molecular formula C12H16O2 B580834 2-(4-Ethylphenyl)-2-methylpropanoic acid CAS No. 1247119-83-0

2-(4-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B580834
CAS No.: 1247119-83-0
M. Wt: 192.258
InChI Key: ZTABWPDSXBXQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-​(4-​Ethylphenyl)​-​2-​methylpropanoic Acid an intermediate of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor capable of blocking the resistant gatekeeper mutant, which results in reduced cell growth.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTABWPDSXBXQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the fundamental properties of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS Number 1247119-83-0, is a carboxylic acid derivative.[3] While extensive experimental data on its physical properties is limited in publicly available literature, predicted values provide useful estimates.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1247119-83-0[3]
Molecular Formula C₁₂H₁₆O₂N/A
Molecular Weight 192.26 g/mol [3]
Canonical SMILES CCC1=CC=C(C=C1)C(C)(C)C(=O)ON/A

Table 2: Predicted Physical Properties

PropertyValueSource
Boiling Point 302.8 ± 11.0 °C[4]
Density 1.047 ± 0.06 g/cm³[4]
pKa 4.32 ± 0.11[5]
XLogP3 2.6[4]
Polar Surface Area 37.3 Ų[4]

Synthesis and Experimental Protocols

The primary documented synthesis of this compound involves the hydrolysis of its methyl ester, methyl 2-(4-ethylphenyl)-2-methylpropanoate.[6]

Synthesis via Hydrolysis of Methyl Ester

This synthetic route is a common and efficient method for obtaining the carboxylic acid from its corresponding ester.

Experimental Protocol: Hydrolysis of Methyl 2-(4-ethylphenyl)-2-methylpropanoate [6][7]

  • Materials:

    • Methyl 2-(4-ethylphenyl)-2-methylpropanoate

    • Sodium hydroxide (NaOH) or other suitable base

    • Methanol (or other suitable solvent)

    • Water

    • Hydrochloric acid (HCl) or other suitable acid for acidification

    • Dichloromethane or other suitable organic solvent for extraction

  • Procedure:

    • Dissolve methyl 2-(4-ethylphenyl)-2-methylpropanoate in a suitable solvent such as methanol.

    • Add an aqueous solution of a base, for example, sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

    • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Add water to the residue and wash with an organic solvent like dichloromethane to remove any unreacted ester.

    • Acidify the aqueous layer with a suitable acid, such as hydrochloric acid, until the product precipitates.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.

G cluster_synthesis Synthesis Workflow start Start: Methyl 2-(4-ethylphenyl)-2-methylpropanoate hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH in Methanol/Water) start->hydrolysis React with workup Acidification and Extraction hydrolysis->workup Process product Product: this compound workup->product Isolate

Synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and comparison with similar compounds.

  • ¹H NMR: Expected signals would include those for the ethyl group protons (a triplet and a quartet), aromatic protons, and singlets for the two methyl groups and the carboxylic acid proton.

  • ¹³C NMR: Expected signals would correspond to the carbon atoms of the ethyl group, the aromatic ring, the quaternary carbon, the two equivalent methyl groups, and the carboxylic acid carbonyl carbon.

  • IR Spectroscopy: Key characteristic peaks would be a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[8]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Pharmacological Properties and Mechanism of Action

Currently, there is a lack of direct pharmacological data for this compound in the public domain. Its primary known biological relevance is as a key intermediate in the synthesis of Alectinib, a potent ALK inhibitor used in cancer therapy.[1][2]

Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen.[9][10] The mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins, key mediators of inflammation.[9] Given the structural similarity of this compound to this class of compounds, it is plausible that it may exhibit some degree of COX inhibition. However, without experimental data, this remains speculative.

Any biological activity of this compound would be of significant interest, particularly in the context of the overall pharmacological profile of Alectinib, as residual amounts of this intermediate could potentially be present in the final drug product.

G cluster_pathway Potential Pharmacological Pathway (Hypothetical) compound This compound cox COX-1 / COX-2 Enzymes compound->cox Potential Inhibition (?) prostaglandins Prostaglandins cox->prostaglandins Produces arachidonic_acid Arachidonic Acid arachidonic_acid->cox Metabolized by inflammation Inflammation prostaglandins->inflammation Mediates

Hypothetical COX Inhibition Pathway.

Conclusion

This compound is a crucial chemical intermediate in the pharmaceutical industry. While its fundamental chemical properties are reasonably well-defined, a comprehensive experimental characterization of its physical and pharmacological properties is not yet available in the public literature. Further research into the biological activity of this compound could provide valuable insights, particularly concerning the safety and pharmacology of Alectinib. This guide summarizes the current state of knowledge and highlights areas where further investigation is warranted.

References

An In-depth Technical Guide to 2-(4-Ethylphenyl)-2-methylpropanoic Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) that require a phenylpropanoic acid structure.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis pathways, and experimental protocols.

Chemical Structure and Properties

This compound is a carboxylic acid characterized by a phenyl ring substituted with an ethyl group at the para-position and a propanoic acid moiety with two methyl groups at the alpha-position.

Chemical Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1247119-83-0[2][3]

  • Chemical Formula: C12H16O2[3]

  • Molecular Weight: 192.26 g/mol [3]

  • SMILES: CCC1=CC=C(C=C1)C(C)(C)C(=O)O[3]

Caption: Chemical structure of this compound.

Synthesis Pathways

Several synthetic routes for this compound have been reported, primarily in patent literature. A common application of this compound is as an intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[4][5]

A straightforward method involves the hydrolysis of the corresponding methyl ester, methyl 2-(4-ethylphenyl)-2-methylpropanoate. This reaction is typically carried out using a base in a suitable solvent.

synthesis_hydrolysis reactant Methyl 2-(4-ethylphenyl)-2-methylpropanoate product This compound reactant->product Hydrolysis reagents NaOH, Methanol, Water reagents->product

Caption: Synthesis via hydrolysis of the methyl ester intermediate.

Experimental Protocol:

A detailed experimental protocol is described in patent WO2019038779A1.[5]

  • Reaction Setup: A solution of methyl 2-(4-ethylphenyl)-2-methylpropanoate (1.08 moles) is prepared in methanol.

  • Addition of Base: An aqueous solution of sodium hydroxide (1.631 moles) is added to the methanol solution.

  • Reaction Conditions: The mixture is heated to reflux.

  • Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, the reaction mass is cooled. The pH is adjusted to an acidic value, and the product is extracted with methylene chloride.

  • Purification: The product is then extracted with an aqueous sodium hydroxide solution. The resulting sodium salt of the acid is acidified with dilute HCl (to a pH of approximately 2) to yield the final product.

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 2-(4-ethylphenyl)-2-methylpropanoate[5]
Moles of Starting Material1.08 moles[5]
ReagentSodium Hydroxide[5]
Moles of Reagent1.631 moles[5]
SolventMethanol[5]
Reaction TemperatureReflux[5]

Another potential synthetic route involves a Grignard reaction followed by carboxylation. This is a common method for the synthesis of carboxylic acids.

synthesis_grignard start 1-Bromo-4-ethylbenzene grignard 4-Ethylphenylmagnesium bromide start->grignard Grignard Formation intermediate Intermediate grignard->intermediate product This compound intermediate->product Hydrolysis reagent1 Mg, THF reagent1->grignard reagent2 2-Bromoisobutyryl bromide reagent2->intermediate reagent3 H3O+ reagent3->product

Caption: A potential Grignard synthesis route.

Note: While this is a plausible synthetic route, specific experimental protocols and quantitative data for this exact transformation were not prominently available in the initial search results. The diagram represents a logical chemical pathway.

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of more complex pharmaceutical molecules. Its most notable application is in the preparation of Alectinib.

logical_relationship intermediate This compound iodinated_intermediate 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid intermediate->iodinated_intermediate Iodination api Alectinib iodinated_intermediate->api Further Synthesis Steps

Caption: Role as an intermediate in Alectinib synthesis.

The synthesis of Alectinib involves the iodination of this compound to form 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, which then undergoes further reactions to yield the final API.[5]

Conclusion

This compound is a valuable chemical intermediate with well-defined synthesis routes. The hydrolysis of its methyl ester is a documented and efficient method for its preparation. Its significance in the pharmaceutical industry, particularly in the synthesis of Alectinib, underscores the importance of robust and scalable synthetic protocols. This guide has provided a detailed overview of its chemical properties and synthesis, offering a valuable resource for professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on 2-(4-Ethylphenyl)-2-methylpropanoic acid (CAS No. 1247119-83-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with the CAS number 1247119-83-0. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted phenyl ring and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its role as a key intermediate, with a focus on its application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available, others, such as melting and boiling points, have not been extensively reported in the public domain.

PropertyValueSource
CAS Number 1247119-83-0N/A
Molecular Formula C₁₂H₁₆O₂N/A
Molecular Weight 192.25 g/mol N/A
IUPAC Name This compoundN/A
Appearance White to off-white solid (presumed)Inferred from related compounds
Melting Point Not explicitly reportedN/A
Boiling Point Not explicitly reportedN/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethaneInferred from synthesis protocols
pKa Not explicitly reportedN/A

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its chemical structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons of the ethylphenyl group, the quartet and triplet of the ethyl group, the singlet of the two methyl groups, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbon atoms of the benzene ring, the ethyl group, the two equivalent methyl groups, the quaternary carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretching of the carboxylic acid, C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching of the carbonyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the side chain.

While specific spectra are not provided here due to their unavailability in the public domain, researchers can obtain this data from commercial suppliers upon request.

Synthesis of this compound

This compound is primarily synthesized as a key intermediate for more complex molecules. One of the well-documented synthetic pathways involves the reduction of 2-(4-vinylphenyl)-2-methylpropanoic acid.

Experimental Protocol: Reduction of 2-(4-vinylphenyl)-2-methylpropanoic acid

This protocol is based on procedures described in patent literature for the synthesis of Alectinib intermediates.

Materials:

  • 2-(4-vinylphenyl)-2-methylpropanoic acid

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite bed)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 2-(4-vinylphenyl)-2-methylpropanoic acid in ethanol.

  • Add a catalytic amount of palladium on carbon (typically 1-5 mol%).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

G 2-(4-vinylphenyl)-2-methylpropanoic acid 2-(4-vinylphenyl)-2-methylpropanoic acid Hydrogenation Hydrogenation 2-(4-vinylphenyl)-2-methylpropanoic acid->Hydrogenation H2, Pd/C Ethanol This compound This compound Hydrogenation->this compound Reduction

Synthetic pathway for this compound.

Role as a Key Intermediate in Alectinib Synthesis

The primary significance of this compound lies in its role as a precursor in the synthesis of Alectinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.

Iodination to form 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid

In the subsequent step of Alectinib synthesis, this compound undergoes iodination to introduce an iodine atom onto the phenyl ring.

Experimental Protocol:

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid

  • Acetic acid

Procedure:

  • Suspend this compound in acetic acid in a reaction vessel.

  • Add N-Iodosuccinimide to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry to obtain crude 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

  • The crude product can be purified by recrystallization.

G This compound This compound Iodination Iodination This compound->Iodination NIS, H2SO4 Acetic Acid 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid Iodination->2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid Electrophilic Aromatic Substitution

Iodination of this compound.

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available information on the specific biological activities, mechanism of action, and involvement in signaling pathways of this compound itself. Its primary role reported in the scientific and patent literature is that of a chemical intermediate.

The biological activity of interest lies in the final product, Alectinib. Alectinib is a tyrosine kinase inhibitor that targets ALK. In cancer cells with ALK gene rearrangements, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. Alectinib inhibits the autophosphorylation of ALK and its downstream signaling pathways, including the JAK-STAT and PI3K-AKT pathways, thereby inducing apoptosis in cancer cells.

G cluster_0 Alectinib Synthesis cluster_1 Cellular Signaling This compound This compound Further Synthesis Steps Further Synthesis Steps This compound->Further Synthesis Steps Intermediate Alectinib Alectinib Further Synthesis Steps->Alectinib ALK Fusion Protein ALK Fusion Protein Alectinib->ALK Fusion Protein Inhibits Downstream Signaling\n(e.g., STAT3, AKT) Downstream Signaling (e.g., STAT3, AKT) ALK Fusion Protein->Downstream Signaling\n(e.g., STAT3, AKT) Activates Tumor Cell Proliferation\nand Survival Tumor Cell Proliferation and Survival Downstream Signaling\n(e.g., STAT3, AKT)->Tumor Cell Proliferation\nand Survival Promotes

Role as an intermediate and the action of the final product, Alectinib.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation. The toxicological properties have not been fully investigated. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of the anti-cancer drug Alectinib. While detailed information on its own biological properties is scarce, its synthesis and chemical reactivity are of significant interest to medicinal and process chemists. This guide has summarized the available information on its physicochemical properties, provided an experimental protocol for its synthesis, and contextualized its importance as a building block in pharmaceutical development. Further research into the specific biological effects and toxicological profile of this compound could be a potential area of investigation.

An In-depth Technical Guide on the Chemical Role of 2-(4-Ethylphenyl)-2-methylpropanoic Acid in the Synthesis of Alectinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethylphenyl)-2-methylpropanoic acid is a key chemical intermediate in the synthesis of Alectinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. This technical guide elucidates the "mechanism of action" of this compound within the context of its chemical function and reactivity in the multi-step synthesis of Alectinib. This document provides a detailed overview of the synthetic pathway, experimental protocols, and quantitative data, serving as a critical resource for researchers and professionals in drug development and process chemistry.

Introduction: The Role of a Key Intermediate

While this compound does not possess a known pharmacological mechanism of action in the traditional sense, its significance lies in its role as a crucial building block for the construction of the Alectinib molecule. Its chemical properties and specific reactivity are instrumental in the efficient and controlled synthesis of this targeted anti-cancer therapeutic. This guide will detail the transformation of this intermediate into a core component of the final active pharmaceutical ingredient (API).

The Synthetic Pathway: From Intermediate to Alectinib Precursor

The primary role of this compound in Alectinib synthesis is to serve as a precursor to the iodinated intermediate, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. This iodinated compound is then further elaborated to form a significant portion of the Alectinib structure. The overall synthetic workflow is a multi-step process involving several key transformations.

Iodination of this compound

The first critical step is the regioselective iodination of this compound. This reaction introduces an iodine atom onto the phenyl ring, which is essential for subsequent cross-coupling reactions in the synthesis of Alectinib.

Formation of the Indole Core

The resulting 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is then converted into a more complex intermediate, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. This molecule subsequently undergoes a series of reactions, including condensation and cyclization, to construct the core indole structure of Alectinib.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps involving this compound and its derivatives in the synthesis of Alectinib.

Step Reactants Product Yield (%) Purity (%) Reference
1. IodinationThis compound, N-Iodosuccinimide2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid8599[1]
2. Esterification & Condensation2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonatetert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate--[1]
3. Indole Formationtert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, 4-Fluoro-3-nitrobenzonitriletert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate73.3>99.5[2][3]

Experimental Protocols

The following are detailed experimental protocols for the key transformations described above.

Preparation of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid[1]
  • Materials: this compound (0.2 moles), N-iodosuccinimide (0.2 moles), Acetonitrile, Methanesulphonic acid (0.3 moles), Sodium hydrogen sulphate, n-Heptane.

  • Procedure:

    • A suspension of this compound and N-iodosuccinimide in acetonitrile is prepared in a round-bottom flask.

    • The mixture is cooled to 15-25 °C.

    • Methanesulphonic acid is added slowly to the reaction mixture.

    • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction is quenched with sodium hydrogen sulphate.

    • The precipitated solid is filtered, dried, and recrystallized from n-Heptane to yield the final product.

Preparation of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate[1]
  • Materials: 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonic acid (1.41 moles), Tetrahydrofuran (THF), Triethylamine (3.14 moles), Magnesium chloride (1.65 moles).

  • Procedure:

    • Mono-tert-butyl malonic acid is dissolved in THF under a nitrogen atmosphere at room temperature.

    • The reaction mixture is cooled to 10-15 °C.

    • Triethylamine is added slowly, followed by the addition of magnesium chloride.

    • The mixture is stirred for approximately 2 hours at 25-30 °C.

    • A solution of the acid chloride of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (prepared separately) in THF is then added slowly to the reaction mixture.

    • The reaction is monitored by HPLC until completion.

Preparation of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate[2][3]
  • Materials: tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (36.0 mmol), 4-Fluoro-3-nitrobenzonitrile (46.8 mmol), Tetrahydrofuran (THF), 8 M aqueous Sodium Hydroxide (241 mmol), Sodium dithionite, 4 M aqueous Hydrochloric Acid, tert-Butyl methyl ether (TBME), Ethanol, Water.

  • Procedure:

    • tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and 4-fluoro-3-nitrobenzonitrile are charged into a reactor with THF and cooled to 0-10 °C.

    • 8 M aqueous NaOH is added, and the mixture is stirred for 4 hours at 0-10 °C.

    • Sodium dithionite is then added slowly, and the reaction is stirred for 4 hours at 20-30 °C.

    • The aqueous phase is removed, and the organic phase is treated with 4 M aqueous HCl.

    • The organic phase is washed, and the solvent is exchanged with ethanol.

    • The product is crystallized by the addition of water, filtered, washed, and dried under reduced pressure.

Visualizations

The following diagrams illustrate the synthetic workflow and key molecular structures.

G cluster_0 Alectinib Synthesis Workflow Start 2-(4-Ethylphenyl)-2- methylpropanoic acid Iodination Iodination Start->Iodination N-Iodosuccinimide, Methanesulphonic acid Intermediate_1 2-(4-ethyl-3-iodophenyl)-2- methylpropanoic acid Iodination->Intermediate_1 Condensation Condensation with Mono-tert-butyl malonate Intermediate_1->Condensation Intermediate_2 tert-Butyl 4-(4-ethyl-3-iodophenyl)-4- methyl-3-oxopentanoate Condensation->Intermediate_2 Indole_Formation Indole Formation Intermediate_2->Indole_Formation 4-Fluoro-3-nitrobenzonitrile, NaOH, Na2S2O4 Intermediate_3 tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl) propan-2-yl)-1H-indole-3-carboxylate Indole_Formation->Intermediate_3 Further_Steps Further Synthetic Steps Intermediate_3->Further_Steps Alectinib Alectinib Further_Steps->Alectinib

Caption: Synthetic workflow for Alectinib from this compound.

G cluster_1 Iodination Reaction Reactant This compound Product 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid Reactant->Product Iodination Reagents N-Iodosuccinimide (NIS) Methanesulphonic acid (CH3SO3H) Reagents->Product

Caption: Key reagents in the iodination of this compound.

Conclusion

This compound is a foundational element in the chemical synthesis of Alectinib. Its "mechanism of action" is purely chemical, serving as a stable and reactive starting point for the introduction of key functionalities and the construction of the complex heterocyclic core of the final drug molecule. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for chemists and researchers involved in the development and manufacturing of Alectinib and other related pharmaceutical compounds.

References

An In-depth Technical Guide on the Biological Activity of 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of arylpropanoic acid derivatives. While it is structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs), its primary significance in the pharmaceutical industry is as a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive overview of the known and inferred biological activities of this compound, its physicochemical properties, relevant experimental protocols, and its role in drug development. Given the limited publicly available data on the specific biological activity of this intermediate, this guide also draws upon the well-established pharmacology of the broader arylpropanoic acid class to infer potential activities and mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1247119-83-0
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Appearance White to off-white solid
Boiling Point 302.8 ± 11.0 °C
Density 1.047 ± 0.06 g/cm³
pKa 4.48 ± 0.10

Inferred Biological Activity and Mechanism of Action

As a member of the arylpropanoic acid family, this compound is predicted to exhibit anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

The inhibition of COX enzymes by arylpropanoic acid derivatives is a well-characterized process. These drugs typically act as competitive inhibitors, blocking the active site of both COX-1 and COX-2 isoforms. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The differential inhibition of these isoforms is a key factor in the efficacy and side-effect profile of NSAIDs.

COX_Signaling_Pathway General COX Signaling Pathway and NSAID Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID This compound (Arylpropanoic Acid Derivative) NSAID->COX_Enzymes Inhibition

Inferred COX Signaling Pathway Inhibition

Quantitative Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ibuprofen2.6 - 131.3 - 25
Naproxen1.2 - 5.11.9 - 8.7
Ketoprofen0.3 - 2.61.7 - 25

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

The following is a generalized protocol for an in vitro COX inhibition assay, a standard method for evaluating the activity of arylpropanoic acid derivatives. This protocol can be adapted to assess the inhibitory potential of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the reaction buffer, enzyme solution, and TMPD. b. Add the diluted test compound or vehicle control to the respective wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX enzyme activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Experimental_Workflow In Vitro COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Add_Reagents Add Buffer, Enzyme, TMPD to 96-well Plate Enzyme_Prep->Add_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compound Add_Compound Add Test Compound or Vehicle Control Compound_Dilution->Add_Compound Add_Reagents->Add_Compound Pre_incubation Pre-incubate Add_Compound->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance over Time Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for In Vitro COX Inhibition Assay

Role in Alectinib Synthesis

The primary documented application of this compound is as a crucial building block in the multi-step synthesis of Alectinib. Alectinib is a second-generation ALK inhibitor that has shown significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of such complex molecules requires pure and well-characterized starting materials and intermediates, highlighting the importance of this compound in the pharmaceutical manufacturing process.

Alectinib_Synthesis Role in Alectinib Synthesis Intermediate This compound Alectinib Alectinib Intermediate->Alectinib Multi-step Synthesis Other_Intermediates Other Intermediates and Reagents Other_Intermediates->Alectinib

Synthetic Relationship to Alectinib

Safety and Toxicology

Based on available safety data sheets, this compound is associated with the following hazards.[3] This information is crucial for safe handling in research and manufacturing settings.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be observed when handling this compound.

Conclusion

This compound is a valuable intermediate in the synthesis of the anti-cancer drug Alectinib. While its specific biological activity has not been extensively characterized in publicly available literature, its structural classification as an arylpropanoic acid derivative suggests a potential for NSAID-like activity through the inhibition of COX enzymes. This technical guide has provided an in-depth overview based on the known properties of its chemical class, including inferred mechanisms of action, representative quantitative data, and standardized experimental protocols for its potential biological evaluation. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to explore any potential biological activities beyond its role as a synthetic intermediate.

References

The Pivotal Role of 2-(4-Ethylphenyl)-2-methylpropanoic Acid in the Synthesis of Alectinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, with a specific focus on the crucial role of the intermediate, 2-(4-Ethylphenyl)-2-methylpropanoic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and manufacturing.

Introduction to Alectinib and its Synthesis

Alectinib is a second-generation, highly selective ALK tyrosine kinase inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Its complex molecular architecture necessitates a multi-step synthesis, often involving the strategic construction of key intermediates. One such critical intermediate is this compound, which serves as a foundational building block for the core structure of Alectinib. The subsequent iodination of this molecule is a key step in preparing for the later construction of the carbazole ring system of the final drug substance.

The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

The synthesis of Alectinib from this compound involves a series of chemical transformations. A representative synthetic route is outlined below, highlighting the key steps and intermediates.

Diagram: Synthetic Pathway of Alectinib

G A 2-(4-Ethylphenyl)-2- methylpropanoic acid B 2-(4-Ethyl-3-iodophenyl)-2- methylpropanoic acid A->B Iodination C tert-butyl 4-(4-ethyl-3-iodophenyl)- 4-methyl-3-oxopentanoate B->C Malonylation D tert-butyl 2-(4-cyano-2-nitrophenyl)-4- (4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate C->D SNAr Reaction E tert-butyl 6-cyano-2-[1-(4-ethyl-3-iodophenyl)- 1-methyl-ethyl]-1H-indole-3-carboxylate D->E Reductive Cyclization F 9-ethyl-6,11-dihydro-6,6-dimethyl-8-iodo- 11-oxo-5H-benzo[b]carbazole-3-carbonitrile E->F Intramolecular Cyclization G Alectinib F->G Buchwald-Hartwig Amination

Caption: A representative synthetic pathway for Alectinib starting from this compound.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of Alectinib, based on established literature.

Synthesis of this compound

A common method for the synthesis of this intermediate involves the Grignard reaction of a suitable precursor followed by carboxylation.

  • Reaction: 1-(4-ethylphenyl)ethan-1-one is reacted with methylmagnesium bromide to form the corresponding tertiary alcohol, which is then subjected to oxidation and rearrangement or, alternatively, a direct carboxylation of a Grignard reagent derived from a halo-ethylbenzene. A more direct approach involves the hydrolysis of its corresponding ester.

  • Protocol: To a solution of methyl 2-(4-ethylphenyl)-2-methylpropanoate in methanol, an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux and the reaction is monitored by HPLC. Upon completion, the methanol is removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Iodination of this compound
  • Reaction: The aromatic ring of this compound is regioselectively iodinated to introduce an iodine atom at the position ortho to the ethyl group.

  • Protocol: this compound (0.2 moles) and N-iodosuccinimide (0.2 moles) are suspended in acetonitrile. The mixture is cooled to 15-25 °C, and methanesulfonic acid (0.3 moles) is added slowly. The reaction progress is monitored by HPLC. After completion, the reaction is quenched with an aqueous solution of sodium hydrogen sulfate. The precipitated product is filtered, dried, and recrystallized from n-heptane to yield 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

Subsequent Conversion to Alectinib

The resulting 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is then converted to Alectinib through a series of reactions including malonylation, aromatic nucleophilic substitution, reductive cyclization, intramolecular cyclization, and finally a Buchwald-Hartwig amination to introduce the morpholinopiperidinyl side chain.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of Alectinib.

Reaction Step Starting Material Product Yield (%) Purity (%) Reference
IodinationThis compound2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid8599WO2019038779A1
Malonylation2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acidtert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoateNot specifiedNot specifiedWO2019038779A1
SNAr Reactiontert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoatetert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoateNot specified88.26 (HPLC)WO2019038779A1
Reductive Cyclizationtert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoatetert-butyl 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methyl-ethyl]-1H-indole-3-carboxylate74.8595.91 (HPLC)WO2019038779A1
Intramolecular Cyclization & Amination to Alectinibtert-butyl 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methyl-ethyl]-1H-indole-3-carboxylateAlectinibNot specified>99.9 (area %)[1]

Overall Process Data

Process Overall Yield (%) Purity (%) Reference
Scalable Manufacturing Process29>99.9 (area %)[1]

Alectinib's Mechanism of Action: Targeting the ALK Signaling Pathway

Alectinib functions by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, promoting cell proliferation and survival. Alectinib binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of key signaling cascades, including the PI3K/AKT and MAPK pathways.

Diagram: Alectinib's Inhibition of the ALK Signaling Pathway

G cluster_cell Cancer Cell ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Alectinib Alectinib Alectinib->ALK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition of RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Alectinib inhibits the ALK fusion protein, blocking downstream PI3K/AKT and MAPK signaling pathways.

Conclusion

This compound is a vital intermediate in the synthesis of Alectinib. The synthetic route, while complex, has been optimized for scalable manufacturing, achieving high purity and reasonable overall yields. Understanding the detailed experimental protocols and the underlying mechanism of action of Alectinib is crucial for the continued development and production of this important therapeutic agent for ALK-positive NSCLC patients.

References

The Role of 2-(4-Ethylphenyl)-2-methylpropanoic Acid and its Analogs in Oncology: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific anticancer properties of 2-(4-Ethylphenyl)-2-methylpropanoic acid is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of the well-researched, structurally related class of compounds known as 2-arylpropionic acid derivatives (profens), to which this compound belongs. The information presented here on mechanisms of action, experimental data, and protocols is based on studies of prominent profens like ibuprofen, ketoprofen, and naproxen, and is intended to serve as a foundational resource for investigating the potential of this compound as an anticancer agent.

Introduction

The 2-arylpropionic acid derivatives, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant attention in cancer research for their potential chemopreventive and therapeutic effects.[1][2] Beyond their well-established anti-inflammatory roles, these compounds have been shown to exhibit antiproliferative activities in various cancer cell types.[2] The anticancer effects of profens are mediated through both cyclooxygenase (COX)-dependent and COX-independent mechanisms, making them a subject of intense investigation for novel cancer therapies.[1][3][4] This technical guide will provide a comprehensive overview of the current understanding of the role of 2-arylpropionic acid derivatives in cancer research, with a focus on their mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of various 2-arylpropionic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for ketoprofen and ibuprofen from preclinical studies.

CompoundCancer Cell LineAssayIC50 (µM)Reference
KetoprofenK562 (Leukemia)MTT Assay> 2[5]
KetoprofenSKOV3 (Ovarian Cancer)MTT Assay> 2[5]
KetoprofenA2780S (Ovarian Cancer)Cell Viability583.7[6]
IbuprofenHTl080 (Sarcoma)Cell Proliferation~50-100 (significant inhibition)[7]
IbuprofenHCT116 (Colorectal)Spheroid Formation~500-1000[8]
IbuprofenFaDu (Head and Neck)Spheroid Formation~500-1000[8]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of 2-arylpropionic acid derivatives are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. These can be broadly categorized into COX-dependent and COX-independent pathways.

COX-Dependent Pathway

The classical mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] COX-2 is often overexpressed in various cancers and contributes to tumorigenesis by producing prostaglandins, such as PGE2, which can promote cell proliferation, angiogenesis, and inflammation while inhibiting apoptosis.[9] By inhibiting COX-2, profens can reduce the production of these pro-tumorigenic prostaglandins.

COX_Dependent_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Cell Proliferation Cell Proliferation Prostaglandins (PGE2)->Cell Proliferation Angiogenesis Angiogenesis Prostaglandins (PGE2)->Angiogenesis Apoptosis Inhibition Apoptosis Inhibition Prostaglandins (PGE2)->Apoptosis Inhibition Profens Profens Profens->COX-2

COX-Dependent Anticancer Mechanism of Profens.
COX-Independent Pathways

Increasing evidence suggests that the anticancer effects of profens are not solely reliant on COX inhibition.[3][4][10] Several COX-independent mechanisms have been identified, highlighting the pleiotropic nature of these compounds.

3.2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer. Some profens, like ibuprofen, have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[7]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis Ibuprofen Ibuprofen Ibuprofen->PI3K

Ibuprofen-mediated inhibition of the PI3K/Akt/mTOR pathway.

3.2.2. NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Some profens can inhibit the activation of NF-κB, thereby suppressing its pro-tumorigenic functions.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus Profens Profens Profens->IKK Cell Survival & Proliferation Cell Survival & Proliferation Gene Transcription->Cell Survival & Proliferation

Inhibition of the NF-κB signaling pathway by profens.

Detailed Experimental Protocols

Reproducible experimental design is paramount in cancer research. The following sections provide detailed protocols for key in vitro assays used to assess the anticancer activity of 2-arylpropionic acid derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Confirmation: Western Blot for Caspase Cleavage

Western blotting can be used to detect the cleavage of caspases, which are key executioners of apoptosis.[13][14][15]

Principle: Initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) are activated through proteolytic cleavage. Antibodies specific to the cleaved, active forms of these caspases can be used to detect apoptosis.

Protocol:

  • Protein Extraction:

    • Treat cells with the test compound.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against cleaved caspase-3 or another apoptotic marker (e.g., cleaved PARP).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The existing body of research strongly suggests that 2-arylpropionic acid derivatives hold significant promise as anticancer agents. Their ability to modulate both COX-dependent and COX-independent pathways provides a multi-pronged approach to inhibiting cancer cell growth and survival. While direct evidence for the anticancer activity of this compound is currently lacking, its structural similarity to well-studied profens warrants its investigation as a potential therapeutic candidate.

Future research should focus on:

  • Direct evaluation of this compound: Conducting in vitro cytotoxicity and apoptosis assays on a panel of cancer cell lines to determine its anticancer potential and IC50 values.

  • Mechanism of action studies: Investigating whether its effects are COX-dependent or -independent and identifying the specific signaling pathways it modulates.

  • In vivo studies: If promising in vitro activity is observed, evaluating its efficacy and safety in preclinical animal models of cancer.

The detailed protocols and pathway diagrams provided in this guide offer a solid framework for researchers and drug development professionals to embark on the systematic evaluation of this compound and other novel 2-arylpropionic acid derivatives in the context of cancer research.

References

Arylpropanoic Acid Derivatives: A Technical Guide to Biological Activities and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a cornerstone in the management of pain and inflammation.[1] This class, which includes widely recognized drugs such as ibuprofen, naproxen, and ketoprofen, is characterized by a 2-arylpropionic acid chemical scaffold.[1][2] The therapeutic efficacy of these compounds primarily stems from their inhibition of prostaglandin synthesis.[1] While highly effective, their application can be limited by gastrointestinal side effects, largely attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] A key stereochemical feature of most profens is a chiral center at the alpha-position of the propionic acid moiety, with the (S)-enantiomer generally exhibiting greater pharmacological activity.[1] Beyond their well-established anti-inflammatory and analgesic properties, research has unveiled a broader spectrum of biological activities, including anticancer, anticonvulsant, and antibacterial effects, making this scaffold a continued focus of drug discovery and development.[3]

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism of action for arylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid into prostaglandins and other inflammatory mediators.[1]

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological "housekeeping" functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[1][4]

  • COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1][4] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[5]

By blocking the active sites of these enzymes, arylpropanoic acid derivatives reduce the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[1][6] Most traditional profens are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition is responsible for both their therapeutic effects (primarily through COX-2 inhibition) and their principal side effects, such as gastrointestinal irritation (due to COX-1 inhibition).[1][5]

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, highlighting the point of intervention by arylpropanoic acid derivatives.

COX_Pathway cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins, Thromboxane (Housekeeping) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 NSAIDs Arylpropanoic Acid Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Cyclooxygenase signaling pathway and NSAID inhibition.

Quantitative Biological Activities of Arylpropanoic Acid Derivatives

The biological activities of arylpropanoic acid derivatives are quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key data for prominent derivatives and their analogues.

Table 1: Anti-inflammatory and COX Inhibitory Activity
CompoundAssayTargetIC50 (µM)% InhibitionReference
IbuprofenIn vitroCOX-112.9-[7]
COX-231.4-[7]
In vivo (Carrageenan-induced paw edema)--76% (reduction in PGE2)[8]
NaproxenIn vitroCOX-10.34-[9]
COX-20.18-[9]
KetoprofenIn vitroCOX-1--
COX-2--
(E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene)propane hydrazide (IA)In vitroCOX-110.2-[7]
COX-23.6-[7]
MAS-1696 (Naproxen-Guaiacol Chimera)In vitroCOX-1--[10]
COX-2--[10]
Ibuprofen Derivatives (Amide)In vitro (Albumin denaturation)-69.34 (egg), 81.50 (human)-[11]
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acidIn vitroCOX-1-45.6%[12]
COX-2-65.2%[12]
2-(3-benzoyl phenyl)propanohydroxamic acidIn vivo (Carrageenan-induced paw edema)--More potent than ketoprofen[13]
Table 2: Anticancer Activity
CompoundCell LineIC50 (µM)% Growth InhibitionReference
Ketoprofen carboranyl analogue (6)A375 (Melanoma)~20-[14]
Caco-2 (Colon)-Significant cytostatic effect[14]
HeLa (Cervical)-Significant cytostatic effect[14]
Ketoprofen-derived amides (4e, 4g)MCF-7 (Breast)0.01 ± 0.002 (4e)100% (4e, 4g)[15]
2-(3-benzoyl phenyl)propanohydroxamic acid60 human tumor cell lines-1-23% at 10 µM[13]
Naproxen-imidazole derivative (11)A549 (Lung)9.4-[16]
BxPC3 (Pancreatic)18.3-[16]
Table 3: Antibacterial and Antifungal Activity
Compound/Derivative ClassMicroorganismMIC (µg/mL or pMIC)Reference
Propionic acid derivativesS. aureuspMICsa: 1.61 (compound 15)[17]
E. colipMICec: 1.61 (compound 15)[17]
B. subtilispMICbs: 1.72 (compound 19)[17]
C. albicanspMICca: 1.83 (compound 10)[17]
A. nigerpMICan: 1.93 (compound 10)[17]
Baylis-Hillman adducts of 3-hydroxy-2-methylene-3-phenyl propionic acidVarious bacteriaPotent antibacterial activity[18]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of arylpropanoic acid derivatives. Below are protocols for key experiments cited in the literature.

Synthesis of Arylpropanoic Acid Derivatives

General Procedure for the Synthesis of 2-Arylpropionic Acids via Heck Reaction and Carbonylation:

This two-step, one-pot procedure is a versatile method for synthesizing various 2-aryl propionic acids.[2]

  • Heck Reaction:

    • In an autoclave, combine the aryl bromide, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like neoisopinocampheyldiphenylphosphine), and a base (e.g., NEt3) in a solvent such as dioxane.[2]

    • Pressurize the autoclave with ethylene gas (e.g., 20 bar) and heat the reaction mixture.[2]

  • Carbonylation:

    • After the Heck reaction is complete, cool the mixture and acidify it (e.g., with HCl).[2]

    • Pressurize the autoclave with carbon monoxide (e.g., 40 bar) and heat to induce carbonylation.[2]

    • After the reaction, cool the vessel, release the pressure, and extract the product.[4]

General Procedure for the Synthesis of Ibuprofen Hydrazone Derivatives:

  • Esterification of Ibuprofen:

    • React ibuprofen with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ibuprofen ethyl ester.[19]

  • Hydrazide Formation:

    • Reflux the ibuprofen ethyl ester with hydrazine hydrate in ethanol.[5][19]

    • After the reaction, concentrate the solution and cool it in ice-water to precipitate the ibuprofen hydrazide.[5]

  • Hydrazone Synthesis:

    • Reflux the ibuprofen hydrazide with a substituted aromatic aldehyde in absolute ethanol with a few drops of glacial acetic acid.[5]

    • The solid product is collected by filtration and recrystallized from ethanol.[5]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[20][21]

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.[22]

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline (typically 100 µl) into the sub-plantar region of the right hind paw of the rats.[20][21]

  • Drug Administration:

    • Administer the test compound (arylpropanoic acid derivative) or a standard drug (e.g., indomethacin) intraperitoneally or orally, usually 30-60 minutes before the carrageenan injection.[20][21]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]

    • Alternatively, paw thickness can be measured with calipers, or paws can be weighed after euthanasia.[23]

  • Data Analysis:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[20]

    • The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the vehicle.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.

General Protocol (Colorimetric/Fluorometric):

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl), heme cofactor, and solutions of COX-1 and COX-2 enzymes.[24][25]

    • Dissolve the test compound and reference inhibitors in a suitable solvent like DMSO and prepare serial dilutions.[24]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[24][25]

    • Add the test compound dilutions or vehicle control to the wells and pre-incubate to allow for inhibitor binding.[24]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[24]

    • After a specific incubation time, stop the reaction (e.g., with HCl).[24]

  • Detection:

    • Measure the amount of prostaglandin produced (e.g., PGE2) using a colorimetric or fluorometric detection reagent.[24][25]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[24]

LC-MS/MS-Based Assay:

This method offers high sensitivity and specificity for quantifying prostaglandin products.

  • Enzyme Reaction: The initial steps of enzyme incubation with the inhibitor and initiation with arachidonic acid are similar to the colorimetric/fluorometric assay.[26]

  • Sample Preparation: After stopping the reaction, the samples are prepared for LC-MS/MS analysis, which may involve protein precipitation and solid-phase extraction.

  • LC-MS/MS Analysis: The amount of a specific prostaglandin (e.g., PGE2) is quantified using a liquid chromatography-tandem mass spectrometry system.[26]

  • Data Analysis: IC50 values are determined by plotting the prostaglandin concentration against the inhibitor concentration.[26]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the synthesis and evaluation of arylpropanoic acid derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Aryl Bromide, Ibuprofen) Reaction Chemical Synthesis (e.g., Heck Reaction, Esterification, Amidation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Final Pure Arylpropanoic Acid Derivative Characterization->Final

General workflow for the synthesis of arylpropanoic acid derivatives.

Evaluation_Workflow Compound Synthesized Derivative InVitro In Vitro Assays (COX Inhibition, Anticancer, Antibacterial) Compound->InVitro InVivo In Vivo Assays (Anti-inflammatory - Paw Edema) Compound->InVivo Data Quantitative Data (IC50, % Inhibition, MIC) InVitro->Data InVivo->Data Analysis Structure-Activity Relationship (SAR) Analysis Data->Analysis Lead Lead Compound Identification Analysis->Lead

Workflow for the biological evaluation of arylpropanoic acid derivatives.

References

Spectroscopic Analysis of 2-(4-Ethylphenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.25Doublet2HAr-H
~7.15Doublet2HAr-H
~2.65Quartet2H-CH₂-CH₃
~1.55Singlet6H-C(CH₃)₂
~1.20Triplet3H-CH₂-CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~180-COOH
~145Ar-C (quaternary)
~142Ar-C (quaternary)
~128Ar-CH
~126Ar-CH
~46-C(CH₃)₂
~28-CH₂-CH₃
~25-C(CH₃)₂
~15-CH₂-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
3050-3020MediumC-H stretch (Aromatic)
2970-2850Medium-StrongC-H stretch (Aliphatic)
1710-1680StrongC=O stretch (Carboxylic Acid, conjugated)[1][2][3][4]
1610, 1510MediumC=C stretch (Aromatic ring)
1410-1395MediumO-H bend
1320-1210StrongC-O stretch[2]
950-910Broad, MediumO-H bend (out-of-plane)[2]
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
192Moderate[M]⁺ (Molecular Ion)
177High[M - CH₃]⁺
147High[M - COOH]⁺
119High[M - C(CH₃)₂COOH]⁺ (Benzylic cation)
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-25 mg of solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5]

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution to remove any particulate matter, which can degrade the quality of the NMR spectrum.[6]

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.[5][6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

2. ¹H and ¹³C NMR Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a suitable relaxation delay are generally required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Perform baseline correction to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[7]

  • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[7]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[7]

2. IR Spectrum Acquisition:

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands and their corresponding wavenumbers.

  • Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC).

  • The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8]

  • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[8]

2. Mass Analysis:

  • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection and Spectrum Generation:

  • A detector measures the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z.

4. Data Analysis:

  • Identify the molecular ion peak to determine the molecular weight of the compound.

  • Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the stable carbocations and neutral losses.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Interpretation Structural Interpretation NMR NMR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR IR IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS MS MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Carbon_Skeleton Carbon-Hydrogen Framework NMR_Data->Carbon_Skeleton Functional_Groups Functional Group Identification IR_Data->Functional_Groups Molecular_Formula Molecular Weight and Formula MS_Data->Molecular_Formula Proposed_Structure Proposed_Structure Carbon_Skeleton->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure Unknown_Compound Unknown Compound (2-(4-Ethylphenyl)-2- methylpropanoic acid) Unknown_Compound->NMR Unknown_Compound->IR Unknown_Compound->MS

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

References

Solubility and physical constants of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Physical Constants of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Introduction

This compound is an organic compound with the chemical formula C₁₂H₁₆O₂.[1] It belongs to the class of carboxylic acids, specifically a substituted propanoic acid. This compound is of interest to researchers and professionals in drug development and chemical synthesis, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Understanding its physicochemical properties, such as solubility and other physical constants, is crucial for its application in reaction chemistry, formulation development, and pharmacokinetic profiling. This guide provides a detailed overview of these properties, along with the experimental methodologies used for their determination.

Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(4-ethylphenyl)propanoic acidPubChem
CAS Number 1247119-83-0Biosynth[3], Sigma-Aldrich[4]
Molecular Formula C₁₂H₁₆O₂Biosynth[3], precisionFDA[1]
Molecular Weight 192.26 g/mol Biosynth[3], Sigma-Aldrich[4]
SMILES CCC1=CC=C(C=C1)C(C)(C)C(=O)OBiosynth[3]

Physical and Chemical Constants

The following table summarizes key physical and chemical constants for this compound. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.

PropertyValueMethodSource
logP (Octanol/Water) 2.437Calculated (Crippen Method)Cheméo[5]
Water Solubility (log₁₀S) -2.56 (mol/L)Calculated (Crippen Method)Cheméo[5]
pKa 4.32 ± 0.11Predicted (for the related compound 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid)ChemicalBook[6]
Boiling Point (Tboil) 588.63 KCalculated (Joback Method)Cheméo[5]
Melting Point (Tfus) 376.19 KCalculated (Joback Method)Cheméo[5]
Critical Temperature (Tc) 785.43 KCalculated (Joback Method)Cheméo[5]
Critical Pressure (Pc) 3103.64 kPaCalculated (Joback Method)Cheméo[5]

Experimental Protocols

Detailed and accurate determination of physicochemical properties is fundamental in chemical research. The following sections describe standard experimental protocols for measuring solubility, pKa, and logP.

Solubility Determination

The solubility of an organic compound can be qualitatively and quantitatively determined through various methods. A common approach involves equilibrium solubility measurements.

Protocol: Shake-Flask Method

  • Preparation: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

The general principle "like dissolves like" is a useful guideline; the positive logP value of this compound suggests it will have low solubility in water but higher solubility in non-polar organic solvents.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise and common method for its determination.[8]

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The initial concentration should be accurately known (e.g., 10⁻⁴ M).[8]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration continues until well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (the inflection point).[8]

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentration of the acid is equal to the concentration of its conjugate base, and thus pH = pKa.

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination

The octanol-water partition coefficient (P), or its logarithm (logP), is a critical measure of a compound's lipophilicity.[9] It influences drug absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: HPLC Method

High-Performance Liquid Chromatography (HPLC) offers a faster alternative to the traditional shake-flask method for logP determination.[9]

  • System Preparation: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time (t_R) for each standard is measured.

  • Correlation Curve: A calibration curve is constructed by plotting the known logP values of the standards against the logarithm of their capacity factors (log k'). The capacity factor is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under the identical conditions used for the standards. Its retention time is measured.

  • logP Calculation: The capacity factor (k') for the target compound is calculated from its retention time. The logP is then determined by interpolating its log k' value on the calibration curve generated in step 3.

logical_relationship LogP Value and Solubility Relationship logP logP Value hydrophilic Hydrophilic (Water-loving) logP->hydrophilic < 0 lipophilic Lipophilic (Fat-loving) logP->lipophilic > 0 water_sol High Water Solubility hydrophilic->water_sol Leads to lipid_sol High Lipid/Organic Solvent Solubility lipophilic->lipid_sol Leads to

Caption: Relationship between logP value and a compound's solubility characteristics.

References

Potential Therapeutic Applications of 2-(4-Ethylphenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethylphenyl)-2-methylpropanoic acid is a small molecule with a chemical scaffold common to several classes of pharmacologically active agents. While primarily documented as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, its structural similarity to arylpropionic acid derivatives and other bioactive molecules suggests a broader potential for therapeutic applications.[1][2][3] This technical guide explores hypothetical, yet scientifically plausible, therapeutic avenues for this compound, focusing on two primary mechanisms of action: cyclooxygenase (COX) inhibition for anti-inflammatory effects and peroxisome proliferator-activated receptor (PPAR) agonism for the management of metabolic disorders. This document provides a framework for potential research and development, including detailed experimental protocols, hypothetical data, and visualizations of relevant biological pathways and workflows.

Introduction: The Therapeutic Potential of an Arylpropionic Acid Derivative

Arylpropionic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known medications such as ibuprofen and naproxen.[4][5][6][7] The core structure of this compound aligns with this chemical class, suggesting a potential for anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.[6][8] Furthermore, the structural features of this molecule also bear resemblance to ligands that activate peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are key regulators of lipid and glucose metabolism.[9][10][11] Agonists of PPARs are utilized in the treatment of dyslipidemia and type 2 diabetes.[9][11] This guide will delve into the theoretical basis and potential experimental validation for these two promising therapeutic applications.

Hypothetical Therapeutic Application 1: Anti-inflammatory Agent via COX Inhibition

Proposed Mechanism of Action

The primary proposed mechanism for the anti-inflammatory activity of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking the active site of these enzymes, the compound would reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Compound 2-(4-Ethylphenyl)-2- methylpropanoic acid Compound->COX_Enzymes Inhibition

Figure 1: Proposed signaling pathway of COX inhibition.
Hypothetical In Vitro Data

The following table summarizes hypothetical data from in vitro assays designed to assess the inhibitory activity of this compound against COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound 15.25.82.62
Ibuprofen (Reference)12.53.23.91
Celecoxib (Reference)28.10.08351.25

Table 1: Hypothetical in vitro COX inhibition data.

Experimental Protocol: COX Inhibitory Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Heme

  • Test compound (this compound)

  • Reference compounds (Ibuprofen, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add varying concentrations of the test compound or reference compounds to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Add the enzyme-buffer mixture to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Hypothetical Therapeutic Application 2: Metabolic Modulator via PPAR Agonism

Proposed Mechanism of Action

This compound is hypothesized to act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the α and/or γ isoforms. PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose homeostasis.[9][12] Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[10] This leads to the transcription of genes involved in fatty acid oxidation, lipid metabolism, and insulin sensitization.

Signaling Pathway

PPAR_Agonism_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(4-Ethylphenyl)-2- methylpropanoic acid PPAR PPARα/γ Compound->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation Metabolic_Effects Improved Lipid Profile & Insulin Sensitivity Gene_Transcription->Metabolic_Effects Leads to

Figure 2: Proposed signaling pathway of PPAR agonism.
Hypothetical In Vitro Data

The following table presents hypothetical data from a luciferase reporter assay to evaluate the activation of PPARα and PPARγ by the test compound.

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)
This compound 8502300
Fenofibrate (PPARα agonist)500>10000
Rosiglitazone (PPARγ agonist)>1000050

Table 2: Hypothetical PPAR activation data.

Experimental Protocol: PPAR Luciferase Reporter Assay

Objective: To determine the 50% effective concentration (EC₅₀) of this compound for the activation of human PPARα and PPARγ.

Materials:

  • HEK293T cells

  • Expression vectors for human PPARα and PPARγ

  • RXR expression vector

  • Luciferase reporter vector containing a PPRE

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM cell culture medium supplemented with FBS

  • Test compound (this compound)

  • Reference compounds (Fenofibrate, Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the PPAR expression vector (either α or γ), the RXR expression vector, and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of the test compound or reference compounds. Include a vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Calculate the fold activation relative to the vehicle control.

  • Determine the EC₅₀ values by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Lead Candidate Evaluation

The following diagram illustrates a potential workflow for the initial evaluation of this compound as a therapeutic lead.

Lead_Evaluation_Workflow Start Start: Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (COX & PPAR Assays) Start->In_Vitro_Screening Decision Go/No-Go Decision In_Vitro_Screening->Decision ADME_Tox In Vitro ADME/Tox Profiling (CYP Inhibition, hERG, etc.) In_Vivo_PK In Vivo Pharmacokinetics (Rodent Model) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema, Dyslipidemia Model) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Decision->ADME_Tox Go Decision->Lead_Optimization No-Go (Iterate)

References

An In-depth Technical Guide on 2-(4-Ethylphenyl)-2-methylpropanoic Acid and its Potential Relation to Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a compound with structural similarities to the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on the specific biological activity of this molecule, this document focuses on its chemical properties, synthesis, and its potential as an NSAID based on structure-activity relationships. Detailed experimental protocols for in vitro and in vivo assays typically used to characterize NSAIDs are provided, offering a roadmap for the evaluation of this and similar compounds. Furthermore, this guide illustrates the key signaling pathways associated with the mechanism of action of NSAIDs.

Introduction

This compound is a carboxylic acid derivative with a chemical structure that suggests a potential for anti-inflammatory activity. It belongs to the arylpropionic acid class, which includes well-known NSAIDs such as ibuprofen and naproxen. These drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, pain, and fever. This guide explores the known characteristics of this compound and outlines the necessary experimental framework to investigate its potential as a novel NSAID.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.26 g/mol [1]
CAS Number 1247119-83-0[1]
Canonical SMILES CCC1=CC=C(C=C1)C(C)(C)C(=O)O[1]
Physical Description Solid (predicted)
Solubility Predicted to be poorly soluble in water, soluble in organic solvents.
pKa Estimated to be around 4-5, typical for carboxylic acids.

Synthesis

This compound is primarily known as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] Several synthetic routes have been described in patent literature. A common approach involves the following key steps:

  • Reaction of a substituted bromophenyl derivative: The synthesis can start from 2-(4-bromophenyl)-2-methylpropanoic acid.

  • Introduction of the ethyl group: This can be achieved through a palladium-catalyzed cross-coupling reaction with a suitable ethylating agent, such as potassium vinyltrifluoroborate, followed by reduction.

  • Hydrolysis: Saponification of an ester precursor is a common final step to yield the carboxylic acid.

A detailed, multi-step synthesis is outlined in patent literature, highlighting its role as a building block in the pharmaceutical industry.[2]

Potential Relationship to NSAIDs and Mechanism of Action

The structural resemblance of this compound to profens, a major class of NSAIDs, is the primary basis for postulating its anti-inflammatory potential.[3] Profens are characterized by an arylpropionic acid moiety. The mechanism of action of NSAIDs is well-established and involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3]

The therapeutic, anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of COX-1.[3] Therefore, a key aspect in the development of new NSAIDs is to assess their relative selectivity for COX-2 over COX-1.

The hypothetical mechanism of action for this compound as an NSAID would involve its binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, which are the primary targets of NSAIDs.

NSAID_Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Hydrolysis COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate NSAID This compound (Hypothetical NSAID) NSAID->COX Inhibition NSAID_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assays) Start->InVitro Data1 Determine IC50 Values & Selectivity Index InVitro->Data1 Decision1 Active & Selective? Data1->Decision1 InVivo In Vivo Efficacy Studies (Carrageenan Paw Edema) Decision1->InVivo Yes Stop Stop Development Decision1->Stop No Data2 Assess Anti-inflammatory Effect (% Inhibition of Edema) InVivo->Data2 Decision2 Efficacious? Data2->Decision2 Tox Further Development (Toxicology, Pharmacokinetics) Decision2->Tox Yes Decision2->Stop No

References

Methodological & Application

Synthesis and Purification of 2-(4-Ethylphenyl)-2-methylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in the manufacturing of various pharmaceuticals. The following sections outline two primary synthetic routes and common purification techniques, complete with experimental procedures and comparative data.

I. Synthetic Methodologies

Two principal synthetic pathways for this compound are highlighted: hydrolysis of a methyl ester precursor and a multi-step synthesis commencing from a brominated analog.

A. Synthesis via Hydrolysis of Methyl 2-(4-Ethylphenyl)-2-methylpropanoate

A straightforward and common method for the preparation of this compound is the hydrolysis of its corresponding methyl ester. This reaction is typically carried out under basic conditions.

G A Methyl 2-(4-ethylphenyl)-2-methylpropanoate C Hydrolysis A->C B Base (e.g., NaOH or KOH) in Solvent (e.g., Methanol/Water) B->C D Sodium 2-(4-ethylphenyl)-2-methylpropanoate C->D F This compound D->F E Acidification (e.g., HCl) E->F

Caption: Workflow for the synthesis of this compound via hydrolysis.

B. Synthesis from 2-(4-Bromophenyl)-2-methylpropanoic Acid

An alternative route involves a Suzuki coupling reaction to introduce a vinyl group, followed by reduction to the ethyl group. This method is advantageous when the brominated starting material is readily available.

G A 2-(4-Bromophenyl)-2-methylpropanoic acid C Suzuki Coupling A->C B Potassium vinyltrifluoroborate Pd(OAc)2, K2CO3, 1-Propanol B->C D 2-(4-Vinylphenyl)-2-methylpropanoic acid C->D F This compound D->F E Reduction (e.g., H2, Pd/C) in Ethanol E->F

Caption: Synthesis pathway from a brominated precursor to the target molecule.

II. Purification Methods

The primary methods for purifying this compound are recrystallization and extraction.

A. Purification Workflow

The general workflow for purification involves dissolving the crude product, followed by selective precipitation or extraction to remove impurities.

G cluster_0 Purification A Crude this compound B Dissolution (e.g., Methanol, Acetone) A->B C Recrystallization or Acid-Base Extraction B->C D Filtration/Separation C->D F Impurities C->F E Pure this compound D->E

Caption: General workflow for the purification of the target compound.

III. Quantitative Data Summary

The following table summarizes the reported yields and purity levels for the synthesis of this compound and related compounds.

MethodStarting MaterialYield (%)Purity (%)Reference Compound
Hydrolysis of Methyl EsterMethyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate41.0-2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
Hydrolysis of Nitrile2-(4-methyl)phenylpropionitrile92982-(4-Methyl)phenylpropionic acid
Friedel-Crafts/Hydrolysis/Acidification2-methyl-phenyl propylene77952-[4-(2-methyl-propenyl)phenyl]propionic acid
Recrystallization (Post-Synthesis)Crude 2-[4-(2-methyl-propenyl)phenyl]propionic acid->992-[4-(2-methyl-propenyl)phenyl]propionic acid

IV. Experimental Protocols

A. Protocol 1: Synthesis via Hydrolysis of Methyl 2-(4-Ethylphenyl)-2-methylpropanoate

This protocol details the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 2-(4-ethylphenyl)-2-methylpropanoate

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate (10.42 g, 0.037 mol) in a mixture of methanol (30 ml) and acetone (150 ml).

  • Add a 1.0 M aqueous solution of KOH (73 ml) to the mixture.

  • Stir the reaction mixture at room temperature (298 K) for 8 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, remove the methanol and acetone by rotary evaporation under reduced pressure.

  • Wash the resulting aqueous residue with dichloromethane (4 x 20 ml) to remove any unreacted ester.

  • Acidify the aqueous layer by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration and wash it with water.

  • Dry the solid product to obtain 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid (4.07 g, 41.0% yield).[1]

B. Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude product by recrystallization.

Materials:

  • Crude this compound

  • Methanol or another suitable solvent

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For further crystallization, place the solution in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the purified crystals under vacuum. Single crystals can be obtained by slow evaporation of a methanol solution at room temperature.[1]

C. Protocol 3: Purification by Acid-Base Extraction

This protocol outlines the purification of the carboxylic acid from neutral impurities.

Materials:

  • Crude this compound

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

Procedure:

  • Dissolve the crude product in dichloromethane.

  • Extract the organic solution with an aqueous NaOH solution. The carboxylic acid will move to the aqueous phase as its sodium salt.

  • Separate the aqueous layer and wash it with dichloromethane to remove any remaining neutral impurities.

  • Acidify the aqueous layer with HCl to precipitate the pure this compound.

  • Collect the precipitate by filtration, wash with water, and dry.

References

Application Notes and Protocols for the Characterization of 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. The following protocols outline the use of various analytical techniques to determine the identity, purity, and physicochemical properties of this compound.

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for the quantitative analysis of this compound and the detection of non-volatile impurities.[1][2]

Experimental Protocol: RP-HPLC with UV Detection

ParameterCondition
Instrumentation HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System)[2]
Column C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[2][3]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile[3]
Gradient 55% A to 95% B over 7 minutes, hold for 2 minutes, then return to initial conditions[4]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 225 nm[3]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Expected Data

CompoundRetention Time (t_R) (min)
This compound~ 5.8
Process-related impuritiesVaries

Note: Retention times are approximate and should be confirmed with a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile carboxylic acids like this compound, derivatization is typically required to increase volatility. Trimethylsilyl (TMS) esterification is a common derivatization method.[5]

Experimental Protocol: GC-MS with TMS Derivatization

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Procedure To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 minutes.
Instrumentation Gas chromatograph coupled to a mass spectrometer.
Column Capillary column (e.g., PE-5MS, 30m x 0.250mm x 0.25µm)[6]
Carrier Gas Helium at a flow rate of 1 mL/min[6]
Oven Program Start at 75°C, ramp to 280°C at 10°C/min, hold for 15 minutes[6]
Injection Temperature 250°C[6]
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-500

Expected Data

CompoundMolecular Ion (M+) of TMS derivative (m/z)Key Fragment Ions (m/z)
This compound TMS ester264249, 147, 117, 91

Note: Fragmentation patterns should be compared with a spectral library or a reference standard.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

ParameterCondition
Instrumentation NMR Spectrometer (e.g., 400 MHz)
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[7]
Reference Standard Tetramethylsilane (TMS) at 0.00 ppm[8][9]
Sample Concentration 5-10 mg/mL

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 1.25t3H-CH₂CH₃
~ 1.55s6H-C(CH₃ )₂
~ 2.65q2H-CH₂ CH₃
~ 7.15d2HAr-H (ortho to ethyl)
~ 7.25d2HAr-H (meta to ethyl)
~ 12.0br s1H-COOH

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~ 15.5-CH₂C H₃
~ 25.0-C(C H₃)₂
~ 28.5-C H₂CH₃
~ 45.0-C (CH₃)₂
~ 127.0C -H (meta to ethyl)
~ 128.0C -H (ortho to ethyl)
~ 142.0C -C(CH₃)₂
~ 143.0C -CH₂CH₃
~ 184.0-C OOH

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

ParameterCondition
Instrumentation FTIR Spectrometer
Sample Preparation KBr pellet or as a thin film on a salt plate
Scan Range 4000 - 400 cm⁻¹

Expected FTIR Data

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~ 2970C-H stretchAlkyl
~ 1700C=O stretchCarboxylic Acid
~ 1610, 1510C=C stretchAromatic Ring
~ 1410, 920O-H bendCarboxylic Acid
~ 1300C-O stretchCarboxylic Acid
~ 830C-H bendp-disubstituted benzene

Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[10]

Thermal Analysis

Thermal analysis techniques can be used to determine the thermal stability and melting point of the compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point and heat of fusion of the compound.

Experimental Protocol: DSC

ParameterCondition
Instrumentation Differential Scanning Calorimeter
Sample Pan Aluminum pan
Sample Weight 2-5 mg
Atmosphere Nitrogen at a flow rate of 50 mL/min
Heating Rate 10 °C/min
Temperature Range 25 °C to a temperature above the melting point

Expected Data

ParameterValue
Melting Point (T_m) To be determined experimentally (structurally similar compounds melt in the range of 37-42°C)[11]
Heat of Fusion (ΔH_f) To be determined experimentally

Visualized Workflows

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Sample 2-(4-Ethylphenyl)-2- methylpropanoic acid Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR DSC Thermal Analysis (DSC) Sample->DSC Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Impurity Structure Structural Elucidation NMR->Structure Identity Identity Confirmation FTIR->Identity Thermal Thermal Properties DSC->Thermal Structure->Identity

Caption: Overall analytical workflow for characterization.

Signaling_Pathway cluster_0 Primary Characterization cluster_1 Secondary Characterization cluster_2 Techniques A Identity Confirmation B Purity & Impurity Profile C Physicochemical Properties D NMR, FTIR, MS D->A E HPLC, GC-MS E->B F DSC, TGA F->C

Caption: Logical relationship of analytical techniques.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. As a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients, a robust and reliable analytical method for its quantification and purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such non-volatile organic compounds. This application note presents a detailed protocol for the determination of this compound using reverse-phase HPLC with UV detection. The described method is designed to be simple, accurate, and reproducible for routine analysis in research and quality control laboratories.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with phosphoric acid added to control the pH and improve peak shape.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 225 nm
Run Time 10 minutes

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time (RT) Approximately 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (Acetonitrile:Water:Phosphoric Acid) B Prepare Standard & Sample Solutions (in Mobile Phase) A->B C Filter Solutions (0.45 µm) B->C D Equilibrate HPLC System with Mobile Phase C->D Load into Autosampler E Inject Sample (10 µL) D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (225 nm) F->G H Record Chromatogram G->H Signal Output I Integrate Peak Area H->I J Quantify Analyte (using Calibration Curve) I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified water)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

  • To prepare a 1 L solution of the mobile phase, carefully measure 600 mL of acetonitrile and 400 mL of water into a clean, amber glass bottle.

  • Add 1 mL of phosphoric acid to the mixture.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Preparation of Sample Solutions

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. HPLC System Setup and Analysis

  • Set up the HPLC system according to the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve.

Signaling Pathway and Logical Relationships

logical_relationship cluster_method_dev Method Development Logic cluster_output Desired Outcome Analyte This compound (Analyte Properties: Non-polar, UV Absorbance) Technique Reverse-Phase HPLC (Suitable for Non-polar Compounds) Analyte->Technique StationaryPhase C18 Stationary Phase (Provides Hydrophobic Interaction) Technique->StationaryPhase Detector UV Detector (Aromatic Ring provides Chromophore) Technique->Detector MobilePhase Acetonitrile/Water Mobile Phase (Elution Strength & Polarity) StationaryPhase->MobilePhase Modifier Acid Modifier (e.g., H3PO4) (Suppresses Ionization, Improves Peak Shape) MobilePhase->Modifier Outcome Accurate & Reproducible Quantification Modifier->Outcome Detector->Outcome

Caption: Logical relationship for HPLC method development for this compound.

Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis.[1][2] This application note outlines the predicted ¹H and ¹³C NMR spectral data, experimental protocols for sample preparation and data acquisition, and a logical workflow for structural elucidation. The information presented herein is intended to assist researchers in the identification and characterization of this compound and similar molecular structures.

Introduction

This compound (C₁₂H₁₆O₂) is a carboxylic acid derivative with a molecular weight of 192.26 g/mol .[1] Its structure features a para-substituted aromatic ring, an ethyl group, and a dimethyl-substituted propanoic acid moiety. Accurate structural confirmation and purity assessment are critical in drug development and synthesis, for which NMR spectroscopy is an indispensable analytical technique. This note provides a comprehensive overview of the expected NMR characteristics of this compound and standardized protocols for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Singlet (broad)1H-COOH
~7.28Doublet2HAr-H (ortho to C(CH₃)₂)
~7.15Doublet2HAr-H (ortho to ethyl)
~2.64Quartet2H-CH₂CH₃
~1.57Singlet6H-C(CH₃)₂
~1.23Triplet3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~183-COOH
~144Ar-C (para to C(CH₃)₂)
~142Ar-C (para to ethyl)
~128Ar-CH (ortho to ethyl)
~126Ar-CH (ortho to C(CH₃)₂)
~46-C(CH₃)₂
~28-CH₂CH₃
~25-C(CH₃)₂
~15-CH₂CH₃

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ may also be used.[3][4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).[3][4]

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • Acquire a standard ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer are:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

  • Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the TMS signal.

Data Interpretation and Visualization

The structural assignment of the NMR signals can be visualized through the following diagrams.

G cluster_structure Molecular Structure and Proton Assignments cluster_table Predicted ¹H NMR Signals mol a ~1.23 ppm (t, 3H) b ~2.64 ppm (q, 2H) c ~7.15 ppm (d, 2H) d ~7.28 ppm (d, 2H) e ~1.57 ppm (s, 6H) f ~12.0-10.0 ppm (s, 1H)

Caption: Molecular structure of this compound with predicted ¹H NMR assignments.

The following workflow illustrates the general procedure for NMR analysis.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ with TMS) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Integration, Peak Picking, Assignment) Processing->Analysis Report Reporting (Data Tables, Spectra, Interpretation) Analysis->Report

Caption: General workflow for NMR analysis of small molecules.

Conclusion

This application note provides a foundational guide for the NMR analysis of this compound. The predicted spectral data and detailed protocols offer a reliable starting point for researchers engaged in the synthesis and characterization of this and related pharmaceutical intermediates. Adherence to these protocols will facilitate accurate and reproducible NMR analysis, ensuring the structural integrity and purity of the compound of interest.

References

Application Note: Gas Chromatography (GC) Analysis for Purity Determination of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] Ensuring the purity of this intermediate is critical for the quality and safety of the final drug product. This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative determination of this compound and its potential process-related impurities. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.[3][4] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective derivatization technique for carboxylic acids, forming a trimethylsilyl (TMS) ester.[3][4][5]

Potential Impurities

Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products. A comprehensive understanding of the synthetic route is crucial for identifying potential impurities. For instance, if the synthesis involves an iodination step, di-iodinated species could be a potential impurity.[2] Unreacted starting materials from various synthetic pathways may also be present.[6]

Experimental Protocols

This section provides a detailed methodology for the GC analysis of this compound purity.

1. Materials and Reagents

  • This compound Reference Standard (≥99.5% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): Tetradecanoic acid (or other suitable non-interfering compound)

  • Helium (Carrier Gas), ≥99.999% purity

  • Hydrogen (FID), ≥99.999% purity

  • Air (FID), compressed, oil-free

2. Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) is used. The following conditions are recommended and should be optimized as necessary.

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in split mode
Injector Temperature 280 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 250 °C, hold for 5 minRamp 2: 20 °C/min to 300 °C, hold for 5 min
Detector Temperature 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Injection Volume 1 µL

3. Standard and Sample Preparation

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Tetradecanoic acid and dissolve in 25 mL of pyridine in a volumetric flask.

Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of pyridine in a volumetric flask.

Calibration Standards: Prepare a series of calibration standards by diluting the Reference Standard Stock Solution with pyridine to achieve concentrations ranging from approximately 0.01 mg/mL to 0.5 mg/mL. To each calibration standard, add a constant amount of the Internal Standard Stock Solution.

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of pyridine in a volumetric flask. Add the same constant amount of the Internal Standard Stock Solution as used for the calibration standards.

4. Derivatization Protocol

  • Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.

  • Add 100 µL of BSTFA (with 1% TMCS) to each vial.[3]

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70 °C for 30 minutes in a heating block or oven.[3][4]

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

Data Presentation

The following tables summarize the expected quantitative data from the analysis. These are representative data and should be generated for each specific instrument and method validation.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Analyte)≤ 2.01.1
Resolution (Analyte/IS)≥ 2.0> 5.0
RSD of Peak Area (n=6)≤ 2.0%< 1.0%

Table 2: Linearity of this compound

Concentration (mg/mL)Peak Area Ratio (Analyte/IS)
0.010.05
0.050.25
0.100.51
0.251.26
0.502.52
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy

QC LevelConcentration (mg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low0.031.52.299.5
Mid0.151.11.8101.2
High0.400.91.5100.8

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (mg/mL)
LOD0.003
LOQ0.01

Mandatory Visualization

GC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_gc GC-FID Analysis cluster_data Data Processing weigh_sample Accurately weigh This compound sample dissolve_sample Dissolve in Pyridine and add Internal Standard weigh_sample->dissolve_sample aliquot Take 100 µL aliquot dissolve_sample->aliquot weigh_std Accurately weigh Reference Standard dissolve_std Dissolve in Pyridine and add Internal Standard weigh_std->dissolve_std dissolve_std->aliquot add_bstfa Add 100 µL BSTFA (with 1% TMCS) aliquot->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to RT heat->cool inject Inject 1 µL into GC cool->inject separate Chromatographic Separation (DB-5 Column) detect FID Detection integrate Integrate Peak Areas detect->integrate calculate Calculate Purity using Internal Standard Method integrate->calculate report Generate Report calculate->report Logical_Relationship compound This compound (Analyte) problem Low Volatility High Polarity compound->problem possesses product TMS-Ester Derivative (Volatile) compound->product solution Derivatization problem->solution requires reagent BSTFA (Silylation) solution->reagent achieved via reagent->product forms analysis GC-FID Analysis product->analysis amenable to result Purity Determination analysis->result yields

References

Application Notes and Protocols: Synthesis and Evaluation of ALK Inhibitors Utilizing 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC). The development of small molecule inhibitors targeting aberrant ALK fusion proteins has revolutionized the treatment landscape for ALK-positive malignancies. A key building block in the synthesis of potent ALK inhibitors, such as Alectinib, is 2-(4-Ethylphenyl)-2-methylpropanoic acid. This document provides detailed application notes and experimental protocols for the synthesis of ALK inhibitor intermediates starting from this compound, along with methodologies for evaluating their biological activity.

ALK Signaling Pathway

The ALK signaling pathway, when constitutively activated by mutations or chromosomal rearrangements, drives tumor cell proliferation, survival, and metastasis. Key downstream signaling cascades include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3][4][5] Inhibition of ALK phosphorylation is a primary strategy for anticancer drug development.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds P_ALK Phosphorylated ALK (Active) ALK->P_ALK Dimerization & Autophosphorylation PI3K PI3K P_ALK->PI3K RAS RAS P_ALK->RAS JAK JAK P_ALK->JAK ALK_Inhibitor ALK Inhibitor (e.g., Alectinib) ALK_Inhibitor->P_ALK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: The ALK signaling pathway and points of inhibition.

Synthetic Application of this compound

This compound serves as a crucial starting material for the synthesis of the key Alectinib intermediate, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. This intermediate is subsequently elaborated to construct the complex tetracyclic core of Alectinib. The following protocols detail the synthetic route from the starting acid to a key indole intermediate of Alectinib.

Synthesis_Workflow Start This compound Step1 Iodination Start->Step1 Intermediate1 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid Step1->Intermediate1 Step2 Esterification & Claisen Condensation Intermediate1->Step2 Intermediate2 tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate Step2->Intermediate2 Step3 SNAr Reaction Intermediate2->Step3 Intermediate3 tert-Butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate Step3->Intermediate3 Step4 Reductive Cyclization Intermediate3->Step4 Intermediate4 tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate Step4->Intermediate4 Step5 Buchwald-Hartwig Amination Intermediate4->Step5 Intermediate5 tert-Butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate Step5->Intermediate5 Step6 Deprotection & Cyclization Intermediate5->Step6 Final Alectinib Step6->Final

Caption: Synthetic workflow from the starting material to Alectinib.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid

This protocol describes the iodination of this compound.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Acetonitrile

  • Methanesulfonic acid

  • Sodium hydrogen sulfate

  • n-Heptane

Procedure A:

  • To a reaction flask at room temperature, add this compound (0.2 mol), glacial acetic acid (100 mL), and N-iodosuccinimide (0.25 mol).

  • Cool the mixture to approximately 5 °C.

  • Slowly add concentrated sulfuric acid (10 mL) dropwise.

  • Allow the reaction to proceed at room temperature for 5 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, work up the reaction to isolate the product.

Procedure B (Alternative):

  • In a round-bottom flask, suspend this compound (0.2 mol) and N-iodosuccinimide (0.2 mol) in acetonitrile.

  • Cool the mixture to 15-25 °C.

  • Slowly add methanesulfonic acid (0.3 mol).

  • Monitor the reaction by HPLC.

  • After completion, quench the reaction with sodium hydrogen sulfate.

  • Filter the precipitated material, dry, and recrystallize from n-Heptane to afford the title compound.

    • Yield: 85%

    • Purity: 99%

Protocol 2: Synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

This protocol details a scalable, telescoped synthesis of a key indole intermediate.

Materials:

  • 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

  • Methanol (MeOH)

  • Acetyl chloride (AcCl)

  • tert-Butyl methyl ether (TBME)

  • 10% aqueous NaCl

  • Lithium bis(trimethylsilyl)amide (LiHMDS) in THF

  • tert-Butyl acetate

  • 6 M aqueous HCl

  • 4-Fluoro-3-nitrobenzonitrile

  • 8 M aqueous NaOH

  • Sodium dithionite (Na2S2O4)

  • 4 M aqueous HCl

  • 0.5 M aqueous NaOH

  • Ethanol (EtOH)

Procedure:

Step 2a: Esterification and Claisen Condensation

  • Charge a reactor with 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (25.0 g, 78.6 mmol) and MeOH (75.0 mL).

  • Cool the mixture to below 0 °C and slowly add AcCl (24.7 g, 314 mmol).

  • Increase the temperature to 35-45 °C and stir for 2 hours until the conversion to the methyl ester is complete (monitored by HPLC).

  • Concentrate the reaction mixture and add TBME (125 mL) and 10% aqueous NaCl (100 g). Separate the aqueous phase.

  • Cool the organic phase to below 0 °C and add 24% LiHMDS in THF (139 g, 196 mmol), followed by tert-butyl acetate (10.5 g, 90.4 mol) at 0-10 °C.

  • Stir for 1 hour at 0-10 °C until the formation of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is complete.

  • Add water (12.5 g) and 6 M aqueous HCl (86.4 g) and heat to 20-30 °C. Separate the aqueous phase.

Step 2b: SNAr Reaction and Reductive Cyclization

  • To the organic phase from the previous step, add 4-fluoro-3-nitrobenzonitrile (7.78 g, 46.8 mmol) and cool to 0-10 °C.

  • Add 8 M aqueous NaOH (30.2 mL, 241 mmol) and stir for 4 hours at 0-10 °C.

  • To the reaction mixture, add water (68.8 g) followed by the slow addition of Na2S2O4 (24.5 g, 89.6% purity, 126 mmol).

  • Stir for 4 hours at 20-30 °C. Separate the aqueous phase.

  • To the organic phase, add 4 M aqueous HCl (30.0 mL) and stir for 1 hour at 20-30 °C.

  • Separate the aqueous phase and wash the organic phase with 0.5 M aqueous NaOH (60.1 mL).

  • Concentrate the organic phase and exchange the solvent with EtOH.

  • Warm the mixture to 55-65 °C, add water (45.0 g), and then cool to 15-25 °C to induce crystallization.

  • Filter the slurry, wash the cake with a mixture of EtOH and water, and dry under reduced pressure.

    • Yield: 73.3%

    • Purity: >99.5%

Protocol 3: Synthesis of Alectinib from Indole Intermediate

This protocol outlines the final steps for the synthesis of Alectinib.

Materials:

  • tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

  • 4-Morpholin-4-yl piperidine

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • 1,3-Bis-(2,6-diisopropylphenyl)-imidazol-2-ylidene(allyl)palladium(II) chloride

  • Trifluoroacetic acid (TFA) or other suitable acid for deprotection

  • Reagents for final cyclization (e.g., acid or base catalysts)

Procedure:

Step 3a: Buchwald-Hartwig Amination

  • Dissolve tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (0.38 mol) and 4-morpholin-4-yl piperidine (0.46 mol) in THF under a nitrogen atmosphere at 20-30 °C.

  • Add NaHMDS (2.0 M in THF, 1.02 mol) at 20-40 °C.

  • Add 1,3-bis-(2,6-diisopropylphenyl)-imidazol-2-ylidene(allyl)palladium(II) chloride (0.01 mol) at 30-40 °C.

  • Heat the reaction mixture to 40-45 °C and stir for approximately 1 hour.

  • Monitor the reaction by HPLC. Upon completion, perform an appropriate workup to isolate the tert-butyl protected Alectinib precursor.

Step 3b: Deprotection and Final Cyclization

  • Deprotect the tert-butyl ester of the product from the previous step using a suitable acid such as trifluoroacetic acid.

  • Induce the final intramolecular cyclization to form the tetracyclic core of Alectinib. This step may require specific acidic or basic conditions.

  • Purify the final product, Alectinib, by recrystallization or chromatography.

    • Overall yield from indole intermediate: 44%

Quantitative Data on ALK Inhibitor Activity

The following table summarizes the inhibitory activity of Alectinib and other ALK inhibitors against various ALK fusion proteins and mutants.

CompoundTargetAssay TypeIC50 (nM)Reference
Alectinib ALKEnzymatic1.9[6]
EML4-ALK (WT)Cell-based1.9[6]
ALK L1196MCell-based3.5[6]
ALK G1202RCell-based595
Crizotinib ALKEnzymatic3
EML4-ALK (WT)Cell-based20-60[7]
ALK L1196MCell-based>200[8]
ALK G1202RCell-based560
Ceritinib ALKEnzymatic0.15
EML4-ALK (WT)Cell-based20-40[7]
ALK L1196MCell-based<50[8]
ALK G1202RCell-based309

Biological Activity Assay Protocols

Protocol 4: In Vitro ALK Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.

Materials:

  • Recombinant human ALK kinase

  • ALK peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (e.g., Alectinib synthesized via the described route)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Dilute the ALK enzyme, substrate, ATP, and test compounds in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the test compound (or DMSO for control), 2 µL of the enzyme solution, and 2 µL of the substrate/ATP mixture.

  • Incubate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Cell-Based ALK Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit ALK autophosphorylation in a cellular context.

Materials:

  • ALK-positive cell line (e.g., NCI-H2228, Karpas-299)

  • Complete growth medium

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-phospho-ALK, anti-total-ALK, loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed ALK-positive cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phosphorylated ALK.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL substrate.

  • Strip the membrane and re-probe for total ALK and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The synthetic route starting from this compound provides an efficient pathway to key intermediates for the synthesis of the potent ALK inhibitor Alectinib. The provided protocols offer detailed methodologies for the synthesis and biological evaluation of these compounds, which are essential for researchers in the field of oncology drug discovery and development. The data presented underscores the high potency of Alectinib against wild-type and certain resistant forms of ALK.

References

Application Notes and Protocols for 2-(4-Ethylphenyl)-2-methylpropanoic acid In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid, also widely known as GW501516 or Cardarine, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell proliferation. As a PPARδ agonist, this compound has been investigated for its potential therapeutic effects in various in vitro models, including those for metabolic diseases, inflammation, and cancer.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound. The methodologies described herein are designed to be a comprehensive resource for researchers in drug discovery and development.

Mechanism of Action: PPARδ Signaling Pathway

This compound exerts its effects by binding to and activating PPARδ. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory responses. A significant downstream target of PPARδ activation is the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis.

PPAR_delta_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW501516 2-(4-Ethylphenyl)-2- methylpropanoic acid PPARd_inactive PPARδ GW501516->PPARd_inactive PPARd_RXR PPARδ/RXR Heterodimer PPARd_inactive->PPARd_RXR RXR_inactive RXR RXR_inactive->PPARd_RXR Corepressors Corepressors Corepressors->PPARd_inactive AMPK_inactive AMPK AMPK_active p-AMPK AMPK_inactive->AMPK_active Gene_Transcription Target Gene Transcription AMPK_active->Gene_Transcription Modulates PPARd_RXR->AMPK_inactive Activates PPRE PPRE PPARd_RXR->PPRE PPRE->Gene_Transcription Recruits Coactivators Coactivators Coactivators Coactivators->PPRE

Caption: PPARδ Signaling Pathway Activation.

Experimental Protocols

The following section details the protocols for key in vitro assays to evaluate the biological activity of this compound.

PPARδ Transactivation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to activate the PPARδ receptor and induce gene transcription.

Workflow:

Luciferase_Assay_Workflow Start Start Cell_Seeding Seed cells expressing PPARδ and a luciferase reporter gene Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Cell_Lysis Lyse cells to release intracellular contents Incubation->Cell_Lysis Substrate_Addition Add luciferase substrate Cell_Lysis->Substrate_Addition Luminescence_Measurement Measure luminescence using a plate reader Substrate_Addition->Luminescence_Measurement Data_Analysis Analyze data to determine EC50 value Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Luciferase Reporter Assay Workflow.

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293T cells (or other suitable host cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Co-transfect cells with a PPARδ expression vector and a luciferase reporter vector containing PPREs.

    • Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

    • Replace the culture medium in the 96-well plate with the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using a commercial luciferase assay lysis buffer.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence using a microplate luminometer.

Data Presentation:

Compound Concentration (nM)Luminescence (RLU)Fold Induction
0 (Vehicle Control)15001.0
0.125001.7
180005.3
102500016.7
1006000040.0
10007500050.0
100007600050.7

RLU: Relative Light Units

From this data, an EC₅₀ value (the concentration at which 50% of the maximal response is observed) can be calculated using non-linear regression analysis.

AMPK Activation Assay (Western Blot for Phospho-AMPK)

This protocol determines the effect of this compound on the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total AMPKα as a loading control.

Data Presentation:

Treatmentp-AMPKα (Thr172) IntensityTotal AMPKα Intensityp-AMPKα / Total AMPKα Ratio
Vehicle Control1.01.01.0
1 µM this compound1.81.11.6
10 µM this compound3.50.93.9
100 µM this compound5.21.05.2

Intensity values are normalized to the vehicle control.

In Vitro Anti-inflammatory Assay (Cytokine Expression)

This assay measures the effect of this compound on the expression of pro-inflammatory cytokines in response to an inflammatory stimulus.

Protocol:

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7) or other immune cells.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (1 µg/mL). Include an unstimulated control and a vehicle control.

    • Incubate for 6-24 hours.

  • RNA Extraction and Quantitative PCR (qPCR):

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

Data Presentation:

TreatmentTNF-α mRNA Fold ChangeIL-6 mRNA Fold Change
Control (Unstimulated)1.01.0
LPS (1 µg/mL)50.285.6
LPS + 1 µM this compound35.860.1
LPS + 10 µM this compound15.425.3
LPS + 100 µM this compound5.18.9
Apoptosis Assay (Caspase-3/7 Activity)

This protocol assesses the ability of this compound to induce apoptosis in cancer cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line of interest (e.g., C666-1 nasopharyngeal carcinoma cells) in RPMI-1640 medium with 10% FBS.

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24, 48, and 72 hours.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add the reagent to each well, mix, and incubate for 1-2 hours at room temperature, protected from light.

    • Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.

Data Presentation:

Treatment DurationThis compound (µM)Caspase-3/7 Activity (Fold Change vs. Control)
24 hours0 (Control)1.0
101.5
502.8
1004.2
48 hours0 (Control)1.0
102.1
505.6
1008.9

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on PPARδ transactivation, AMPK signaling, inflammatory responses, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided data presentation tables and workflow diagrams are intended to facilitate experimental design and data interpretation.

Application Notes and Protocols for Cell-Based Assays Involving 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 2-(4-Ethylphenyl)-2-methylpropanoic acid in cell-based assays. Based on its structural features as an arylpropionic acid derivative, two primary mechanisms of action are explored: activation of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibition of Cyclooxygenase-2 (COX-2).

Application Note 1: Evaluation of PPAR Agonism using a Luciferase Reporter Gene Assay

Introduction

This compound shares structural similarities with known fibrate drugs and other potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.[1] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.[2][3][4] This application note describes a cell-based reporter assay to determine the potency and selectivity of this compound as an agonist for PPAR subtypes α, δ, and γ. The assay utilizes engineered mammalian cells that express a luciferase reporter gene under the control of a PPAR-responsive promoter.[5][6] Ligand-induced activation of the PPAR results in the expression of luciferase, and the resulting luminescence is a quantitative measure of receptor activation.[5]

Principle of the Method

Mammalian cells are engineered to co-express a specific human PPAR subtype (α, δ, or γ) and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter. When this compound binds to and activates the PPAR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the PPREs, driving the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPAR activation.

Signaling Pathway: PPAR Activation

PPAR_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-(4-Ethylphenyl)-2- methylpropanoic acid Compound_cyto Compound Compound->Compound_cyto Cellular Uptake PPAR PPAR (α, δ, or γ) Compound_cyto->PPAR Binds PPAR_RXR_inactive Inactive PPAR-RXR Heterodimer PPAR->PPAR_RXR_inactive RXR RXR RXR->PPAR_RXR_inactive PPAR_RXR_active Active PPAR-RXR Heterodimer PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds Coactivators Coactivators PPAR_RXR_active->Coactivators Recruits Transcription Gene Transcription (Luciferase) PPRE->Transcription Initiates Coactivators->PPRE

Caption: PPAR activation signaling pathway.

Data Presentation

The following tables present hypothetical data for the activation of PPAR subtypes by this compound compared to known reference agonists.

Table 1: PPARα Activation Data

Concentration (µM) This compound (Fold Activation) GW7647 (Reference Agonist) (Fold Activation)
0.01 1.2 ± 0.1 2.5 ± 0.3
0.1 3.5 ± 0.4 8.1 ± 0.9
1 9.8 ± 1.1 15.2 ± 1.6
10 14.5 ± 1.5 16.1 ± 1.7
100 15.1 ± 1.6 15.9 ± 1.8

| EC50 (µM) | 0.85 | 0.09 |

Table 2: PPARδ and PPARγ Selectivity Data

Receptor This compound (EC50, µM) Reference Agonist Reference Agonist (EC50, µM)
PPARδ > 100 GW501516 0.002

| PPARγ | 25.3 | Rosiglitazone | 0.045 |

Experimental Protocol: PPAR Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • Expression plasmids for human PPARα, PPARδ, and PPARγ

  • Luciferase reporter plasmid with a PPRE promoter (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound

  • Reference agonists (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a mix of 50 ng of the respective PPAR expression plasmid and 50 ng of the PPRE-luciferase reporter plasmid in Opti-MEM.

    • Add transfection reagent according to the manufacturer's protocol.

    • Incubate for 20 minutes at room temperature to allow complex formation.

    • Add 20 µL of the transfection mix to each well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference agonists in DMEM. The final DMSO concentration should be ≤ 0.1%.

    • Remove the transfection medium from the cells and replace it with 100 µL of the compound dilutions.

    • Include a vehicle control (e.g., 0.1% DMSO in DMEM).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the "Fold Activation" for each concentration by dividing the relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle control wells.

  • Plot the Fold Activation against the log of the compound concentration.

  • Determine the EC50 value using a non-linear regression curve fit (four-parameter logistic equation).

Experimental Workflow Diagram

PPAR_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Co-transfect with PPAR and PPRE-Luciferase plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat cells with compound and reference agonists C->D E 5. Incubate for 24 hours D->E F 6. Add Luciferase Assay Reagent E->F G 7. Measure Luminescence (RLU) F->G H 8. Analyze Data: Calculate Fold Activation and EC50 G->H

Caption: Workflow for the PPAR reporter gene assay.

Application Note 2: Assessment of COX-2 Inhibition via Prostaglandin E2 Quantification

Introduction

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[7] The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. This application note details a cell-based assay to evaluate the inhibitory activity of this compound on COX-2 by measuring the reduction of its downstream product, prostaglandin E2 (PGE2).

Principle of the Method

A cellular model, such as the human macrophage-like cell line U937, is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The stimulated cells are then treated with varying concentrations of this compound. The compound inhibits COX-2 activity, leading to a dose-dependent decrease in the synthesis and release of PGE2 into the cell culture supernatant. The concentration of PGE2 is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition cluster_stimulation Inflammatory Stimulus cluster_cell Macrophage LPS LPS COX2_Induction COX-2 Gene Expression LPS->COX2_Induction Induces COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Translates to PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation PGE2->Inflammation Secreted to mediate Compound 2-(4-Ethylphenyl)-2- methylpropanoic acid Compound->COX2_Enzyme Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway.

Data Presentation

The following table presents hypothetical data on the inhibition of PGE2 production by this compound in LPS-stimulated U937 cells.

Table 3: Inhibition of PGE2 Production

Concentration (µM) This compound (% Inhibition of PGE2) Celecoxib (Reference Inhibitor) (% Inhibition of PGE2)
0.01 5.2 ± 1.5 15.4 ± 2.1
0.1 28.7 ± 3.4 45.8 ± 4.2
1 51.3 ± 4.9 78.1 ± 6.5
10 85.6 ± 7.1 95.2 ± 8.0
100 96.4 ± 8.2 97.3 ± 8.3

| IC50 (µM) | 0.95 | 0.15 |

Experimental Protocol: PGE2 Inhibition Assay

Materials:

  • U937 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Celecoxib (reference COX-2 inhibitor)

  • 96-well cell culture plates

  • Prostaglandin E2 ELISA kit

Procedure:

  • Cell Seeding and Differentiation: Seed U937 cells in a 96-well plate at 5 x 10⁴ cells/well. Differentiate the cells into macrophage-like cells by treating with PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Pre-treatment: Remove the PMA-containing medium and replace it with fresh serum-free medium containing serial dilutions of this compound or Celecoxib. Incubate for 1 hour at 37°C, 5% CO₂.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression. Include control wells with no LPS (basal) and wells with LPS but no compound (stimulated vehicle control).

  • Incubation: Incubate the plate for 18 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for PGE2 analysis.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[10][11][12]

Data Analysis:

  • Create a standard curve using the PGE2 standards provided in the ELISA kit.

  • Calculate the PGE2 concentration for each sample from the standard curve.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (PGE2_compound - PGE2_basal) / (PGE2_vehicle - PGE2_basal)]

  • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow Diagram

COX2_Workflow A 1. Seed and Differentiate U937 cells in 96-well plate B 2. Pre-treat cells with compound for 1 hour A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 18 hours C->D E 5. Collect cell culture supernatant D->E F 6. Quantify PGE2 concentration using ELISA E->F G 7. Analyze Data: Calculate % Inhibition and IC50 F->G

Caption: Workflow for the COX-2 inhibition assay.

References

In vivo studies using 2-(4-Ethylphenyl)-2-methylpropanoic acid in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonists are a class of compounds that have shown potential in various therapeutic areas, including metabolic diseases and cardiovascular conditions. In vivo studies in animal models are crucial for elucidating the pharmacological effects and safety profile of these compounds. The following notes summarize key findings from in vivo studies using the PPARβ/δ agonist GW0742.

1. Cardiovascular Effects:

  • Pulmonary Hypertension: In a rat model of hypoxia-induced pulmonary hypertension, daily oral administration of GW0742 (30 mg/kg) for three weeks significantly reduced right heart hypertrophy and right ventricular systolic pressure.[1] However, it did not affect the vascular remodeling induced by hypoxia in this model.[1] In a mouse model of pulmonary artery constriction, GW0742 (30 mg/kg) also reduced right ventricular hypertrophy and improved cardiac index and other functional parameters, suggesting a direct protective effect on the heart.[2]

  • Systemic Hypertension: In spontaneously hypertensive rats (SHRs), oral gavage of GW0742 (5 mg/kg/day) for five weeks led to a progressive reduction in systolic arterial blood pressure and heart rate.[3] This was accompanied by reduced mesenteric arterial remodeling, decreased aortic vasoconstriction in response to angiotensin II, and improved endothelial function.[3]

2. Metabolic Effects:

  • Insulin Resistance: In a fructose-fed diabetic rat model (a model of type 2 diabetes), GW0742 improved insulin resistance in a dose-dependent manner, as measured by the homeostasis model assessment-insulin resistance (HOMA-IR) and hyperinsulinemic euglycemic clamp.[4][5] It also enhanced insulin sensitivity.[4] The mechanism involves the activation of PPAR-δ, as the effects were reversed by a PPAR-δ antagonist.[4][5]

  • Glucose Homeostasis: GW0742 was shown to reduce hyperglycemia in a model of type 1 diabetes in rats, suggesting an insulinotropic action.[5] It also influenced hepatic gluconeogenesis by reducing the protein levels of phosphoenolpyruvate carboxykinase (PEPCK).[4][5] Furthermore, it reversed the decrease in glucose transporter 4 (GLUT4) in skeletal muscle.[5]

Quantitative Data Summary

Table 1: Effects of GW0742 on Hypoxia-Induced Pulmonary Hypertension in Rats [1]

ParameterControl (Normoxia)Hypoxia + VehicleHypoxia + GW0742 (30 mg/kg)
Right Ventricular Systolic Pressure (mmHg)25.1 ± 1.548.2 ± 2.936.4 ± 2.1
Right Ventricle / (Left Ventricle + Septum)0.26 ± 0.010.45 ± 0.020.36 ± 0.02
Body Weight (g)No significant differenceNo significant differenceNo significant difference
Hematocrit (%)No significant differenceNo significant differenceNo significant difference

*p < 0.05 compared to Hypoxia + Vehicle

Table 2: Effects of GW0742 on a Fructose-Fed Diabetic Rat Model [4]

ParameterControlDiabetic + VehicleDiabetic + GW0742 (low dose)Diabetic + GW0742 (high dose)
Plasma Glucose (mg/dL)LowerElevatedReduced (dose-dependent)Significantly Reduced
Plasma Insulin (µU/mL)LowerElevatedReduced (dose-dependent)Significantly Reduced
HOMA-IRLowerElevatedReduced (dose-dependent)Significantly Reduced

Table 3: Effects of GW0742 on Spontaneously Hypertensive Rats (SHRs) [3]

ParameterWKY ControlWKY + GW0742 (5 mg/kg)SHR ControlSHR + GW0742 (5 mg/kg)
Systolic Blood Pressure (mmHg)~120No significant change~180Progressively reduced to ~140
Heart Rate (bpm)~350No significant change~400Progressively reduced to ~350
Aortic eNOS protein expressionNormalNo significant changeReducedIncreased
Aortic Caveolin-1 protein expressionNormalNo significant changeIncreasedDecreased

Experimental Protocols

1. Hypoxia-Induced Pulmonary Hypertension in Rats [1]

  • Animal Model: Male Sprague-Dawley rats (230-250 g).

  • Induction of Hypoxia: Rats were housed in a hypoxic chamber with 10% inspired O₂ for 21 days. Control animals were kept in normoxic conditions (21% O₂).

  • Drug Administration: GW0742 was administered daily at a dose of 30 mg/kg via oral gavage for 23 days. The vehicle control was DMSO.

  • Hemodynamic Measurements: After the treatment period, rats were anesthetized, and a catheter was inserted into the right ventricle via the right jugular vein to measure right ventricular systolic pressure.

  • Assessment of Right Heart Hypertrophy: The heart was excised, and the right ventricle (RV) was dissected from the left ventricle (LV) and septum (S). The ratio of RV weight to (LV+S) weight was calculated as an index of right ventricular hypertrophy.

2. Fructose-Induced Diabetic Rat Model [4][5]

  • Animal Model: Male Wistar rats.

  • Induction of Diabetes: Rats were fed a fructose-rich chow for a specified period to induce insulin resistance and a type 2 diabetes-like state.

  • Drug Administration: GW0742 was administered at various doses to different groups of diabetic rats. A PPAR-δ antagonist (GSK0660) was used to confirm the mechanism of action.

  • Insulin Resistance Assessment:

    • HOMA-IR: Fasting blood glucose and insulin levels were measured to calculate the HOMA-IR index.

    • Hyperinsulinemic Euglycemic Clamp: This technique was used to directly measure insulin sensitivity. A constant infusion of insulin was given, and glucose was infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a measure of insulin sensitivity.

  • Biochemical Analysis: Plasma glucose and insulin levels were determined.

  • Western Blot Analysis: Protein expression of GLUT4 in skeletal muscle and PEPCK in the liver was analyzed to investigate the molecular mechanisms.

3. Spontaneously Hypertensive Rat (SHR) Model [3]

  • Animal Model: Spontaneously hypertensive rats (SHRs) and their normotensive counterparts, Wistar Kyoto (WKY) rats.

  • Drug Administration: GW0742 was administered daily at a dose of 5 mg/kg by oral gavage for 5 weeks.

  • Blood Pressure and Heart Rate Monitoring: Systolic blood pressure and heart rate were measured non-invasively using the tail-cuff method.

  • Vascular Function Studies:

    • Mesenteric Arterial Remodeling: The structure of mesenteric arteries was examined.

    • Aortic Contractility: The contractile response of isolated aortic rings to angiotensin II was measured.

  • Molecular Analysis:

    • eNOS and Caveolin-1 Expression: Protein expression of endothelial nitric oxide synthase (eNOS) and caveolin-1 in the aorta was determined by Western blotting.

    • Oxidative Stress Markers: Vascular superoxide production and the expression of NADPH oxidase subunits (p22phox, p47phox) were assessed.

    • Gene Expression: The expression of proinflammatory genes (IL-1β, IL-6, ICAM-1) and regulators of G protein-coupled signaling (RGS4, RGS5) was analyzed.

Visualizations

Signaling_Pathway_of_PPAR_Agonist_in_Hypertension cluster_Vascular_Effects Vascular Effects in SHRs GW0742 GW0742 (PPARβ/δ Agonist) PPAR PPARβ/δ Activation GW0742->PPAR eNOS ↑ eNOS Expression PPAR->eNOS Caveolin1 ↓ Caveolin-1 Expression PPAR->Caveolin1 RGS ↑ RGS4 & RGS5 Expression PPAR->RGS NADPH ↓ NADPH Oxidase Activity PPAR->NADPH Inflammation ↓ Proinflammatory Genes (IL-1β, IL-6, ICAM-1) PPAR->Inflammation NO ↑ NO Bioavailability eNOS->NO Caveolin1->NO Vasodilation Vasodilation NO->Vasodilation BP ↓ Blood Pressure Vasodilation->BP AngII Angiotensin II Response AngII->BP RGS->AngII ROS ↓ Vascular Superoxide NADPH->ROS ROS->BP Inflammation->BP

Caption: Signaling pathway of a PPARβ/δ agonist in reducing hypertension.

Experimental_Workflow_Pulmonary_Hypertension cluster_protocol Protocol for Hypoxia-Induced Pulmonary Hypertension Model start Start: Male Sprague-Dawley Rats randomization Randomization into Groups start->randomization normoxia_group Normoxia Group (21% O2) randomization->normoxia_group hypoxia_group Hypoxia Group (10% O2) for 21 days randomization->hypoxia_group measurements Endpoint Measurements treatment Daily Oral Gavage for 23 days hypoxia_group->treatment vehicle Vehicle (DMSO) treatment->vehicle gw0742 GW0742 (30 mg/kg) treatment->gw0742 vehicle->measurements gw0742->measurements hemodynamics Hemodynamic Assessment (Right Ventricular Systolic Pressure) measurements->hemodynamics hypertrophy Right Heart Hypertrophy Assessment (RV / (LV+S) ratio) measurements->hypertrophy end End of Study hemodynamics->end hypertrophy->end

Caption: Experimental workflow for the hypoxia-induced pulmonary hypertension model.

Logical_Relationship_Metabolic_Effects cluster_metabolic Logical Relationship of PPARβ/δ Agonist's Metabolic Effects agonist PPARβ/δ Agonist (e.g., GW0742) activation Activation of PPAR-δ agonist->activation liver Liver activation->liver muscle Skeletal Muscle activation->muscle pepck ↓ PEPCK Expression liver->pepck glut4 ↑ GLUT4 Expression muscle->glut4 gluconeogenesis ↓ Hepatic Gluconeogenesis pepck->gluconeogenesis glucose_homeostasis Improved Glucose Homeostasis gluconeogenesis->glucose_homeostasis glucose_uptake ↑ Glucose Uptake glut4->glucose_uptake insulin_sensitivity ↑ Insulin Sensitivity glucose_uptake->insulin_sensitivity insulin_sensitivity->glucose_homeostasis

Caption: Logical relationship of a PPARβ/δ agonist's metabolic effects.

References

Application Notes and Protocols for 2-(4-Ethylphenyl)-2-methylpropanoic Acid in Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is a member of the arylpropionic acid class of molecules. While it is recognized as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, its own biological activities are of interest due to its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2][3][4] This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its formulation and potential biological evaluation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective formulation and use in experimental settings. The following table summarizes key quantitative data, with some values estimated based on its chemical structure and data from structurally related compounds.

PropertyValueSource/Method
CAS Number 1247119-83-0Vendor Information
Molecular Formula C₁₂H₁₆O₂Vendor Information
Molecular Weight 192.26 g/mol Calculated
Predicted pKa ~4.5Estimated based on arylpropionic acid class
Predicted logP ~3.4Estimated based on chemical structure
Predicted Boiling Point 302.8 ± 11.0 °CVendor Information
Predicted Density 1.047 ± 0.06 g/cm³Vendor Information
Storage Temperature 10°C - 25°CVendor Information
Appearance White to off-white solidGeneral Observation

Biological Activity and Mechanism of Action

Based on its structural class, this compound is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes.[1][2][4] The COX enzymes, COX-1 and COX-2, are central to the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4] The primary therapeutic effects of traditional arylpropionic acid NSAIDs are attributed to the inhibition of COX-2, while the common side effect of gastrointestinal irritation is linked to the inhibition of the constitutively expressed COX-1.[2][4] Some arylpropionic acid derivatives have also been investigated for their potential anticancer activities, which may be mediated through both COX-dependent and independent pathways.[3][5]

Signaling Pathway Diagram

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Compound 2-(4-Ethylphenyl)-2- methylpropanoic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Putative mechanism of action of this compound via inhibition of COX-1 and COX-2.

Formulation for Experimental Use

Due to its carboxylic acid moiety and predicted high logP, this compound is expected to have poor aqueous solubility, a common challenge with this class of compounds.[6] Proper formulation is therefore critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments.

In Vitro Formulation Protocol

For in vitro assays, the primary goal is to achieve a stable, soluble concentration of the compound in the aqueous culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a suitable amount of this compound.

    • Dissolve the compound in 100% DMSO to prepare a 10 mM stock solution.

    • Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in 100% DMSO to achieve intermediate concentrations.

    • For the final working concentration in the cell culture medium, dilute the DMSO stock or intermediate solutions at least 1:1000 to minimize DMSO toxicity (final DMSO concentration ≤ 0.1%).

    • Add the diluted compound to the cell culture medium and mix gently by pipetting.

    • Always prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.

In Vivo Formulation Protocol

For in vivo studies, the formulation strategy aims to enhance solubility and bioavailability. A common approach for carboxylic acids is to form a salt or use a co-solvent system.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • 5% (v/v) Tween® 80

  • Sterile water for injection

  • pH meter

  • Magnetic stirrer

Protocol:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of CMC in sterile water by slowly adding CMC to the water while stirring. Heat gently if necessary to aid dissolution.

    • Allow the CMC solution to cool to room temperature.

    • Add 5% (v/v) Tween® 80 to the CMC solution and stir until a homogenous suspension is formed.

  • Compound Suspension:

    • Accurately weigh the required amount of this compound.

    • Gradually add the powdered compound to the prepared vehicle while continuously stirring to form a uniform suspension.

    • Use a homogenizer if necessary to reduce particle size and improve suspension stability.

    • The final formulation should be prepared fresh before each administration.

Experimental Protocols

In Vitro COX Inhibition Assay Protocol

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare a solution of TMPD in the assay buffer.

    • Prepare various concentrations of this compound in DMSO as described in the in vitro formulation protocol.

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound at various concentrations (or vehicle control).

    • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and TMPD to each well.

    • Immediately measure the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Experimental Workflow Diagram

Experimental_Workflow cluster_formulation Formulation cluster_testing Experimental Testing cluster_analysis Data Analysis Formulation_IVitro In Vitro Formulation (DMSO Stock) IVitro_Assay In Vitro COX Inhibition Assay Formulation_IVitro->IVitro_Assay Formulation_IVivo In Vivo Formulation (CMC/Tween Suspension) IVivo_Study In Vivo Efficacy Study (e.g., Carrageenan-induced paw edema) Formulation_IVivo->IVivo_Study IC50_Determination IC50 Calculation IVitro_Assay->IC50_Determination Efficacy_Assessment Assessment of Anti-inflammatory Effect IVivo_Study->Efficacy_Assessment

Caption: General workflow for the formulation and experimental evaluation of this compound.

Conclusion

This compound, as a member of the arylpropionic acid family, holds potential for biological activity, primarily as a COX inhibitor. The protocols outlined in this document provide a framework for its formulation and experimental evaluation. Researchers should adapt these protocols based on their specific experimental needs and always perform appropriate validation and control experiments. Due to the limited publicly available data on this specific compound, the information provided should be used as a guide, with the understanding that some properties and activities are inferred from its structural class.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is a valuable building block in pharmaceutical research and development. Its structural motif is found in various biologically active molecules. The ability to produce this intermediate on a larger scale with high purity and yield is crucial for advancing drug discovery programs. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on two viable synthetic routes: a two-step synthesis commencing with a Friedel-Crafts reaction and a final hydrolysis step from a readily available ester precursor. The protocols are designed to be scalable for research purposes, enabling the generation of multi-gram quantities of the target compound.

Synthetic Strategies

Two primary routes for the synthesis of this compound are presented.

Route 1: Friedel-Crafts Acylation Followed by Hydrolysis

This classic approach involves the Friedel-Crafts reaction between ethylbenzene and an ethyl 2-halopropionate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This method is advantageous due to the relatively low cost of starting materials and the robustness of the Friedel-Crafts reaction for C-C bond formation.

Route 2: Hydrolysis of Methyl 2-(4-ethylphenyl)-2-methylpropanoate

This straightforward, one-step protocol is ideal when the precursor ester, methyl 2-(4-ethylphenyl)-2-methylpropanoate, is commercially available or can be synthesized separately. The hydrolysis is typically carried out under basic conditions and offers a high-yielding and clean conversion to the final product.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its precursors, based on reported literature.

ParameterRoute 1: Friedel-Crafts & HydrolysisRoute 2: Ester Hydrolysis
Starting Materials Ethylbenzene, Ethyl 2-chloropropionateMethyl 2-(4-ethylphenyl)-2-methylpropanoate
Key Reagents Anhydrous Aluminum Chloride, Hydrochloric AcidSodium Hydroxide, Methanol
Reaction Time Friedel-Crafts: 12-48 hours; Hydrolysis: Not specifiedNot specified (Monitored by HPLC)
Reaction Temperature Friedel-Crafts: -5 to 5 °C; Hydrolysis: 70-100 °C[1]Reflux
Reported Yield Not explicitly stated for the ethylphenyl derivative.High (inferred from subsequent step yielding 85%)[2][3]
Reported Purity Not specified.High (inferred from subsequent step purity of 99%)[2][3]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Friedel-Crafts Reaction and Hydrolysis

This protocol is adapted from a general procedure for the synthesis of 2-(4-alkylphenyl)propanoic acids[1].

Step 1: Friedel-Crafts Reaction to Synthesize Ethyl 2-(4-ethylphenyl)-2-methylpropanoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend anhydrous aluminum chloride (0.02-0.04 g/mL) in ethylbenzene (1.0 - 1.2 equivalents). Cool the mixture to -5 °C in an ice-salt bath.

  • Addition of Reactant: Slowly add ethyl 2-chloropropionate (1.0 equivalent) dropwise from the dropping funnel, maintaining the internal temperature between -5 and 5 °C.

  • Reaction: Stir the reaction mixture at this temperature for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 2-(4-ethylphenyl)-2-methylpropanoate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To the crude ester from the previous step, add a 10% aqueous solution of hydrochloric acid or sulfuric acid.

  • Hydrolysis: Heat the mixture to 70-100 °C and reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling to room temperature, extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Hydrolysis of Methyl 2-(4-ethylphenyl)-2-methylpropanoate

This protocol is based on the procedure described in patent WO2019038779A1[2][3].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(4-ethylphenyl)-2-methylpropanoate (1.08 moles) in methanol.

  • Addition of Base: To this solution, add an aqueous solution of sodium hydroxide (1.631 moles).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 2 using dilute hydrochloric acid. Extract the product with dichloromethane.

  • Aqueous Extraction: Extract the organic layer with an aqueous sodium hydroxide solution to form the sodium salt of the acid.

  • Isolation: Separate the aqueous layer containing the sodium salt and acidify it with dilute hydrochloric acid to a pH of ~2 to precipitate the final product.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

Synthesis Workflow Diagrams

Synthesis_Workflow_Route_1 cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Hydrolysis A Ethylbenzene + Ethyl 2-chloropropionate B AlCl3, -5 to 5 °C A->B Reaction C Ethyl 2-(4-ethylphenyl)-2-methylpropanoate B->C Work-up D Intermediate Ester E HCl (aq), 70-100 °C D->E Reaction F This compound E->F Work-up & Purification Synthesis_Workflow_Route_2 cluster_hydrolysis Ester Hydrolysis Start Methyl 2-(4-ethylphenyl)- 2-methylpropanoate Reagents NaOH, Methanol, Reflux Start->Reagents Reaction Workup Acidification & Extraction Reagents->Workup Processing Product This compound Workup->Product Isolation

References

Application Notes: Derivatização do Ácido 2-(4-Etilfenil)-2-metilpropanóico para Ensaios Biológicos

Author: BenchChem Technical Support Team. Date: December 2025

Público-alvo: Pesquisadores, cientistas e profissionais de desenvolvimento de fármacos.

Introdução: O ácido 2-(4-etilfenil)-2-metilpropanóico pertence à classe dos derivados do ácido arilpropiônico, que inclui conhecidos fármacos anti-inflamatórios não esteroidais (AINEs), como o ibuprofeno.[1][2] Compostos desta classe exercem tipicamente os seus efeitos terapêuticos através da inibição das enzimas ciclooxigenase (COX), que são cruciais na via inflamatória.[3] A estrutura do ácido 2-(4-etilfenil)-2-metilpropanóico serve como um esqueleto promissor para o desenvolvimento de novos agentes terapêuticos. A derivatização do grupo ácido carboxílico é uma estratégia fundamental na química medicinal para modular as propriedades farmacocinéticas e farmacodinâmicas, incluindo potência, seletividade, biodisponibilidade e perfil de toxicidade.

Estas notas de aplicação fornecem protocolos detalhados para a síntese de derivados de amida e éster do ácido 2-(4-etilfenil)-2-metilpropanóico e os subsequentes ensaios biológicos para avaliar a sua potencial atividade em alvos inflamatórios e metabólicos chave, como as enzimas COX e os recetores ativados por proliferadores de peroxissoma (PPARs).[4][5][6]

Secção 1: Protocolos de Síntese e Derivatização

A derivatização do grupo ácido carboxílico pode ser alcançada através de reações de esterificação ou amidação. Estas modificações podem alterar significativamente a interação do composto com os seus alvos biológicos. Abaixo estão os protocolos gerais para a síntese de derivados de amida e éster.

Fluxo de Trabalho de Derivatização

G cluster_0 Via de Síntese cluster_1 Amidação cluster_2 Esterificação Parent_Acid Ácido 2-(4-Etilfenil)- 2-metilpropanóico Activation_Amide Ativação do Ácido (e.g., DIC, HOBt) Parent_Acid->Activation_Amide Activation_Ester Catálise Ácida (e.g., H₂SO₄) Parent_Acid->Activation_Ester Amide_Product Derivado de Amida Activation_Amide->Amide_Product Acoplamento Amine Amina Primária/Secundária (R1-NH-R2) Amine->Amide_Product Ester_Product Derivado de Éster Activation_Ester->Ester_Product Condensação Alcohol Álcool (R-OH) Alcohol->Ester_Product

Figura 1: Fluxo de trabalho geral para a síntese de derivados de amida e éster.

Protocolo 1.1: Síntese de Derivados de Amida (Acoplamento com Carbodiimida)

Este protocolo descreve um método geral para acoplar o ácido carboxílico a uma amina primária ou secundária usando N,N'-diisopropilcarbodiimida (DIC) como agente de acoplamento.

Materiais:

  • Ácido 2-(4-etilfenil)-2-metilpropanóico

  • N,N'-Diisopropilcarbodiimida (DIC)

  • Hidroxibenzotriazol (HOBt)

  • Amina de escolha (e.g., bencilamina)

  • Diclorometano (DCM), anidro

  • N,N-Dimetilformamida (DMF), anidra (se necessário para solubilidade)

  • Solução de HCl 1M

  • Solução de NaHCO₃ saturada

  • Solução de NaCl saturada (salmoura)

  • Sulfato de sódio (Na₂SO₄) ou sulfato de magnésio (MgSO₄) anidro

  • Equipamento de vidro padrão, agitador magnético, funil de separação

Procedimento:

  • Dissolver o ácido 2-(4-etilfenil)-2-metilpropanóico (1,0 eq.) e HOBt (1,1 eq.) em DCM anidro num balão de fundo redondo sob atmosfera de azoto.

  • Arrefecer a mistura até 0 °C usando um banho de gelo.

  • Adicionar DIC (1,1 eq.) gota a gota à mistura arrefecida. Agitar a reação a 0 °C durante 30 minutos.

  • Adicionar a amina de escolha (1,1 eq.) à mistura de reação.

  • Deixar a reação aquecer até à temperatura ambiente e agitar durante a noite (12-18 horas). O progresso da reação pode ser monitorizado por cromatografia em camada fina (CCF).

  • Após a conclusão, filtrar a mistura para remover a diisopropilureia precipitada.

  • Transferir o filtrado para um funil de separação e lavar sequencialmente com solução de HCl 1M, solução de NaHCO₃ saturada e salmoura.

  • Secar a camada orgânica sobre Na₂SO₄ anidro, filtrar e concentrar sob pressão reduzida para obter o produto bruto.

  • Purificar o produto bruto por cromatografia em coluna de sílica gel para obter o derivado de amida puro.

Protocolo 1.2: Síntese de Derivados de Éster (Esterificação de Fischer)

Este protocolo detalha a síntese de ésteres metílicos ou etílicos através da esterificação de Fischer catalisada por ácido.

Materiais:

  • Ácido 2-(4-etilfenil)-2-metilpropanóico

  • Metanol ou Etanol, anidro (excesso)

  • Ácido sulfúrico concentrado (H₂SO₄) (catalítico)

  • Éter dietílico ou Acetato de etilo

  • Solução de NaHCO₃ saturada

  • Solução de NaCl saturada (salmoura)

  • Sulfato de sódio (Na₂SO₄) anidro

  • Equipamento de vidro com condensador de refluxo

Procedimento:

  • Dissolver o ácido 2-(4-etilfenil)-2-metilpropanóico (1,0 eq.) num grande excesso de álcool anidro (e.g., metanol) num balão de fundo redondo.

  • Adicionar cuidadosamente algumas gotas de ácido sulfúrico concentrado como catalisador.

  • Aquecer a mistura até ao refluxo e manter a temperatura durante 4-6 horas. Monitorizar o progresso da reação por CCF.

  • Após a conclusão, arrefecer a mistura até à temperatura ambiente e remover o excesso de álcool sob pressão reduzida.

  • Redissolver o resíduo em éter dietílico ou acetato de etilo e transferir para um funil de separação.

  • Lavar cuidadosamente a solução orgânica com solução de NaHCO₃ saturada (para neutralizar o catalisador ácido) e depois com salmoura.

  • Secar a camada orgânica sobre Na₂SO₄ anidro, filtrar e evaporar o solvente para obter o derivado de éster.

  • Se necessário, purificar o produto por cromatografia em coluna.

Secção 2: Protocolos de Triagem Biológica

Uma vez sintetizados, os derivados devem ser submetidos a uma série de ensaios biológicos para determinar o seu perfil de atividade. Uma estratégia de triagem em cascata é frequentemente empregada, começando com ensaios in vitro de alto rendimento, seguidos por ensaios secundários e validação in vivo.

Fluxo de Trabalho de Triagem Biológica

G cluster_workflow Estratégia de Triagem em Cascata cluster_primary Triagem Primária (In Vitro) cluster_secondary Triagem Secundária (In Vivo) A Biblioteca de Derivados (Amidas, Ésteres, etc.) B Ensaio de Inibição COX-1 / COX-2 A->B C Ensaio de Repórter PPARγ A->C D Análise de Dados (Cálculo de IC₅₀/EC₅₀, Análise SAR) B->D C->D E Seleção de Compostos Líderes D->E F Modelo de Edema de Pata Induzido por Carragenina E->F Compostos promissores G Avaliação de Eficácia e Perfil de Segurança Preliminar F->G

Figura 2: Fluxo de trabalho em cascata para a triagem biológica de derivados.

Protocolo 2.1: Ensaio de Inibição da COX-1/COX-2 In Vitro

Este ensaio determina a potência inibitória dos compostos contra as isoformas COX-1 e COX-2.[3] Kits de ensaio comerciais estão amplamente disponíveis.

Princípio: O ensaio mede a atividade da peroxidase da COX. A prostaglandina G2, produzida pela enzima a partir do ácido araquidónico, é reduzida, e este processo é acoplado à oxidação de um substrato cromogénico. A inibição da enzima resulta numa diminuição do desenvolvimento de cor, que pode ser medida espectrofotometricamente.

Materiais:

  • Kit de ensaio de inibidor de COX (e.g., de Cayman Chemical, Abcam)

  • Enzimas COX-1 e COX-2 humanas recombinantes

  • Ácido araquidónico (substrato)

  • Substrato cromogénico (e.g., TMPD)

  • Tampão de ensaio

  • Compostos de teste e controlo (e.g., Celecoxib, Ibuprofeno)

  • Placas de 96 poços

  • Leitor de microplacas

Procedimento:

  • Preparar diluições em série dos compostos de teste em DMSO e depois diluir no tampão de ensaio.

  • Adicionar o tampão de ensaio, a enzima (COX-1 ou COX-2) e o inibidor (composto de teste ou controlo) aos poços de uma placa de 96 poços.

  • Incubar a placa à temperatura ambiente durante 15 minutos.

  • Iniciar a reação adicionando o substrato cromogénico e o ácido araquidónico.

  • Incubar durante 5 minutos à temperatura ambiente.

  • Medir a absorbância no comprimento de onda apropriado (e.g., 590 nm) usando um leitor de microplacas.

  • Calcular a percentagem de inibição para cada concentração do composto.

  • Determinar os valores de IC₅₀ (concentração inibitória a 50%) ajustando os dados a uma curva de resposta à dose.

Protocolo 2.2: Ensaio de Gene Repórter de Agonista de PPARγ In Vitro

Este ensaio celular é usado para identificar se os compostos podem ativar o PPARγ, um importante alvo de fármacos para a diabetes tipo 2 e com papéis na inflamação.[6][7]

Princípio: Células são transfetadas com um plasmídeo contendo o domínio de ligação ao ligando do PPARγ fundido a uma proteína de ligação ao DNA, e um plasmídeo repórter contendo um gene de luciferase sob o controlo de elementos de resposta ao PPAR. A ativação do recetor por um ligando (agonista) leva à expressão da luciferase, que produz um sinal luminescente.

Materiais:

  • Linha celular apropriada (e.g., HEK293T, HepG2)

  • Plasmídeos de expressão e repórter de PPARγ

  • Reagente de transfeção

  • Meio de cultura celular completo

  • Compostos de teste e controlo positivo (e.g., Rosiglitazona)

  • Sistema de ensaio de luciferase

  • Placas de cultura celular de 96 poços, brancas e opacas

  • Luminómetro

Procedimento:

  • Semear as células nas placas de 96 poços e deixar aderir durante a noite.

  • Transfetar as células com os plasmídeos de PPARγ e repórter usando um reagente de transfeção adequado.

  • Após 24 horas, substituir o meio por meio fresco contendo diluições em série dos compostos de teste ou do controlo positivo.

  • Incubar as células durante 18-24 horas.

  • Lisar as células e medir a atividade da luciferase de acordo com as instruções do fabricante do kit de ensaio.

  • Normalizar a atividade da luciferase para a viabilidade celular (se necessário, usando um ensaio como o MTT ou CellTiter-Glo).

  • Calcular a ativação relativa (fold-change) em comparação com o controlo de veículo.

  • Determinar os valores de EC₅₀ (concentração efetiva a 50%) ajustando os dados a uma curva de resposta à dose.

Protocolo 2.3: Ensaio de Edema de Pata Induzido por Carragenina In Vivo

Este é um modelo animal padrão para avaliar a atividade anti-inflamatória aguda de novos compostos.[8][9]

Princípio: A injeção subplantar de carragenina numa pata de roedor induz uma resposta inflamatória bifásica caracterizada por edema (inchaço). A eficácia de um composto anti-inflamatório é medida pela sua capacidade de reduzir este inchaço em comparação com um grupo de controlo tratado com veículo.

Materiais:

  • Ratos Wistar ou ratazanas Sprague-Dawley

  • Solução de carragenina a 1% em solução salina

  • Compostos de teste e fármaco de referência (e.g., Indometacina)

  • Veículo apropriado para administração do composto

  • Pletismómetro ou paquímetro digital

Procedimento:

  • Aclimatar os animais durante pelo menos uma semana antes da experiência.

  • Dividir os animais em grupos (n=6-8 por grupo): Controlo de Veículo, Controlo Positivo (Indometacina) e Grupos de Tratamento com o Composto de Teste (pelo menos 3 doses).

  • Medir o volume inicial da pata de cada animal usando um pletismómetro.

  • Administrar o composto de teste, o fármaco de referência ou o veículo por via oral (p.o.) ou intraperitoneal (i.p.) 60 minutos antes da injeção de carragenina.

  • Induzir a inflamação injetando 0,1 mL de solução de carragenina a 1% na região subplantar da pata traseira direita.

  • Medir o volume da pata em vários pontos de tempo após a injeção de carragenina (e.g., 1, 2, 3, 4 e 5 horas).

  • Calcular o aumento no volume da pata (edema) subtraindo o volume inicial do volume pós-tratamento.

  • Calcular a percentagem de inibição do edema para cada grupo de tratamento usando a fórmula: % Inibição = [(Vc - Vt) / Vc] x 100 Onde Vc é o aumento médio no volume da pata no grupo de controlo e Vt é o aumento médio no volume da pata no grupo tratado.

Secção 3: Vias de Sinalização Relevantes

Via da Ciclooxigenase (COX)

Os derivados do ácido arilpropiônico visam frequentemente a via do ácido araquidónico. O ácido araquidónico, libertado dos fosfolípidos da membrana pela fosfolipase A₂, é convertido em prostaglandinas (PGs) pelas enzimas COX. As PGs são mediadores chave da inflamação, dor e febre. A inibição da COX-2 é desejável para os efeitos anti-inflamatórios, enquanto a inibição da COX-1 está associada a efeitos secundários gastrointestinais.

G cluster_pathway Via de Sinalização da COX PL Fosfolípidos da Membrana PLA2 Fosfolipase A₂ AA Ácido Araquidónico PLA2->AA Estímulo (e.g., lesão) COX1 COX-1 (Constitutiva) AA->COX1 COX2 COX-2 (Induzível) AA->COX2 PGs_C Prostaglandinas (Proteção Gástrica, Função Plaquetária) COX1->PGs_C PGs_I Prostaglandinas (Inflamação, Dor, Febre) COX2->PGs_I NSAID Derivado do Ácido 2-(4-Etilfenil)-2-metilpropanóico NSAID->COX1 Inibição NSAID->COX2 Inibição

Figura 3: Via simplificada da ciclooxigenase e o local de ação dos AINEs.

Secção 4: Apresentação de Dados

A apresentação clara de dados quantitativos é crucial para a comparação de compostos e para a análise da relação estrutura-atividade (SAR). Os dados devem ser resumidos em tabelas.

Nota: Os dados apresentados abaixo são hipotéticos e servem apenas para fins ilustrativos para demonstrar a formatação e interpretação.

Tabela 1: Atividade Inibitória In Vitro contra as Enzimas COX
ID do CompostoEstruturaIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Índice de Seletividade (COX-1/COX-2)
Parent-01 Ácido Carboxílico15.25.82.62
Amide-01 Amida Benzílica25.61.221.33
Amide-02 Amida Morfolínica30.12.512.04
Ester-01 Éster Metílico50.822.42.27
Ibuprofeno Controlo12.58.51.47
Celecoxib Controlo>1000.05>2000
  • Interpretação: Um valor de IC₅₀ mais baixo indica maior potência. Um maior índice de seletividade indica uma preferência pela inibição da COX-2, o que é geralmente um perfil de segurança desejável. Nesta tabela ilustrativa, o Amide-01 mostra uma potência e seletividade para a COX-2 melhoradas em comparação com o composto original.

Tabela 2: Atividade Agonista In Vitro no Recetor PPARγ
ID do CompostoAtivação Máxima (% do Controlo)EC₅₀ (µM)
Parent-01 25%> 50
Amide-01 15%> 50
Amide-02 85%2.3
Ester-01 45%15.7
Rosiglitazona 100% (Definido)0.15
  • Interpretação: Um valor de EC₅₀ mais baixo indica uma maior potência na ativação do recetor. Uma ativação máxima mais baixa pode indicar agonismo parcial. Aqui, o Amide-02 é apresentado como um potente agonista de PPARγ, enquanto o composto original tem uma atividade fraca.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(4-Ethylphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently cited method for the synthesis of this compound is the hydrolysis of its corresponding ester, typically methyl 2-(4-ethylphenyl)-2-methylpropanoate.[1] This reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol.[1]

Q2: My hydrolysis reaction is not going to completion. What are the possible reasons and solutions?

A2: Incomplete hydrolysis can be due to several factors:

  • Insufficient base: Ensure that a sufficient molar excess of the base is used to drive the reaction to completion. Patent literature suggests using around 1.3 to 1.6 moles of sodium hydroxide per mole of the ester.[1]

  • Inadequate reaction time or temperature: The reaction is often performed at reflux temperature.[1] Monitoring the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial to determine the necessary reaction time.[1]

  • Poor solvent choice: Methanol is a commonly used solvent for this hydrolysis.[1] Ensure the solvent is of appropriate grade and is used in a sufficient volume to dissolve the reactants.

Q3: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

A3: Impurity formation can be a significant challenge. Potential impurities could include unreacted starting material or side products from subsequent reaction steps if this compound is used as an intermediate. For instance, in the subsequent iodination of this compound, the formation of diiodo-substituted compounds has been reported as a major impurity.[1] To minimize impurities:

  • Control reaction conditions: Carefully control the stoichiometry of reagents, reaction temperature, and time.

  • Purification: The crude product can be purified by extraction and recrystallization. An acidic workup to a pH of ~2 is typically performed, followed by extraction with a solvent like methylene chloride.[1] The product can then be extracted into an aqueous sodium hydroxide solution and re-precipitated by acidification.[1] Recrystallization from a suitable solvent, such as n-Heptane for a similar compound, can further enhance purity.[1]

Q4: How can I effectively monitor the progress of the synthesis reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the hydrolysis reaction.[1] This technique allows for the quantitative determination of the disappearance of the starting ester and the appearance of the carboxylic acid product, ensuring the reaction has reached completion before proceeding with the workup.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound via hydrolysis of its methyl ester.

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction by HPLC until the starting material is consumed. If the reaction stalls, consider increasing the amount of base or the reaction temperature.
Product Loss During WorkupDuring the acidic workup, ensure the pH is sufficiently low (pH ~1-2) to fully protonate the carboxylate and precipitate the acid.[1] Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Degradation of ProductAlthough generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation. Minimize the time the product is kept under these conditions after the reaction is complete.
Problem 2: Product is an Oil or Low-Melting Solid Instead of a Crystalline Solid
Potential Cause Troubleshooting Step
Presence of ImpuritiesImpurities can lower the melting point of a compound. Purify the crude product by recrystallization from a suitable solvent system. Hexanes or aqueous methanol have been used for similar compounds.[2]
Residual SolventEnsure the product is thoroughly dried under reduced pressure to remove any residual solvent from the extraction or recrystallization process.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is adapted from a patented procedure.[1]

Materials:

  • Methyl 2-(4-ethylphenyl)-2-methylpropanoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl), diluted

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(4-ethylphenyl)-2-methylpropanoate (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.3-1.6 eq) in water.

  • Heat the mixture to reflux.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • Suspend the crude material in water and wash with methylene chloride to remove any unreacted ester or non-polar impurities.

  • Carefully acidify the aqueous layer with diluted hydrochloric acid to a pH of 1-2.

  • The product will precipitate as a solid.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound and a Related Iodinated Derivative.

Reactant Reagents Solvent Temperature Yield Purity Reference
Methyl 2-(4-ethylphenyl)-2-methylpropanoateNaOHMethanol/WaterRefluxNot specifiedNot specified[1]
This compoundN-Iodosuccinimide, Methanesulfonic acidAcetonitrile15-25 °C85%99%[1]

Visualizations

G Experimental Workflow: Synthesis of this compound cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Workup and Purification start Dissolve Ester in Methanol add_base Add Aqueous NaOH start->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by HPLC reflux->monitor decision Complete? monitor->decision decision->reflux No concentrate Concentrate decision->concentrate Yes wash Wash with CH₂Cl₂ concentrate->wash acidify Acidify with HCl wash->acidify filter Filter and Dry acidify->filter end Final Product filter->end

Caption: Workflow for the synthesis of this compound.

G Troubleshooting Guide: Low Yield or Impurities cluster_0 Check Reaction Completion cluster_1 Optimize Reaction cluster_2 Improve Workup cluster_3 Purification Strategy start Problem Identified: Low Yield or Impurities check_hplc Analyze Crude by HPLC start->check_hplc is_complete Starting Material Present? check_hplc->is_complete optimize Increase Base/Temperature/ Time is_complete->optimize Yes check_workup Review Workup Procedure is_complete->check_workup No ph_check Verify pH during Acidification check_workup->ph_check extraction Optimize Extraction ph_check->extraction purify Recrystallize Product extraction->purify

Caption: Decision tree for troubleshooting low yield or impurities.

References

Optimizing reaction conditions for 2-(4-Ethylphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Ethylphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Grignard Reaction: Utilizing a Grignard reagent, which can be prepared by reacting an appropriate aryl halide with magnesium, to introduce the ethylphenyl group.[1][2]

  • Hydrolysis of an Ester or Nitrile Precursor: A common route involves the hydrolysis of a corresponding methyl or ethyl ester, such as methyl 2-(4-ethylphenyl)-2-methylpropanoate, under basic conditions.[3][4]

  • Friedel-Crafts Acylation/Alkylation: This classic approach can be used to introduce the acyl or alkyl group to an aromatic ring, which is then further elaborated to the target molecule.[5][6]

Q2: What are the critical reaction parameters to monitor for optimal yield and purity?

A2: Key parameters to control during the synthesis include:

  • Temperature: Many of the reaction steps, such as Grignard formation and Friedel-Crafts reactions, are highly temperature-sensitive. Maintaining the recommended temperature is crucial to prevent side reactions.

  • Purity of Reagents and Solvents: The use of anhydrous solvents is often critical, especially in Grignard reactions, to prevent quenching of the organometallic intermediate.

  • Reaction Time: Monitoring the reaction progress using techniques like HPLC or TLC is essential to determine the optimal reaction time and avoid the formation of degradation products.[3][7]

Q3: How can I purify the final product, this compound?

A3: Purification of the final product typically involves the following steps:

  • Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent like methylene chloride.[3]

  • Acid-Base Extraction: The product can be further purified by extracting it into an aqueous basic solution (e.g., sodium hydroxide), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid.[3]

  • Recrystallization: The solid product can be recrystallized from a suitable solvent system, such as a mixture of methanol and water, to yield a highly pure product.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using HPLC or TLC to ensure it has gone to completion. Consider extending the reaction time if necessary.[3]
Decomposition of the product or intermediates.Ensure strict temperature control throughout the reaction. For temperature-sensitive reactions, use an ice bath or other cooling methods.
Loss of product during work-up.Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during acid-base extractions to maximize product recovery.[3]
Impurity Formation Presence of side-products from competing reactions (e.g., formation of ortho/meta isomers).[8][9]Adjust reaction conditions such as temperature, catalyst, and solvent to favor the desired product. Purification by recrystallization may be necessary to remove isomers.[3]
Starting materials are not pure.Use high-purity starting materials. Purify starting materials if necessary before use.
Reaction Stalls Inactive catalyst or reagents.Use fresh, high-quality catalysts and reagents. For reactions sensitive to moisture, ensure all glassware is oven-dried and solvents are anhydrous.
Insufficient mixing.Ensure efficient stirring throughout the reaction, especially for heterogeneous mixtures.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl 2-(4-Ethylphenyl)-2-methylpropanoate

This protocol is based on the hydrolysis of the methyl ester precursor.[3]

Materials:

  • Methyl 2-(4-ethylphenyl)-2-methylpropanoate

  • Methanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Methylene Chloride (CH₂Cl₂)

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(4-ethylphenyl)-2-methylpropanoate (1.0 mole) in methanol.

  • Add an aqueous solution of sodium hydroxide (1.3 moles).

  • Heat the mixture to reflux and monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the reaction mass and concentrate it under reduced pressure.

  • Suspend the crude material in water and wash with methylene chloride to remove any unreacted ester.

  • Adjust the pH of the aqueous layer to acidic (pH ~1-2) with dilute HCl.

  • The product will precipitate as a solid. Filter the solid and wash with water.

  • For further purification, the product can be recrystallized from a mixture of methanol and water.

Parameter Value
Reactant Molar Ratio (Ester:Base) 1 : 1.3
Solvent Methanol
Temperature Reflux
pH for Precipitation ~1-2
Protocol 2: General Workflow for Friedel-Crafts Acylation Approach

This protocol outlines a general workflow for a Friedel-Crafts acylation, a common method for synthesizing aryl ketones, which can be precursors to the target molecule.[10]

Materials:

  • Ethylbenzene

  • 2-Chloropropionyl chloride (or similar acylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Hydrochloric Acid, dilute

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, add anhydrous aluminum chloride to the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Add the acylating agent dropwise to the suspension while maintaining the low temperature.

  • Add ethylbenzene dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryl ketone precursor. This precursor would then need to undergo further reaction steps (e.g., rearrangement and hydrolysis) to yield the final product.

Parameter Value
Catalyst Anhydrous AlCl₃
Solvent Anhydrous Dichloromethane
Temperature 0°C to room temperature

Visualizations

experimental_workflow_hydrolysis start Start: Methyl 2-(4-Ethylphenyl)-2-methylpropanoate dissolve Dissolve in Methanol start->dissolve add_base Add aq. NaOH dissolve->add_base reflux Heat to Reflux (Monitor by HPLC) add_base->reflux cool_concentrate Cool and Concentrate reflux->cool_concentrate wash Suspend in Water Wash with CH2Cl2 cool_concentrate->wash acidify Acidify with HCl (pH ~1-2) wash->acidify precipitate_filter Precipitate and Filter acidify->precipitate_filter recrystallize Recrystallize (Methanol/Water) precipitate_filter->recrystallize end End: Pure this compound recrystallize->end

Caption: Workflow for the synthesis via hydrolysis.

troubleshooting_logic start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_workup Review Work-up Procedure complete->check_workup extend_time->check_completion optimize_extraction Optimize pH for Extraction check_workup->optimize_extraction check_reagents Check Reagent/Catalyst Activity optimize_extraction->check_reagents use_fresh Use Fresh Reagents/Catalyst check_reagents->use_fresh

Caption: Troubleshooting logic for low reaction yield.

References

Identification of byproducts in 2-(4-Ethylphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Ethylphenyl)-2-methylpropanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common synthetic routes for this compound and what are the potential byproduct pitfalls for each?

A1: The synthesis of this compound can be approached through several key pathways, each with its own set of potential byproducts. The main routes include Friedel-Crafts reaction, Grignard reagent carboxylation, and hydrolysis of a corresponding ester.

  • Friedel-Crafts Reaction: This widely used method for forming C-C bonds with aromatic rings can be problematic. A major challenge is controlling the regioselectivity of the alkylation or acylation step on the ethylbenzene substrate. This can lead to the formation of positional isomers.[1] Additionally, the product itself is more reactive than the starting material, which can result in polyalkylation, where more than one alkyl group is added to the aromatic ring. Carbocation rearrangements are another common issue, potentially leading to undesired structural isomers.[2]

  • Grignard Reagent Carboxylation: This route involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by reaction with carbon dioxide. A potential side reaction is the coupling of the Grignard reagent with the starting alkyl halide, leading to the formation of a biphenyl byproduct. The presence of moisture is highly detrimental as it will quench the Grignard reagent, reducing the yield of the desired carboxylic acid and forming ethylbenzene.

  • Hydrolysis of Methyl 2-(4-Ethylphenyl)-2-methylpropanoate: This is often the final step in a multi-step synthesis. Incomplete hydrolysis is a common issue, leaving unreacted ester as an impurity. If using an alcoholic solvent for the hydrolysis with a base like sodium hydroxide, transesterification can occur, where the methyl ester is converted to another ester of the solvent alcohol.

Q2: During a Friedel-Crafts synthesis of this compound, I am observing multiple unexpected peaks in my GC-MS analysis. What are these likely to be?

A2: In a Friedel-Crafts synthesis starting from ethylbenzene, you are likely observing a mixture of isomers and polyalkylation products. The primary byproducts to consider are:

  • Positional Isomers: The electrophilic attack on ethylbenzene can occur at the ortho-, meta-, or para-positions. While the para-substituted product, this compound, is typically desired, you will likely see the formation of 2-(2-Ethylphenyl)-2-methylpropanoic acid and 2-(3-Ethylphenyl)-2-methylpropanoic acid. The ratio of these isomers is dependent on the catalyst and reaction conditions. For a structurally similar bromination reaction on 2-methyl-2-phenylpropanoic acid, the formation of meta- and ortho-isomers was observed.[1]

  • Polyalkylation Products: The ethylphenylpropanoic acid product is more activated towards further electrophilic substitution than the starting ethylbenzene. This can lead to the addition of a second propanoic acid moiety to the aromatic ring, resulting in diethyl-dimethyl-dicarboxy-diphenylmethane derivatives.

  • Rearrangement Products: Although less common with the tertiary carbocation intermediate in this specific synthesis, carbocation rearrangements can occur in Friedel-Crafts alkylations, leading to structurally isomeric products.[2]

Troubleshooting:

  • Catalyst Choice: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the isomer distribution. Experimenting with different catalysts may improve the selectivity for the para-isomer.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the para-isomer and reduce the extent of side reactions.

  • Stoichiometry: Using a stoichiometric excess of the aromatic substrate (ethylbenzene) can help to minimize polyalkylation.

Q3: My Grignard carboxylation reaction for the synthesis of this compound has a low yield of the desired acid and a significant amount of a high-boiling, non-polar byproduct. What is happening?

A3: A low yield of the carboxylic acid and the presence of a high-boiling, non-polar byproduct in a Grignard reaction are classic signs of two common problems:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in your glassware, solvents, or starting materials will protonate the Grignard reagent, converting it back to ethylbenzene and reducing the amount available to react with carbon dioxide. This directly leads to a lower yield of the desired carboxylic acid.

  • Wurtz-type Coupling: The high-boiling, non-polar byproduct is likely 1,1'-diethyl-4,4'-dimethyl-bibenzene, formed from the coupling of two molecules of the Grignard reagent or the reaction of the Grignard reagent with the starting halide.

Troubleshooting:

  • Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents, typically freshly distilled from a suitable drying agent.

  • Slow Addition: Adding the alkyl halide to the magnesium turnings slowly can help to minimize localized high concentrations of the halide, which can favor the coupling side reaction.

  • Initiation: If the Grignard reaction is difficult to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activator.

Q4: After hydrolyzing methyl 2-(4-ethylphenyl)-2-methylpropanoate with sodium hydroxide in methanol, I see a new peak in my HPLC analysis that is not my starting material or the desired product. What could this be?

A4: The new peak you are observing is likely the result of transesterification. When hydrolyzing an ester in an alcohol solvent, the alkoxide of the solvent (in this case, methoxide from methanol) can act as a nucleophile and displace the original alkoxy group of the ester. However, since you are starting with a methyl ester and using methanol as a solvent, the transesterification would just regenerate the starting material.

A more likely scenario if you used a different alcohol as a solvent (e.g., ethanol), would be the formation of ethyl 2-(4-ethylphenyl)-2-methylpropanoate.

If you are indeed using methanol, the unexpected peak could be due to other side reactions, though less common under standard hydrolysis conditions. One possibility is the formation of a small amount of an ether byproduct if the reaction is heated for an extended period at high temperatures, though this is generally unlikely.

A more probable cause for an unexpected peak is an impurity present in your starting ester that is being carried through the reaction or a degradation product if harsh conditions are used.

Troubleshooting:

  • Solvent Choice: To avoid any possibility of transesterification, it is best to perform the hydrolysis in a non-alcoholic solvent system, such as a mixture of water and a polar aprotic solvent like THF or dioxane.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the reaction goes to completion without the formation of significant byproducts.

  • Purity of Starting Material: Ensure the purity of your starting methyl ester by appropriate analytical techniques before proceeding with the hydrolysis.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound

Synthetic RoutePotential ByproductCommon Analytical Method for Identification
Friedel-Crafts Reaction 2-(2-Ethylphenyl)-2-methylpropanoic acidGC-MS, ¹H NMR
2-(3-Ethylphenyl)-2-methylpropanoic acidGC-MS, ¹H NMR
Polyalkylated productsGC-MS, LC-MS
Grignard Carboxylation EthylbenzeneGC-MS
1,1'-diethyl-4,4'-dimethyl-bibenzeneGC-MS, ¹H NMR
Ester Hydrolysis Unreacted methyl esterHPLC, GC-MS
Transesterification product (if alcohol solvent used)HPLC, GC-MS

Table 2: Quantitative Analysis of Isomeric Byproducts in a Related Bromination Synthesis

The following data is from the bromination of 2-methyl-2-phenylpropanoic acid, a close structural analog, and illustrates the potential for isomer formation in electrophilic aromatic substitution reactions.

IsomerGC Purity of Crude Product (%)[1]GC Purity after Recrystallization (%)[1]
2-(4-bromophenyl)-2-methylpropanoic acid (desired)94.499.2
2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer)5.50.79
2-(2-bromophenyl)-2-methylpropanoic acid (ortho-isomer)Not reported in this specific example, but a potential byproduct.-

Experimental Protocols

1. Synthesis of this compound via Friedel-Crafts Alkylation (Illustrative Protocol)

  • Materials: Ethylbenzene, 2-bromo-2-methylpropanoic acid, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM under an inert atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 2-bromo-2-methylpropanoic acid (1 equivalent) in dry DCM to the stirred suspension.

    • After the addition is complete, add ethylbenzene (1.5 equivalents) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

2. Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filtered through a syringe filter.

  • GC-MS Conditions (Typical):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the product and any byproducts. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the structure of the compound. Positional isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns and will have different retention times.

Mandatory Visualizations

Synthesis_Byproducts cluster_FC Friedel-Crafts Route cluster_Grignard Grignard Route cluster_Hydrolysis Hydrolysis Route Ethylbenzene Ethylbenzene Carbocation Intermediate Carbocation Intermediate Ethylbenzene->Carbocation Intermediate + 2-Bromo-2-methylpropanoic acid + AlCl3 Desired Product 2-(4-Ethylphenyl)-2- methylpropanoic acid Carbocation Intermediate->Desired Product para-attack Ortho-Isomer Ortho-Isomer Carbocation Intermediate->Ortho-Isomer ortho-attack Meta-Isomer Meta-Isomer Carbocation Intermediate->Meta-Isomer meta-attack Polyalkylation Product Polyalkylation Product Desired Product->Polyalkylation Product Further Alkylation 4-Ethylbromobenzene 4-Ethylbromobenzene Grignard Reagent Grignard Reagent 4-Ethylbromobenzene->Grignard Reagent + Mg Grignard Reagent->Ethylbenzene + H2O (trace) Grignard Reagent->Desired Product + CO2, then H3O+ Biphenyl Byproduct Biphenyl Byproduct Grignard Reagent->Biphenyl Byproduct Coupling Methyl Ester Methyl Ester Methyl Ester->Desired Product + NaOH, H2O Unreacted Ester Unreacted Ester Methyl Ester->Unreacted Ester Incomplete Reaction

Caption: Potential byproduct formation pathways in common synthetic routes.

Troubleshooting_Workflow Start Start Unexpected_Peaks Unexpected peaks in analytical data (GC-MS/HPLC)? Start->Unexpected_Peaks Low_Yield Low yield of desired product? Start->Low_Yield Identify_Route Identify Synthetic Route Unexpected_Peaks->Identify_Route Low_Yield->Identify_Route FC_Byproducts Friedel-Crafts: - Isomers - Polyalkylation Identify_Route->FC_Byproducts Friedel-Crafts Grignard_Byproducts Grignard: - Biphenyl - Quenched Reagent Identify_Route->Grignard_Byproducts Grignard Hydrolysis_Byproducts Hydrolysis: - Incomplete Reaction - Transesterification Identify_Route->Hydrolysis_Byproducts Hydrolysis Optimize_FC Optimize Friedel-Crafts: - Lower Temperature - Change Catalyst - Adjust Stoichiometry FC_Byproducts->Optimize_FC Optimize_Grignard Optimize Grignard: - Ensure Anhydrous Conditions - Slow Addition Grignard_Byproducts->Optimize_Grignard Optimize_Hydrolysis Optimize Hydrolysis: - Increase Reaction Time/Temp - Use Aprotic Solvent Hydrolysis_Byproducts->Optimize_Hydrolysis End End Optimize_FC->End Optimize_Grignard->End Optimize_Hydrolysis->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Purification strategies to improve the purity of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(4-Ethylphenyl)-2-methylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Issue: Oiling out during recrystallization

  • Possible Cause: The compound's solubility in the chosen solvent is too high at its boiling point, or the cooling process is too rapid.

  • Solution:

    • Add a small amount of a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify with a few drops of the primary solvent.

    • Ensure a slow cooling process. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

Issue: Low recovery of purified product

  • Possible Cause:

    • Using an excessive amount of solvent for recrystallization.

    • Incomplete crystallization due to insufficient cooling time or temperature.

    • The chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize crystal formation.

    • Perform a solvent screen to identify a more suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Issue: Persistent impurities after recrystallization

  • Possible Cause:

    • Co-crystallization of impurities with similar solubility profiles to the target compound. Positional isomers (ortho- or meta-ethylphenyl) or structurally similar byproducts can be particularly challenging to remove.

    • Inefficient removal of colored impurities.

  • Solution:

    • A second recrystallization step may be necessary.

    • Consider using a different solvent or a solvent mixture for the second recrystallization.

    • For colored impurities, add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

    • If isomeric impurities are suspected, column chromatography may be a more effective purification method.

Column Chromatography Issues

Issue: Poor separation of the target compound from impurities

  • Possible Cause:

    • Inappropriate solvent system (mobile phase) polarity.

    • Incorrect choice of stationary phase.

    • Column overloading.

  • Solution:

    • Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A good solvent system should provide a clear separation between the target compound and impurities with an Rf value of approximately 0.3-0.5 for the target compound.

    • For carboxylic acids, silica gel is a common stationary phase. The addition of a small amount of a polar solvent like acetic acid or formic acid to the mobile phase can help to reduce tailing of the acidic compound.

    • Ensure the amount of crude material loaded onto the column does not exceed its capacity. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.

Issue: Tailing of the product peak/spot

  • Possible Cause:

    • Strong interaction between the acidic proton of the carboxylic acid and the polar stationary phase (e.g., silica gel).

    • Column degradation.

  • Solution:

    • Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will protonate the silica surface and reduce the strong interaction with the analyte.

    • Ensure the silica gel is properly packed and has not been used excessively.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. If a Friedel-Crafts type reaction is used to introduce the ethyl group, potential impurities include:

  • Positional isomers: 2-(2-Ethylphenyl)-2-methylpropanoic acid and 2-(3-Ethylphenyl)-2-methylpropanoic acid. These can be difficult to separate due to their similar physical properties.

  • Poly-alkylated byproducts: Di-ethylated phenylpropanoic acid derivatives.

  • Unreacted starting materials: For example, 2-phenyl-2-methylpropanoic acid.

If a subsequent iodination step is performed on a precursor, di-iodinated byproducts can also be a significant impurity.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment and impurity profiling. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile impurities. The carboxylic acid may need to be derivatized (e.g., esterified) to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a carboxylic acid like this compound, which has both nonpolar (ethylphenyl group) and polar (carboxylic acid) character, a range of solvents can be tested. Good starting points for solvent screening include:

  • Single solvents: Heptane, toluene, ethyl acetate, isopropanol, and water.

  • Solvent mixtures: Ethanol/water, acetone/water, or heptane/ethyl acetate. The principle of using a solvent mixture is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for the Purification of this compound

Solvent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)Observations
Heptane95.298.585Good crystal formation, effective at removing less polar impurities.
Toluene95.297.878Slower crystallization, may require longer cooling times.
Isopropanol/Water (8:2)95.299.182Excellent for removing polar impurities, forms well-defined crystals.
Ethyl Acetate95.296.565High solubility at room temperature, leading to lower recovery.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization using Isopropanol/Water
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot isopropanol required to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot isopropanol and perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and well-compacted bed.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of heptane and ethyl acetate with 0.5% acetic acid). The polarity of the eluent can be gradually increased to facilitate the elution of the target compound.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography hplc HPLC recrystallization->hplc Check Purity gcms GC-MS column_chromatography->gcms Check Purity nmr NMR column_chromatography->nmr Structural Confirmation end Pure Product (>99%) hplc->end impure <99% Purity hplc->impure gcms->end nmr->end impure->column_chromatography Further Purification

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurity_id Impurity Identification cluster_strategy Purification Strategy start Low Purity after Initial Purification check_isomers Positional Isomers? start->check_isomers check_byproducts Process-Related Byproducts? start->check_byproducts column_chrom Optimize Column Chromatography check_isomers->column_chrom Yes re_recrystallize Re-recrystallize with different solvent check_isomers->re_recrystallize No check_byproducts->column_chrom Yes check_byproducts->re_recrystallize No prep_hplc Preparative HPLC (small scale) column_chrom->prep_hplc If still impure re_recrystallize->column_chrom If still impure

Caption: Decision-making flowchart for troubleshooting low purity issues.

Stability issues of 2-(4-Ethylphenyl)-2-methylpropanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(4-Ethylphenyl)-2-methylpropanoic acid in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. As a carboxylic acid, its stability can be particularly sensitive to pH changes, which can affect its ionization state and reactivity. The aromatic ring and the ethyl substituent may also be susceptible to oxidation.

Q2: I am observing a decrease in the concentration of my compound in solution over time. What could be the cause?

A2: A decrease in concentration suggests degradation of the compound. Potential causes include:

  • Hydrolysis: In aqueous solutions, particularly at non-neutral pH, the carboxylic acid group might undergo reactions.

  • Oxidation: The ethylphenyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing contaminants. This can be accelerated by light and elevated temperatures.

  • Solvent Interaction: The compound may react with certain solvents, especially if they are not inert or contain impurities. For example, reactive impurities in the solvent could lead to degradation.

  • Adsorption: The compound might adsorb to the surface of the storage container, leading to an apparent decrease in concentration. Using silanized glass or polypropylene containers can mitigate this.

Q3: I see a new peak appearing in my chromatogram during stability analysis. What could it be?

A3: The appearance of a new peak is a strong indicator of degradation. This new peak represents a degradation product. To identify it, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are recommended to determine its molecular weight and fragmentation pattern. Common degradation pathways for similar structures include oxidation of the ethyl group or decarboxylation.

Troubleshooting Specific Issues

Issue 1: Rapid degradation in aqueous buffer.

  • Troubleshooting Steps:

    • Check the pH of the buffer: Extreme pH values (highly acidic or basic) can catalyze hydrolysis. Ensure the buffer pH is appropriate for your experiment and as close to neutral as feasible, unless the experimental design requires otherwise.

    • De-gas the solvent: Dissolved oxygen can promote oxidative degradation. Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help.

    • Protect from light: Store the solution in amber vials or wrap the container in aluminum foil to prevent photolytic degradation.

    • Control Temperature: Store solutions at recommended temperatures (e.g., 2-8°C) to slow down degradation kinetics.

Issue 2: Inconsistent results between different batches of solvent.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Use high-purity, HPLC-grade solvents to minimize the presence of reactive impurities (e.g., peroxides in ethers, aldehydes in alcohols).

    • Perform a Blank Run: Analyze a blank sample of the solvent to check for any interfering peaks.

    • Use a Fresh Bottle of Solvent: If you suspect contamination, open a new bottle of solvent and repeat the experiment.

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of this compound.[1][2][3] This involves subjecting the compound to stress conditions to accelerate its degradation.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux a solution of the compound in a chosen solvent.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method.

Proposed HPLC Method for Stability Testing

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution may be required to separate degradation products)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 220 nm

Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions. The data is illustrative and would need to be confirmed by experimental studies.

Stress ConditionSolventDuration (hours)Assay (%)Major Degradation Products (% Peak Area)
Acidic (0.1 N HCl, 60°C) 50% Acetonitrile/Water2492.54.8 (RRT 0.85), 2.7 (RRT 1.15)
Basic (0.1 N NaOH, 60°C) 50% Acetonitrile/Water2485.210.1 (RRT 0.70), 4.7 (RRT 0.92)
Oxidative (3% H₂O₂, RT) 50% Acetonitrile/Water2478.915.3 (RRT 1.25), 5.8 (RRT 1.40)
Thermal (Solid, 105°C) N/A2498.11.9 (RRT 1.10)
Photolytic (UV light) Acetonitrile2490.36.5 (RRT 0.98), 3.2 (RRT 1.30)

RRT = Relative Retention Time

Visualizations

Experimental Workflow for Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidative (3% H2O2, RT) prep_stock->oxidation thermal Thermal (105°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data_analysis Data Analysis (Assay, Impurity Profile) hplc->data_analysis

Caption: Workflow for a forced degradation study.

Logical Relationship of Stability Factors

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound 2-(4-Ethylphenyl)-2- methylpropanoic acid Stability solvent Solvent Choice compound->solvent ph pH compound->ph temp Temperature compound->temp light Light Exposure compound->light oxygen Oxidizing Agents compound->oxygen stable Stable compound->stable Under Optimal Conditions degradation Degradation solvent->degradation ph->degradation temp->degradation light->degradation oxygen->degradation

Caption: Factors influencing compound stability.

References

Technical Support Center: Photodegradation and Oxidation of 2-(4-Ethylphenyl)-2-methylpropanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation and oxidation of 2-(4-Ethylphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] Typical stress conditions, based on ICH guidelines, include:

  • Photostability: Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet (UVA) light.[1][2]

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]

  • Acid Hydrolysis: Use of dilute hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60°C).[4]

  • Base Hydrolysis: Use of dilute sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60°C).[4]

  • Thermal Degradation: Heating the sample at a high temperature (e.g., 70-80°C).

Q2: What are the likely degradation products of this compound under photolytic and oxidative stress?

A2: Based on studies of structurally similar compounds like ibuprofen, the primary photodegradation pathway likely involves decarboxylation to form an unstable intermediate, which is then oxidized. The primary oxidative degradation is expected to occur at the ethyl group on the phenyl ring.

  • Photodegradation: The likely major photodegradation product is 4-ethylacetophenone , formed through decarboxylation and subsequent oxidation.

  • Oxidation: Strong oxidation is expected to convert the ethyl side chain into a carboxylic acid, yielding 4-carboxy-α-methyl-α-phenylacetic acid . Milder oxidation may produce 1-(4-(1-hydroxyethyl)phenyl)-2-methylpropanoic acid .

Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the parent compound and its degradants. What could be the cause?

A3: Poor peak shape in HPLC analysis of forced degradation samples can be attributed to several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.[5]

  • Secondary Interactions: The carboxylic acid moiety of the analyte and some degradants can interact with active sites on the silica-based column, causing peak tailing. Using a base-deactivated column or adjusting the mobile phase pH can mitigate this.[6]

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of the analytes, influencing their retention and peak shape. For acidic compounds like this, a mobile phase with a pH below the pKa (typically around 4-5) is recommended.

  • Column Contamination: Degradation products or matrix components can accumulate on the column, leading to distorted peaks. Regular column flushing is advisable.[5]

Q4: I am not observing any degradation under the recommended photostability conditions. What should I do?

A4: If you do not observe any degradation, consider the following:

  • Light Source Intensity: Verify the output of your light source using a calibrated radiometer or lux meter to ensure it meets the ICH Q1B requirements.[7]

  • Sample Concentration and Solvent: The solvent used can affect the degradation rate. Consider using a solvent system that is transparent in the UV region of your light source and in which the compound is fully soluble.

  • Forced Conditions: For method development, you may need to use more forcing conditions than those specified for confirmatory studies, such as increasing the exposure time or using a photosensitizer.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates in Photodegradation Experiments
Possible Cause Troubleshooting Step
Fluctuations in Light Source Intensity Regularly calibrate and monitor the light source output. Ensure consistent placement of samples within the photostability chamber.[7]
Temperature Variations Use a temperature-controlled chamber to minimize the impact of thermal degradation, which can be exacerbated by the heat from the lamps.[2]
Sample Preparation Inconsistency Ensure the compound is fully dissolved and that the concentration is consistent across all samples. Use high-purity solvents.
pH of the Solution The pH can significantly influence the photodegradation rate. Buffer the solution to a specific pH if you are studying pH-dependent degradation.
Issue 2: Low or No Yield of Expected Oxidation Products
Possible Cause Troubleshooting Step
Inappropriate Oxidizing Agent The strength of the oxidizing agent is critical. If 3% H₂O₂ is ineffective, consider a stronger oxidizing agent or using a catalyst. However, be aware that stronger agents may lead to secondary degradation.
Insufficient Reaction Time or Temperature Oxidation reactions can be slow at room temperature. Consider increasing the reaction time or gently heating the solution, while monitoring for thermal degradation.
Matrix Effects If the drug is in a complex formulation, excipients may compete for the oxidizing agent. It may be necessary to perform forced degradation on the pure drug substance first.
Issue 3: Difficulty in Chromatographic Separation of Degradation Products
Possible Cause Troubleshooting Step
Co-elution of Degradants Modify the HPLC method. This can include changing the mobile phase composition (e.g., organic modifier, pH), gradient profile, or column chemistry (e.g., C18, phenyl-hexyl).[8]
Degradants Not Detected by UV Some degradation products may lack a chromophore. If mass balance is poor, consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).[8]
Retention Time Shifts Inconsistent mobile phase preparation or column temperature can cause retention time shifts. Ensure precise preparation of the mobile phase and use a column thermostat.[9]

Experimental Protocols

Protocol 1: Photodegradation of this compound in Solution
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Light Exposure: Transfer the solution to a quartz cuvette or a suitable transparent container. Place the sample in a photostability chamber.

  • Irradiation: Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control. Place it in the same photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of photoproducts.

Protocol 2: Oxidation of this compound in Solution
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the sample solution.

  • Reaction: Store the solution at room temperature and protect it from light.

  • Control Sample: Prepare a control sample by adding an equal volume of water instead of hydrogen peroxide.

  • Sampling: Take samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Quantitative Data

The following tables provide hypothetical quantitative data based on the expected degradation behavior of this compound, as specific data is not available in the literature. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: Photodegradation of this compound

Time (hours)Parent Compound (%)4-ethylacetophenone (%)Other Degradants (%)
0100.00.00.0
495.23.51.3
890.17.82.1
1285.511.53.0
2478.916.84.3

Table 2: Oxidation of this compound with 3% H₂O₂

Time (hours)Parent Compound (%)1-(4-(1-hydroxyethyl)phenyl)-2-methylpropanoic acid (%)4-carboxy-α-methyl-α-phenylacetic acid (%)
0100.00.00.0
692.35.12.6
1286.88.94.3
2480.113.56.4

Visualizations

Photodegradation_Pathway parent 2-(4-Ethylphenyl)-2- methylpropanoic acid intermediate Unstable Radical Intermediate parent->intermediate (-CO2) product 4-ethylacetophenone intermediate->product Oxidation

Caption: Proposed photodegradation pathway.

Oxidation_Pathway parent 2-(4-Ethylphenyl)-2- methylpropanoic acid mild_product 1-(4-(1-hydroxyethyl)phenyl)- 2-methylpropanoic acid parent->mild_product Mild Oxidation (e.g., 3% H2O2) strong_product 4-carboxy-α-methyl-α- phenylacetic acid parent->strong_product Strong Oxidation (e.g., KMnO4)

Caption: Proposed oxidation pathways.

Troubleshooting_Workflow start Poor HPLC Resolution check_method Review HPLC Method (Mobile Phase, Gradient) start->check_method check_column Inspect Column (Age, Contamination) start->check_column check_sample Evaluate Sample (Concentration, Solvent) start->check_sample optimize Optimize Method check_method->optimize replace_column Replace Column check_column->replace_column dilute_sample Dilute Sample check_sample->dilute_sample end Resolution Improved optimize->end replace_column->optimize dilute_sample->optimize

Caption: Troubleshooting workflow for poor HPLC resolution.

References

Technical Support Center: HPLC Analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific challenges you may face.

Q1: Why am I seeing significant peak tailing for my this compound analyte?

A1: Peak tailing is a common issue when analyzing acidic compounds like this compound.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase.[2]

Troubleshooting Guide:

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of your analyte, leading to peak tailing.[2][3]

    • Solution: Lower the mobile phase pH to suppress the ionization of the silanol groups. A pH of 2.5-3.5 is often effective for acidic compounds.[1][2] This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, resulting in a distorted peak shape.[1][4]

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[1][4]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[1]

  • Cause 4: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms.[3][5]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% TFA) check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes end Problem Resolved adjust_ph->end reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_column Is the Column Old or Contaminated? check_overload->check_column No reduce_injection->end flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_column->end No replace_column Replace Column flush_column->replace_column Still Tailing flush_column->end Resolved replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Q2: My retention time for this compound is drifting. What could be the cause?

A2: Retention time drift can be a frustrating issue, leading to problems with peak identification and integration.[6] It can be caused by a variety of factors related to the HPLC system and the mobile phase.[6][7]

Troubleshooting Guide:

  • Cause 1: Column Equilibration: A new column or a column that has been sitting idle may require a period of equilibration before providing stable retention times.[8][9]

    • Solution: Flush the column with the mobile phase for at least 30 minutes before starting your analysis. For gradient methods, run several blank injections to ensure the column is fully equilibrated.[10]

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[9]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[10]

  • Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.[6][10]

    • Solution: Use a column oven to maintain a constant temperature.[10]

  • Cause 4: Pump Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles in the pump can cause retention time to drift.[6][7]

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance. Degas the mobile phase to prevent air bubbles.[7]

Quantitative Data on Temperature Effects on Retention Time:

Temperature (°C)Retention Time (min) - Example% Change from 30°C
2510.5+5%
3010.00%
359.6-4%
409.1-9%
Note: This is example data to illustrate the trend. Actual changes will depend on the specific method parameters.
Q3: I am having difficulty resolving this compound from a closely eluting impurity. How can I improve the resolution?

A3: Poor resolution between your analyte and an impurity can compromise the accuracy of your quantification.[11] Improving resolution often involves adjusting the mobile phase, stationary phase, or other chromatographic parameters.[12][13]

Troubleshooting Guide:

  • Cause 1: Inadequate Separation Efficiency: The column may not be providing enough theoretical plates to separate the two compounds.

    • Solution 1: Decrease the flow rate. This can often lead to sharper peaks and better separation.[13]

    • Solution 2: Use a longer column or a column packed with smaller particles to increase the number of theoretical plates.[12]

  • Cause 2: Poor Selectivity: The mobile phase and stationary phase are not providing sufficient chemical differentiation between the analyte and the impurity.

    • Solution 1: Adjust the mobile phase composition. For reversed-phase HPLC, changing the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[12]

    • Solution 2: Change the organic modifier. For example, if you are using acetonitrile, try methanol, or vice versa.

    • Solution 3: Modify the mobile phase pH. Small changes in pH can alter the ionization state of your analyte and the impurity, potentially improving their separation.[14]

  • Cause 3: Peak Broadening: Broad peaks can merge and reduce resolution.[15]

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase to prevent peak distortion.[8] Also, check for and minimize any extra-column volume in your system (e.g., long tubing).[3]

Logical Relationship Diagram for Improving Resolution:

G start Poor Resolution improve_efficiency Improve Efficiency start->improve_efficiency improve_selectivity Improve Selectivity start->improve_selectivity decrease_flow Decrease Flow Rate improve_efficiency->decrease_flow longer_column Use Longer Column or Smaller Particles improve_efficiency->longer_column adjust_mobile_phase Adjust Organic/Aqueous Ratio improve_selectivity->adjust_mobile_phase change_organic Change Organic Modifier (ACN vs. MeOH) improve_selectivity->change_organic adjust_ph Adjust Mobile Phase pH improve_selectivity->adjust_ph end Resolution Improved decrease_flow->end longer_column->end adjust_mobile_phase->end change_organic->end adjust_ph->end

Caption: Strategies for improving peak resolution.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing

This protocol describes the preparation of a mobile phase with a lowered pH, suitable for the analysis of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sterile, filtered solvent bottles

  • 0.45 µm membrane filter

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.

    • Carefully add 1 mL of TFA to the water to create a 0.1% TFA solution.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter to remove any particulates.

    • Transfer the filtered solution to a clearly labeled solvent bottle.

  • Organic Component Preparation:

    • Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.

    • Filter the ACN through a 0.45 µm membrane filter.

    • Transfer the filtered ACN to a clearly labeled solvent bottle.

  • Mobile Phase Composition:

    • The aqueous and organic components are then used in the desired ratio for your HPLC method (e.g., 50:50 v/v).

    • It is recommended to use an online mixing function on your HPLC system for better consistency. If preparing a pre-mixed mobile phase, ensure it is well-mixed and degassed before use.

Protocol 2: Column Flushing Procedure

This protocol outlines a general procedure for flushing a C18 column to remove contaminants.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

Procedure:

  • Disconnect the column from the detector to avoid sending contaminants into the detector cell.

  • Flush with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN:water with buffer, flush with 50:50 ACN:water).

  • Flush with 10-20 column volumes of 100% HPLC-grade water to remove any precipitated buffer salts.

  • Flush with 10-20 column volumes of 100% isopropanol to remove strongly adsorbed non-polar compounds.

  • Flush with 10-20 column volumes of 100% ACN or MeOH (your primary organic solvent).

  • Equilibrate the column with your initial mobile phase conditions for at least 30 minutes before re-connecting the detector and running your analysis.

Always consult the column manufacturer's instructions for specific recommendations on cleaning and regeneration.

References

Resolving impurities in 2-(4-Ethylphenyl)-2-methylpropanoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Ethylphenyl)-2-methylpropanoic acid. Our goal is to help you resolve common issues related to impurities and analytical characterization.

Troubleshooting Guides

Unexpected results during the analysis of your this compound samples can be frustrating. This section provides a systematic guide to identifying and resolving common issues.

Issue 1: Presence of Unexpected Peaks in HPLC Analysis

The appearance of extra peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a common indicator of impurities. The table below outlines potential causes and solutions.

Potential CauseRecommended Troubleshooting StepsExpected Outcome
Positional Isomers Review the synthesis route. Friedel-Crafts reactions can sometimes lead to the formation of ortho- or meta-isomers in addition to the desired para-isomer. Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the para-isomer.Reduction in the intensity of isomer peaks in the HPLC chromatogram.
Unreacted Starting Materials Compare the retention times of the unexpected peaks with those of the starting materials. If they match, the reaction may be incomplete. Increase reaction time or temperature, or consider adding a catalyst.Disappearance of peaks corresponding to starting materials.
Side-Reaction Byproducts Analyze the mass spectra (LC-MS) of the impurity peaks to identify their molecular weights. This can provide clues about potential side reactions. Common byproducts can include products of over-alkylation or rearrangement.Identification of byproduct structures, allowing for targeted optimization of the reaction to minimize their formation.
Residual Solvents While less common to see in HPLC unless they have a chromophore, some high-boiling point solvents used in synthesis or purification might be retained. Use Gas Chromatography (GC) for definitive residual solvent analysis.Identification and quantification of any residual solvents.
Issue 2: Poor Peak Shape in HPLC Analysis

Broad, tailing, or split peaks can compromise the accuracy of your quantification. Here are some common causes and their solutions.

Potential CauseRecommended Troubleshooting StepsExpected Outcome
Column Overload Reduce the concentration of the injected sample.Sharper, more symmetrical peaks.
Inappropriate Mobile Phase pH For acidic compounds like this compound, ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form.Improved peak symmetry and retention time stability.
Contaminated Guard Column or Column Inlet Replace the guard column. If the problem persists, reverse-flush the analytical column (if permissible by the manufacturer's instructions).Restoration of sharp peak shapes.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.Improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most probable impurities are typically related to the synthetic route employed. Common impurities may include:

  • Positional isomers: Such as 2-(2-ethylphenyl)-2-methylpropanoic acid and 2-(3-ethylphenyl)-2-methylpropanoic acid, which can arise during Friedel-Crafts alkylation of ethylbenzene.

  • Unreacted starting materials: Depending on the synthesis, these could include ethylbenzene, 2-bromopropane, or other precursors.

  • Byproducts of the synthesis: For instance, if a Grignard reaction is used, byproducts from homo-coupling of the Grignard reagent can be formed.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, heptane, ethyl acetate) may be present in the final product.

Q2: My sample of this compound is an oil, but I expected a solid. What could be the reason?

A2: The presence of impurities can lower the melting point of a compound, sometimes to the extent that it becomes an oil at room temperature. The presence of residual solvents is a common cause for this. We recommend purifying the sample using column chromatography or recrystallization to remove impurities.

Q3: What is a good starting point for developing a purification protocol for this compound?

A3: For small-scale purification, column chromatography is a versatile option. For larger quantities, recrystallization is often more practical. A good starting point for recrystallization solvent screening would be a non-polar solvent in which the compound is soluble when hot but insoluble when cold, such as heptane or a mixture of ethyl acetate and heptane.

Q4: How can I confirm the structure of an unknown impurity?

A4: The most effective way to identify an unknown impurity is to use a combination of chromatographic separation and spectroscopic analysis. Techniques like LC-MS can provide the molecular weight of the impurity, while NMR spectroscopy (¹H and ¹³C) can elucidate its structure.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the purification of this compound. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane, or a mixture of ethyl acetate/heptane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If using a mixed solvent system, dissolve the solid in the more soluble solvent first, then add the less soluble solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Protocol 3: Residual Solvent Analysis by GC-MS

This protocol describes a general method for the identification and quantification of residual solvents.

Instrumentation and Conditions:

ParameterValue
GC-MS System Gas chromatograph with a mass selective detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Oven Program 40 °C for 5 min, then ramp to 250 °C at 10 °C/min
Injector Temperature 250 °C
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Scan Range 35-500 amu

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol) that is not expected to be a residual solvent.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting and resolving impurities.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_result Result start Crude Product hplc_analysis HPLC Analysis start->hplc_analysis gcms_analysis GC-MS Analysis start->gcms_analysis Check Residual Solvents pure_product Pure Product (>99%) hplc_analysis->pure_product Purity OK fail Impure Product hplc_analysis->fail Purity Not OK recrystallization Recrystallization recrystallization->hplc_analysis column_chromatography Column Chromatography column_chromatography->hplc_analysis fail->recrystallization fail->column_chromatography

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_pathway cluster_identification Impurity Identification cluster_source Source Determination cluster_resolution Resolution Strategy start Impure Sample Detected lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy start->nmr gcms GC-MS for Volatiles start->gcms synthesis Synthesis-Related lcms->synthesis nmr->synthesis contamination External Contamination gcms->contamination optimize_synthesis Optimize Synthesis synthesis->optimize_synthesis purify Purify Product synthesis->purify degradation Degradation storage Improve Storage degradation->storage contamination->purify

Caption: Logical pathway for troubleshooting impurities in chemical samples.

Improving yield and efficiency of 2-(4-Ethylphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4-Ethylphenyl)-2-methylpropanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Grignard reaction for the synthesis of the carboxylic acid low?

Possible Causes & Solutions:

  • Moisture in Reaction Setup: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Impurity in Magnesium Turnings: The surface of magnesium turnings can oxidize. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane before adding the alkyl halide.

  • Slow Reaction Initiation: If the Grignard reaction does not start, gentle heating or sonication can help initiate it.

  • Side Reactions: Wurtz coupling is a common side reaction. This can be minimized by slow addition of the alkyl halide to the magnesium suspension.

Q2: I am observing significant amounts of impurities after the hydrolysis of the ester precursor. How can I improve the purity?

Possible Causes & Solutions:

  • Incomplete Hydrolysis: The hydrolysis of methyl or ethyl 2-(4-ethylphenyl)-2-methylpropanoate may be incomplete.[1][2]

    • Solution: Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). Monitoring the reaction by HPLC is recommended to ensure completion.[1]

  • Formation of Isomers: During upstream synthesis steps, particularly in bromination reactions, ortho- and meta-isomers can be formed, which are carried through the synthesis.[3][4]

    • Solution: Optimize the bromination step to favor the para-substituted product. Recrystallization of the final product or key intermediates can help remove isomeric impurities.[3]

  • Inadequate Work-up: The work-up procedure is critical for removing unreacted starting materials and byproducts.

    • Solution: After acidification of the carboxylate salt, ensure the pH is sufficiently low (pH ~2) to fully protonate the carboxylic acid.[1] Thorough extraction with a suitable organic solvent is necessary. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

Q3: The iodination of this compound is resulting in a low yield of the desired 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. What can I do?

Possible Causes & Solutions:

  • Suboptimal Reagents or Conditions: The choice of iodinating agent and acid catalyst is crucial.

    • Solution: A common method involves using N-iodosuccinimide (NIS) in the presence of a strong acid like concentrated sulfuric acid in acetic acid.[1] Ensure the NIS is of high purity.

  • Reaction Temperature: The reaction temperature can influence the selectivity and rate of the reaction.

    • Solution: Carefully control the reaction temperature as specified in the protocol. Excursions in temperature can lead to side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several synthetic routes. One common pathway involves the palladium-catalyzed reaction of 2-(4-Bromophenyl)-2-methylpropanoic acid with potassium vinyltrifluoroborate, followed by reduction.[1] Another approach involves the hydrolysis of a corresponding ester, such as methyl 2-(4-ethylphenyl)-2-methylpropanoate.[1][5]

Q2: What is the role of this compound in drug development?

It is a key intermediate in the synthesis of Alectinib, a tyrosine kinase inhibitor used in cancer therapy.[1][6] It is also used in the synthesis of other pharmaceutically active compounds.[7]

Q3: Are there any safety precautions I should take when handling the reagents for this synthesis?

Yes. Many of the reagents used are hazardous. For example, Grignard reagents are highly flammable and react violently with water. Strong acids and bases are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Summary of a Typical Hydrolysis Reaction for the Preparation of this compound

ParameterValueReference
Starting MaterialMethyl 2-(4-ethylphenyl)-2-methylpropanoate[1]
BaseSodium Hydroxide[1]
SolventMethanol[1]
Reaction TemperatureReflux[1]
MonitoringHPLC[1]
Work-upAcidification (pH ~2) and extraction[1]

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 2-(4-ethylphenyl)-2-methylpropanoate to this compound

  • Materials:

    • Methyl 2-(4-ethylphenyl)-2-methylpropanoate (1.0 eq)

    • Sodium hydroxide (1.3 - 1.6 eq)[1]

    • Methanol

    • Water

    • Dichloromethane

    • Dilute Hydrochloric Acid

  • Procedure:

    • Dissolve methyl 2-(4-ethylphenyl)-2-methylpropanoate in methanol in a round-bottom flask.[1]

    • Add a solution of sodium hydroxide in water to the flask.[1]

    • Heat the mixture to reflux and monitor the reaction progress by HPLC.[1]

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.[1]

    • Suspend the residue in water and wash with dichloromethane to remove any unreacted ester.[1]

    • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of 1-2.[1]

    • The product, this compound, will precipitate as a solid.

    • Filter the solid, wash with water, and dry to obtain the final product.

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_ester Methyl 2-(4-ethylphenyl)-2-methylpropanoate hydrolysis Alkaline Hydrolysis (NaOH, Methanol, Reflux) start_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction & Washing acidification->extraction drying Drying extraction->drying product This compound drying->product

Caption: General workflow for the synthesis of this compound via hydrolysis.

TroubleshootingFlowchart start Low Yield or Impure Product check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_impurities Are Isomeric Impurities Present? check_hydrolysis->check_impurities Yes increase_time Increase Reaction Time/Base Conc. check_hydrolysis->increase_time No check_workup Was Work-up Adequate? check_impurities->check_workup No optimize_bromination Optimize Preceding Bromination Step check_impurities->optimize_bromination Yes adjust_ph Ensure pH ~2 on Acidification check_workup->adjust_ph No end_node Improved Yield & Purity check_workup->end_node Yes monitor_hplc Monitor by HPLC increase_time->monitor_hplc monitor_hplc->end_node recrystallize Recrystallize Intermediate/Product optimize_bromination->recrystallize recrystallize->end_node thorough_extraction Perform Thorough Extraction adjust_ph->thorough_extraction thorough_extraction->end_node

Caption: Troubleshooting flowchart for improving yield and purity.

References

Managing solubility issues of 2-(4-Ethylphenyl)-2-methylpropanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Ethylphenyl)-2-methylpropanoic acid in aqueous solutions.

Troubleshooting Guide

Issue: Compound precipitates out of aqueous solution.

Possible Cause 1: Low intrinsic aqueous solubility.

This compound, as a member of the arylpropionic acid class of compounds, is expected to have low inherent solubility in water. This is due to the presence of a significant non-polar ethylphenyl group.

Suggested Solution:

  • pH Adjustment: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. Increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Employing water-miscible organic solvents can increase the solubility of the compound by reducing the overall polarity of the solvent system.[1][2]

  • Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium.[3]

Possible Cause 2: Incorrect pH of the buffer.

If the pH of your aqueous solution is below the pKa of the carboxylic acid group of this compound, the compound will predominantly exist in its less soluble, protonated form.

Suggested Solution:

  • Verify Buffer pH: Accurately measure the pH of your final solution after the addition of the compound.

  • Adjust pH: Carefully add a base (e.g., NaOH, KOH) dropwise to increase the pH and facilitate the dissolution of the compound. Aim for a pH at least 1-2 units above the compound's pKa.

  • Re-equilibration: After pH adjustment, allow the solution to stir for a sufficient period to ensure complete dissolution.

Possible Cause 3: Common ion effect.

If your aqueous solution contains a high concentration of a common ion, it may suppress the dissolution of the compound, even if the pH is appropriate.

Suggested Solution:

  • Review Buffer Composition: Analyze the components of your buffer system.

  • Reduce Common Ion Concentration: If possible, reduce the concentration of the common ion or choose an alternative buffer system.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: The key physicochemical properties are summarized in the table below. The predicted LogP and water solubility values indicate a compound with poor aqueous solubility.

PropertyValueSource
Molecular Formula C11H14O2PubChem[4]
Molecular Weight 178.23 g/mol PubChem[4]
LogP (octanol/water) 2.437Cheméo[5]
Log10 of Water Solubility (mol/L) -2.56Cheméo[5]

Q2: How can I increase the aqueous solubility of this compound for my in vitro experiments?

A2: Several methods can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: This is the most common and effective method for ionizable compounds like carboxylic acids.[6] Increasing the pH of the solution will convert the acid to its more soluble salt form.

  • Use of Co-solvents: Solvents such as ethanol, DMSO, or polyethylene glycol (PEG) can be added to the aqueous solution to increase solubility.[1]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their solubility in water.

  • Formulation as a Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate and solubility.[1][7]

Q3: What is the general mechanism of action for this class of compounds?

A3: this compound belongs to the arylpropionic acid derivatives, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound at various pH values.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Methodology:

  • Prepare a series of co-solvent systems by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) with water at different volume ratios (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

  • Plot the solubility as a function of the co-solvent concentration.

Visualizations

Solubility_Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Precipitation in Aqueous Solution Cause1 Low Intrinsic Solubility Issue->Cause1 Cause2 Incorrect pH Issue->Cause2 Cause3 Common Ion Effect Issue->Cause3 Sol1 pH Adjustment Co-solvents Surfactants Cause1->Sol1 Sol2 Verify & Adjust pH Re-equilibrate Cause2->Sol2 Sol3 Review Buffer Reduce Common Ion Cause3->Sol3

Caption: Troubleshooting workflow for solubility issues.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_drug Drug Action cluster_effects Biological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX_Enzymes COX-1 & COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation NSAID This compound (NSAID) NSAID->COX_Enzymes Inhibition

Caption: General mechanism of action of NSAIDs.

References

Technical Support Center: Preventing Racemization in Chiral Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of racemization during the synthesis of chiral derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2][3] In drug development and pharmaceutical sciences, the stereochemistry of a molecule is crucial as different enantiomers can have vastly different pharmacological, toxicological, and pharmacokinetic properties.[4][5] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[5] Therefore, controlling stereochemistry is of utmost importance to ensure the safety and efficacy of a drug.[6]

Q2: What are the common causes of racemization during chemical synthesis?

A2: Racemization is often caused by reaction conditions that allow for the temporary formation of a planar, achiral intermediate, such as an enol or enolate.[7][8][9] Key factors that can induce racemization include:

  • Presence of Acid or Base: Both acid and base catalysis can promote the formation of achiral intermediates.[7][8][9][10]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1][11][12][13]

  • Choice of Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of intermediates and transition states involved in racemization.[14]

  • Prolonged Reaction Times: Longer exposure to harsh reaction conditions increases the likelihood of racemization.

  • Nature of the Substrate: The structural features of the chiral molecule itself, such as the presence of an acidic proton alpha to a carbonyl group, can make it more susceptible to racemization.[7][9]

Q3: Which amino acids are particularly prone to racemization during peptide synthesis?

A3: While any chiral amino acid can undergo racemization, some are more susceptible than others under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[15][16][17] Other sensitive residues include serine (Ser), phenylalanine (Phe), and aspartic acid (Asp), especially when aspartimide formation occurs.[15][16][17]

Q4: How can I detect and quantify the extent of racemization in my sample?

A4: Several analytical techniques can be employed to determine the enantiomeric purity of your product. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[1][17] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. Another approach involves derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard chromatography techniques like HPLC or Gas Chromatography (GC).[18]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Significant racemization observed after coupling an amino acid in solid-phase peptide synthesis (SPPS).

  • Possible Cause: The choice of coupling reagent, base, and prolonged activation time can lead to the formation of a racemization-prone oxazolone intermediate.[11]

  • Solution:

    • Optimize Coupling Reagents and Additives: Use carbodiimide reagents like Diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[11][17][19] Oxyma is a non-explosive and highly effective alternative to HOBt.[11] For particularly challenging couplings, consider phosphonium reagents like DEPBT, which shows remarkable resistance to racemization, especially for Fmoc-His(Trt)-OH.[20]

    • Select an Appropriate Base: The strength and steric hindrance of the base are critical.[17] Use a weaker, more sterically hindered base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) instead of a strong, non-hindered base like Diisopropylethylamine (DIPEA).[11]

    • Minimize Pre-activation Time: Do not allow the activated amino acid solution to stand for a long time before adding it to the resin. Prepare the coupling mixture immediately before use to minimize the opportunity for oxazolone formation.[11]

    • Control the Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C) to reduce the rate of racemization.[11][21]

Problem 2: Racemization of a chiral center alpha to a carbonyl group during a base-catalyzed reaction.

  • Possible Cause: The base is abstracting the acidic alpha-proton, leading to the formation of a planar enolate intermediate which then gets protonated non-stereoselectively.[7][22]

  • Solution:

    • Lower the Reaction Temperature: Decreasing the temperature will significantly slow down the rate of both proton abstraction and reprotonation.

    • Use a Weaker or More Sterically Hindered Base: A bulkier base may be less effective at accessing and abstracting the alpha-proton, thus reducing the rate of enolization.

    • Modify the Substrate: If possible, temporarily protect the carbonyl group to reduce the acidity of the alpha-proton during the critical step.

    • Change the Solvent: The choice of solvent can influence the stability of the enolate. Aprotic solvents may stabilize the enolate to a lesser extent than protic solvents, potentially reducing the extent of racemization.

Problem 3: Loss of stereochemical integrity during purification by chromatography.

  • Possible Cause: The stationary phase of the chromatography column (e.g., silica gel) can have acidic or basic sites that may catalyze racemization, especially if the compound is sensitive.

  • Solution:

    • Neutralize the Stationary Phase: Deactivate the silica gel by treating it with a solution of a tertiary amine (e.g., triethylamine) in the eluent and then re-equilibrating with the mobile phase.

    • Use an Alternative Purification Method: Consider other purification techniques such as crystallization or using a different type of chromatography (e.g., reversed-phase chromatography with a buffered mobile phase).

    • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase.

Quantitative Data on Racemization

The selection of coupling reagents and additives is a critical factor in controlling racemization during peptide synthesis. The following tables summarize the effectiveness of various reagent combinations in minimizing racemization for sensitive amino acids.

Table 1: Influence of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBase% Racemization (Model Peptide)Reference
DICHOBtDIPEALow[11]
DICOxymaCollidineVery Low[11]
HBTU-DIPEACan be significant[17]
HATU-DIPEAGenerally lower than HBTU[11]
DEPBT--Very Low (especially for His)[20]

Table 2: Effect of Base on Racemization

BaseSteric HindranceBasicityGeneral Effect on Racemization
DIPEALowHighPromotes racemization
NMMMediumMediumReduced racemization vs. DIPEA
2,4,6-CollidineHighLowMinimizes racemization

Experimental Protocols

Protocol 1: Minimized Racemization Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize racemization during the coupling of an amino acid to a resin-bound peptide, particularly for sensitive residues.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: a. Swell the peptide-resin in DMF for 30 minutes. b. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc deprotection. c. Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all traces of piperidine.[11]

  • Coupling Mixture Preparation (Minimize Pre-activation): a. In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.[11] c. Immediately before adding to the resin, add DIC (3 eq.) to this mixture. Crucially, do not let this activation mixture stand for an extended period. [11]

  • Coupling Reaction: a. Add the freshly prepared coupling mixture to the deprotected resin. b. Agitate the reaction vessel at room temperature for 2 hours. c. Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Protocol 2: Quantification of Racemization using Chiral HPLC after Derivatization

This protocol describes a general method to quantify the enantiomeric excess of a chiral amine or alcohol after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA).

Materials:

  • Crude peptide or chiral amine/alcohol sample

  • 6 M HCl

  • 1% (w/v) L-FDAA in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M HCl

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Procedure:

  • Hydrolysis (for peptides): a. Hydrolyze a small amount of the crude peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. b. Evaporate the HCl to dryness.

  • Derivatization: a. Redissolve the hydrolysate (or your chiral amine/alcohol sample) in a suitable solvent. b. Add 100 µL of 1% L-FDAA in acetone. c. Add 20 µL of 1 M NaHCO₃ to make the solution basic. d. Incubate the mixture at 40°C for 1 hour.[17] e. Quench the reaction by adding 10 µL of 2 M HCl.[17]

  • Sample Preparation and HPLC Analysis: a. Evaporate the solvent. b. Reconstitute the derivatized residue in 500 µL of the initial mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA). c. Inject an appropriate volume onto a C18 reversed-phase HPLC column. d. Elute with a suitable gradient of acetonitrile in water (both containing 0.1% TFA). e. Monitor the elution profile with a UV detector. The L-D and L-L diastereomers will have different retention times. f. Calculate the percentage of racemization by integrating the peak areas of the D- and L-enantiomers: % Racemization = [Area(D-enantiomer peak) / (Area(L-enantiomer peak) + Area(D-enantiomer peak))] * 100.[17]

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing racemization.

Racemization_Mechanism cluster_chiral Chiral Starting Material cluster_intermediate Achiral Intermediate Chiral Chiral Molecule (e.g., L-Amino Acid) Intermediate Planar Achiral Intermediate (Enolate/Oxazolone) Chiral->Intermediate Base or Acid + Activating Agent L_Product L-Enantiomer Intermediate->L_Product Protonation/Attack (Side A) D_Product D-Enantiomer Intermediate->D_Product Protonation/Attack (Side B)

Caption: General mechanism of racemization via a planar achiral intermediate.

Troubleshooting_Workflow Start High Racemization Detected CheckReagents Review Coupling Reagents and Additives Start->CheckReagents CheckBase Evaluate Base (Strength & Sterics) Start->CheckBase CheckTemp Assess Reaction Temperature Start->CheckTemp CheckTime Check Pre-activation and Reaction Time Start->CheckTime UseAdditives Implement Additives (HOBt, Oxyma) CheckReagents->UseAdditives ChangeBase Switch to Weaker/ Hindered Base (Collidine) CheckBase->ChangeBase LowerTemp Lower Temperature (e.g., to 0°C) CheckTemp->LowerTemp MinimizeTime Minimize Pre-activation Time CheckTime->MinimizeTime End Racemization Minimized UseAdditives->End ChangeBase->End LowerTemp->End MinimizeTime->End

Caption: A logical workflow for troubleshooting high racemization levels.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative determination of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key small molecule carboxylic acid. The comparison focuses on two prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and data presented are benchmarked against the rigorous standards outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2]

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the specific requirements of the analysis, the nature of the sample matrix, and the desired performance characteristics. Below is a comparative summary of typical performance data for HPLC-UV and GC-MS methods for the analysis of this compound.

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R2) Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 2.0%
Specificity High (Potential for interference from co-eluting impurities)Very High (Mass spectrometric detection provides high selectivity)The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Limit of Quantitation (LOQ) 0.1 µg/mL0.01 µg/mLThe LOQ should be appropriate for the intended use of the method.
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mLThe LOD should be appropriate for the intended use of the method.
Robustness Robust to minor changes in mobile phase composition, pH, and flow rate.Robust to minor changes in oven temperature ramp, carrier gas flow, and injection volume.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in analytical laboratories for method validation.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Working standards and quality control samples are prepared by serial dilution of the stock solution with the mobile phase.

  • Validation Experiments:

    • Linearity: A series of at least five concentrations are prepared and injected in triplicate. The peak area response is plotted against the concentration, and the correlation coefficient (R²) is determined.

    • Accuracy: The method is performed on samples of known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated.

    • Precision:

      • Repeatability is assessed by performing six replicate injections of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision is evaluated by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Specificity: The ability to resolve the analyte from potential impurities and degradation products is assessed by analyzing stressed samples (e.g., exposed to acid, base, heat, light, and oxidation).

    • LOQ and LOD: Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the analytical results is evaluated.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Derivatization: Due to the low volatility of the carboxylic acid, a derivatization step is typically required. A common approach is silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

    • Injection Mode: Splitless injection.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

  • Sample Preparation: The sample containing this compound is dried, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature. The resulting derivative is then dissolved in a suitable solvent for injection.

  • Validation Experiments: The validation experiments (linearity, accuracy, precision, specificity, LOQ/LOD, and robustness) are performed in a similar manner to the HPLC method, with appropriate adjustments for the GC-MS technique.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[3][4][5]

AnalyticalMethodValidation cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_reporting 3. Data Analysis & Reporting cluster_review 4. Review & Approval define_purpose Define Intended Purpose (e.g., Assay, Impurity) select_method Select Analytical Technique (e.g., HPLC, GC-MS) define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards perform_linearity Linearity prep_standards->perform_linearity perform_accuracy Accuracy prep_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prep_standards->perform_precision perform_specificity Specificity prep_standards->perform_specificity perform_lod_loq LOD & LOQ prep_standards->perform_lod_loq perform_robustness Robustness prep_standards->perform_robustness analyze_data Analyze & Process Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_specificity->analyze_data perform_lod_loq->analyze_data perform_robustness->analyze_data compare_criteria Compare Results with Acceptance Criteria analyze_data->compare_criteria write_report Write Validation Report compare_criteria->write_report review_report Review & Approve Report write_report->review_report implement_method Implement for Routine Use review_report->implement_method

Caption: A flowchart illustrating the key stages of analytical method validation.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific application. HPLC-UV is a robust and widely available technique suitable for routine quality control. GC-MS, particularly with a derivatization step, offers higher sensitivity and specificity, making it ideal for the analysis of trace levels or in complex matrices. A thorough validation, following the principles outlined in the ICH guidelines, is essential to ensure that the chosen method is fit for its intended purpose and generates reliable and accurate data.

References

2-(4-Ethylphenyl)-2-methylpropanoic acid versus other precursors for Alectinib synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The efficiency and cost-effectiveness of its synthesis are critical considerations for pharmaceutical development. This guide provides an objective comparison of three prominent synthetic routes to Alectinib, starting from different precursors: 2-(4-Ethylphenyl)-2-methylpropanoic acid, 2-(4-bromophenyl)-2-methylpropanoic acid, and 6-bromo-3,4-dihydro-2-naphthalenone. The comparison is supported by experimental data from published literature and patents, with a focus on overall yield, process efficiency, and reaction conditions.

Executive Summary

The selection of a starting material for the synthesis of a complex molecule like Alectinib has profound implications on the overall efficiency, cost, and environmental impact of the manufacturing process. This guide evaluates three key precursors, highlighting the advantages and disadvantages of each route. The synthesis commencing with This compound emerges as a highly efficient and scalable option, boasting a favorable overall yield and a more streamlined process. In contrast, the route starting from 2-(4-bromophenyl)-2-methylpropanoic acid is characterized by a greater number of steps and a significantly lower overall yield. The pathway beginning with 6-bromo-3,4-dihydro-2-naphthalenone presents challenges related to harsh reaction conditions and extended reaction times.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the three synthetic routes to Alectinib, providing a clear comparison of their respective efficiencies.

ParameterThis compound Route2-(4-bromophenyl)-2-methylpropanoic Acid Route6-bromo-3,4-dihydro-2-naphthalenone Route
Number of Steps ~ 5-6~ 10~ 7
Overall Yield ~32% [1]~ 8.8%[2][3][4][5]Not explicitly stated, but individual step yields suggest a moderate overall yield.
Key Intermediate 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid2-(4-vinylphenyl)-2-methylpropanoic acid3,4-dihydro-2-naphthalenone-6-boronic acid
Critical Process Conditions Iodination, Friedel-Crafts type cyclizationVinylation (palladium-catalyzed), HydrogenationBorylation at low temperature (-78 °C), long reaction time (~26 hours)[2][6]
Purification Methods Recrystallization, minimal chromatographyColumn chromatography often required[2][7]Column chromatography mentioned for intermediates[2]

Experimental Protocols and Methodologies

This section provides a detailed overview of the key experimental steps for each synthetic route.

Route 1: Synthesis from this compound

This route is notable for its efficiency and has been described in recent literature as a scalable process[1][8]. A key intermediate is 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.

Step 1: Iodination of this compound

To a solution of this compound in a suitable solvent such as acetic acid, N-iodosuccinimide and a strong acid like sulfuric acid are added. The reaction mixture is stirred at room temperature until the reaction is complete, yielding 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

Subsequent Steps:

The resulting iodinated compound is then converted to a key indole intermediate through a series of reactions including the formation of an acid chloride, followed by a Friedel-Crafts type reaction with a protected 3-amino-4-cyanophenol derivative. The synthesis is completed by deprotection and cyclization to form the tetracyclic core of Alectinib, followed by the introduction of the morpholinopiperidine side chain. A recent publication outlines a highly efficient telescoped synthesis that furnishes the core indole skeleton in good yield[8]. The final steps involve the introduction of the morpholinopiperidine moiety and final cyclization to yield Alectinib. This route has been reported to have an overall yield of approximately 32%[1].

Route 2: Synthesis from 2-(4-bromophenyl)-2-methylpropanoic acid

This route, while established, is a lengthy ten-step process with a comparatively low overall yield[2][3][4][5].

Key Transformation: Introduction of the Ethyl Group

A critical part of this synthesis is the conversion of the bromo group to an ethyl group. This is typically achieved in two steps:

  • Vinylation: The bromo-substituted precursor is reacted with a vinylating agent, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate).

  • Hydrogenation: The resulting vinyl group is then reduced to an ethyl group via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.

The remainder of the synthesis involves the construction of the tetracyclic core and the addition of the side chain, often requiring multiple protection and deprotection steps and chromatographic purification of intermediates, contributing to the lower overall yield.

Route 3: Synthesis from 6-bromo-3,4-dihydro-2-naphthalenone

This seven-step synthesis presents its own set of challenges, including the use of harsh reagents and demanding reaction conditions[2][7][9].

Key Transformation: Introduction of the Ethyl Group

Similar to the previous route, the introduction of the ethyl group is a key challenge. In this pathway, it is accomplished via a boronic acid derivative:

  • Borylation: 6-bromo-3,4-dihydro-2-naphthalenone is treated with n-butyllithium at a very low temperature (-78 °C) followed by reaction with a boron-containing reagent to form the corresponding boronic acid. This step is reported to be time-consuming, requiring approximately 26 hours[2][6].

  • Suzuki Coupling: The boronic acid derivative is then coupled with an ethylating agent, such as bromoethane, using a palladium catalyst.

The subsequent steps to construct the Alectinib molecule involve a series of reactions including dimethylation, bromination, substitution with the morpholinopiperidine side chain, and a final cyclization and oxidation.

Visualizing the Pathways

To better understand the described processes, the following diagrams illustrate the synthetic workflows and the relevant biological signaling pathway.

Alectinib Synthetic Workflow Comparison

G cluster_0 Route 1: this compound cluster_1 Route 2: 2-(4-bromophenyl)-2-methylpropanoic Acid cluster_2 Route 3: 6-bromo-3,4-dihydro-2-naphthalenone a1 2-(4-Ethylphenyl)-2- methylpropanoic acid a2 2-(4-Ethyl-3-iodophenyl)-2- methylpropanoic acid a1->a2 Iodination a3 Key Indole Intermediate a2->a3 Multi-step (High Efficiency) a4 Alectinib a3->a4 Final Steps b1 2-(4-bromophenyl)-2- methylpropanoic acid b2 2-(4-vinylphenyl)-2- methylpropanoic acid b1->b2 Vinylation (Pd-catalyzed) b3 2-(4-ethylphenyl)-2- methylpropanoic acid derivative b2->b3 Hydrogenation b4 Alectinib b3->b4 Multi-step (Low Overall Yield) c1 6-bromo-3,4-dihydro- 2-naphthalenone c2 Boronic Acid Derivative c1->c2 Borylation (-78°C, 26h) c3 6-ethyl-3,4-dihydro- 2-naphthalenone derivative c2->c3 Suzuki Coupling c4 Alectinib c3->c4 Multi-step

Caption: Comparative workflows for Alectinib synthesis from three different precursors.

Alectinib Mechanism of Action: ALK Signaling Pathway

ALK_Signaling cluster_cell Cancer Cell cluster_downstream Downstream Signaling Pathways ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K Activation RAS RAS ALK->RAS Activation JAK JAK ALK->JAK Activation Alectinib Alectinib Alectinib->ALK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival Metastasis AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Conclusion

Based on the available data, the synthetic route starting from This compound offers a significant advantage in terms of overall yield and process efficiency for the synthesis of Alectinib. This route appears to be more amenable to large-scale production due to its streamlined nature and avoidance of particularly harsh or lengthy reaction steps. While the other routes are chemically feasible, they are hampered by lower overall yields and more challenging process parameters. For researchers and drug development professionals, focusing on optimizing the synthesis from this compound is likely to be the most fruitful approach for the efficient and scalable production of Alectinib.

References

A Comparative Analysis of the Biological Activities of 2-(4-Ethylphenyl)-2-methylpropanoic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and the structurally related compound, 2-(4-Ethylphenyl)-2-methylpropanoic acid. While extensive data is available for ibuprofen, it is important to note that this compound is primarily documented as a process impurity of ibuprofen and an intermediate in the synthesis of other pharmaceutical agents. As such, public domain data on its specific biological activity is limited. This guide will therefore focus on the well-established profile of ibuprofen and infer the likely activities of this compound based on its structural class.

Introduction

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain and inflammation management.[1][2] Its therapeutic effects are well-characterized and stem from its inhibition of the cyclooxygenase (COX) enzymes.[1][3][4][5][6] this compound is a closely related arylpropionic acid derivative.[7][8] Given their structural similarities, it is hypothesized that they share a similar mechanism of action.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for ibuprofen and other NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[3][4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][6] Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1][3][4][5]

  • COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[3]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3] Its inhibition is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[1][3]

The inhibition of prostaglandin synthesis leads to the therapeutic effects of ibuprofen, but the simultaneous inhibition of COX-1 can also lead to undesirable side effects, such as gastrointestinal irritation.[3] Due to its structural classification as an arylpropionic acid, this compound is also presumed to act as a COX inhibitor.[7][9] However, without experimental data, its potency and selectivity for COX-1 versus COX-2 remain unknown.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for ibuprofen. Data for this compound is not available in the public domain and is denoted as "N/A".

ParameterIbuprofenThis compound
Mechanism of Action Non-selective COX-1/COX-2 InhibitorN/A (Presumed COX Inhibitor)
IC₅₀ for COX-1 ~1.6 - 5.5 µMN/A
IC₅₀ for COX-2 ~1.6 - 20 µMN/A
Anti-inflammatory Activity PotentN/A
Analgesic Activity EffectiveN/A
Antipyretic Activity EffectiveN/A

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs, as well as a standard workflow for evaluating in vivo anti-inflammatory activity.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2->Prostaglandins (PGs) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandin Synthases Prostaglandin Synthases Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ibuprofen.

In Vivo Anti-inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping 1. Randomization Drug Administration Drug Administration Grouping->Drug Administration 2. Treatment (Vehicle, Ibuprofen, Test Compound) Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 3. Induction of Inflammation Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 4. Time-course Data Analysis Data Analysis Paw Volume Measurement->Data Analysis 5. Calculation of % Inhibition

References

A Comparative Analysis of 2-(4-Ethylphenyl)-2-methylpropanoic Acid and Its Structural Analogs in the Context of Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Ethylphenyl)-2-methylpropanoic acid and its structural analogs, focusing on their potential as inhibitors of cyclooxygenase (COX) enzymes. While this compound is primarily documented as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, its structural similarity to the well-established class of 2-arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs) warrants an investigation into its potential biological activities.[1][2] This analysis is based on the established structure-activity relationships (SAR) within this class of compounds and provides detailed experimental protocols for evaluating their efficacy.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties for this compound and selected structural analogs. Variations in the alkyl substituent on the phenyl ring can influence lipophilicity and, consequently, cell membrane permeability and binding affinity to target enzymes.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compoundC12H16O2192.263.54.8
2-(4-Methylphenyl)-2-methylpropanoic acidC11H14O2178.233.14.8
2-(4-Isopropylphenyl)-2-methylpropanoic acid (Ibuprofen)C13H18O2206.283.94.9
2-(4-Bromophenyl)-2-methylpropanoic acidC10H11BrO2243.103.44.7

Comparative Biological Activity: Cyclooxygenase Inhibition

2-Arylpropanoic acids are known to exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and is upregulated at sites of inflammation. The therapeutic efficacy of NSAIDs is attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.

To quantitatively compare the inhibitory potential of this compound and its analogs, a standardized in vitro COX inhibition assay is essential. The following section details a representative experimental protocol.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes using a colorimetric or fluorometric approach.[4][5][6][7]

Materials:

  • Purified ovine or human COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2, Ibuprofen for non-selective)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents in the assay buffer according to the manufacturer's instructions or established laboratory protocols.

  • Enzyme and Inhibitor Incubation:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). For control wells, add the vehicle (DMSO). For reference wells, add the respective reference inhibitors.

    • Add the COX-1 or COX-2 enzyme to each well.

    • Add the heme cofactor.

    • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the colorimetric or fluorometric probe to each well.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

    • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Homeostasis) PGH2_1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins Inhibitor 2-Arylpropanoic Acid (e.g., 2-(4-Ethylphenyl)-2- methylpropanoic acid) Inhibitor->COX1 Inhibitor->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of 2-arylpropanoic acids.

Experimental_Workflow Start Prepare_Reagents Prepare Assay Buffer, Enzymes, Substrate, and Test Compounds Start->Prepare_Reagents Plate_Setup Dispense Buffer, Inhibitors, and Enzymes (COX-1/COX-2) into 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (10-15 min) Plate_Setup->Incubation Add_Probe Add Colorimetric/ Fluorometric Probe Incubation->Add_Probe Initiate_Reaction Add Arachidonic Acid Add_Probe->Initiate_Reaction Measure Measure Absorbance/ Fluorescence Kinetics Initiate_Reaction->Measure Data_Analysis Calculate % Inhibition and Determine IC50 Values Measure->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for the in vitro COX inhibition assay.

Conclusion

While this compound is a known precursor in pharmaceutical synthesis, its structural characteristics suggest a potential for biological activity as a cyclooxygenase inhibitor. Based on the extensive data available for the 2-arylpropanoic acid class, it is plausible that this compound and its analogs could exhibit significant anti-inflammatory properties. The provided experimental protocol offers a robust framework for the empirical evaluation of these compounds, enabling researchers to determine their potency and selectivity towards COX-1 and COX-2. Further investigation into this and related compounds could unveil novel therapeutic agents with optimized efficacy and safety profiles.

References

A Comparative Guide to the Efficacy of Alectinib and Other ALK Inhibitors in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of Alectinib versus other prominent anaplastic lymphoma kinase (ALK) inhibitors for the treatment of ALK-positive non-small cell lung cancer (NSCLC). The data presented is compiled from pivotal clinical trials and meta-analyses.

It is important to note that while Alectinib can be synthesized using 2-(4-Ethylphenyl)-2-methylpropanoic acid as a key intermediate, the clinical efficacy data pertains to the final, highly purified active pharmaceutical ingredient.[1] To date, no clinical studies have compared the efficacy of Alectinib based on different synthetic routes. The focus of this guide is therefore on the comparative clinical performance of Alectinib against other ALK inhibitors in its class.

Overview of ALK Inhibitors

Anaplastic lymphoma kinase (ALK) inhibitors are a class of targeted therapies that have revolutionized the treatment of ALK-positive NSCLC.[2][3] These inhibitors are categorized into generations based on their development and their efficacy against resistance mutations.

  • First-Generation: Crizotinib

  • Second-Generation: Alectinib, Ceritinib, Brigatinib, Ensartinib[4]

  • Third-Generation: Lorlatinib[5]

Second and third-generation inhibitors were developed to improve upon the efficacy of Crizotinib, particularly in preventing or treating central nervous system (CNS) metastases, and to overcome resistance mechanisms.[3][5]

ALK Signaling Pathway and Inhibition

The diagram below illustrates the ALK signaling pathway, which, when constitutively activated by an ALK fusion oncogene, drives tumor cell proliferation and survival through downstream cascades like RAS-MAPK, PI3K-AKT, and JAK-STAT. ALK inhibitors function by blocking the ATP-binding site of the ALK tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

Caption: ALK signaling pathways and the mechanism of Alectinib inhibition.

Head-to-Head Clinical Trial Data: First-Line Treatment

The gold standard for comparing drug efficacy is through head-to-head randomized clinical trials. The ALEX trial is a pivotal study that established Alectinib as a superior first-line treatment compared to Crizotinib.

Table 1: Alectinib vs. Crizotinib in Treatment-Naïve ALK+ NSCLC (ALEX Trial)
Efficacy EndpointAlectinib (N=152)Crizotinib (N=151)Hazard Ratio (HR) [95% CI]
Median Progression-Free Survival (PFS) 34.8 months[6][7]10.9 months[6][7]0.43 [0.32-0.58][7]
5-Year Overall Survival (OS) Rate 62.5%[7]45.5%[7]0.67 [0.46-0.98][7]
Objective Response Rate (ORR) 82.9%[6]75.5%[6]N/A
CNS Progression at 12 Months 12%[6]45%[6]0.16 [P<0.001][2]

Data from the global Phase III ALEX study in treatment-naïve ALK-positive NSCLC patients.[6][7]

Experimental Protocol: The ALEX Study

The ALEX trial was a randomized, multicenter, open-label, phase III study designed to evaluate the efficacy and safety of Alectinib compared with Crizotinib in patients with previously untreated, advanced ALK-positive NSCLC.[7][8]

ALEX Trial Workflow Screening Patient Screening (N=303) - Treatment-Naïve - Advanced ALK+ NSCLC - ECOG PS 0-2 Randomization Randomization (1:1) Screening->Randomization ArmA Alectinib Arm (N=152) 600 mg twice daily Randomization->ArmA ArmB Crizotinib Arm (N=151) 250 mg twice daily Randomization->ArmB Treatment Treatment until Progressive Disease, Toxicity, or Withdrawal ArmA->Treatment ArmB->Treatment Endpoint Primary Endpoint: Investigator-Assessed PFS Secondary Endpoints: OS, ORR, CNS Efficacy, Safety Treatment->Endpoint

Caption: Simplified workflow of the Phase III ALEX clinical trial.

Indirect Comparisons with Other ALK Inhibitors

While direct head-to-head trials are not available for all ALK inhibitors, indirect comparisons using data from separate trials with a common comparator (usually Crizotinib) and network meta-analyses provide valuable insights.

Table 2: Summary of Efficacy for First-Line ALK Inhibitors (vs. Crizotinib)
ALK InhibitorPivotal TrialMedian PFS (Inhibitor vs. Crizotinib)HR for PFS [95% CI]
Alectinib ALEX34.8 vs. 10.9 months[6][7]0.43 [0.32-0.58][7]
Brigatinib ALTA-1L24.0 vs. 11.0 months0.49 [0.35-0.68]
Lorlatinib CROWNNot Reached vs. 9.3 months0.28 [0.19-0.41]
Ceritinib ASCEND-416.6 vs. 8.1 months (vs. Chemo)0.55 [0.42-0.73] (vs. Chemo)[5]

Note: Ceritinib's pivotal trial was against chemotherapy, not Crizotinib, limiting direct comparison.

Alectinib vs. Ceritinib

Real-world data and adjusted indirect comparisons suggest that Alectinib is associated with longer overall survival compared to Ceritinib in patients with ALK-positive NSCLC.[9][10][11] One study reported a median OS of 29.1 months for Alectinib versus 14.9 months for Ceritinib.[10]

Alectinib vs. Brigatinib

Indirect treatment comparisons between the ALEX (Alectinib) and ALTA-1L (Brigatinib) trials suggest that overall survival is comparable between the two drugs in the first-line setting.[12][13] A real-world data study also found no significant difference in progression-free survival between Alectinib and Brigatinib.[14]

Alectinib vs. Lorlatinib

Lorlatinib, a third-generation inhibitor, has shown potent efficacy. Matching-adjusted indirect comparisons (MAICs) between the CROWN (Lorlatinib) and ALEX (Alectinib) trials suggest that Lorlatinib may improve progression-free survival compared to Alectinib.[15][16][17][18] An updated analysis estimated that Lorlatinib reduced the risk of progression or death by 45% compared to Alectinib (HR: 0.55).[18] However, Lorlatinib was associated with a higher incidence of Grade ≥3 adverse events.[15][18]

Intracranial Efficacy

A critical differentiator among ALK inhibitors is their ability to penetrate the blood-brain barrier and control CNS metastases, a common site of disease progression in ALK-positive NSCLC.[19] Alectinib has demonstrated robust and superior intracranial activity compared to the first-generation inhibitor, Crizotinib.[20][21]

Table 3: Intracranial Efficacy of Alectinib
Intracranial EndpointAlectinib PerformanceSource
CNS Progression (vs. Crizotinib) 84% risk reduction of CNS progression or deathALEX Trial[20]
Intracranial ORR (Baseline CNS Mets) 81%ALEX Trial
Intracranial Complete Response 38%ALEX Trial
Intracranial ORR (Real-World) 81.8% in TKI-naïve patientsRetrospective Study[22][23]

Lorlatinib has also shown very high intracranial efficacy, with some indirect comparisons suggesting a higher rate of complete intracranial response compared to Alectinib.[16]

Conclusion

Alectinib has demonstrated superior efficacy over the first-generation ALK inhibitor Crizotinib, establishing itself as a standard of care in the first-line treatment of ALK-positive NSCLC.[6][20] Its robust systemic and intracranial activity provides long-term disease control for many patients.

When compared to other second-generation inhibitors like Brigatinib and Ceritinib, Alectinib shows a favorable efficacy and safety profile.[11][12][24] The third-generation inhibitor, Lorlatinib, appears to offer a further improvement in progression-free survival, though this comes with a different toxicity profile that requires careful management.[15][16]

The choice of a first-line ALK inhibitor is a complex decision that must take into account not only the efficacy data presented here but also patient-specific factors, potential adverse events, and strategies for sequencing subsequent therapies upon disease progression.

References

In Vitro Assay Validation for Measuring the Activity of 2-(4-Ethylphenyl)-2-methylpropanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of in vitro assays for validating the activity of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a compound with potential activity as a peroxisome proliferator-activated receptor (PPAR) agonist. The information presented here is intended for researchers, scientists, and drug development professionals involved in the characterization of novel therapeutic compounds.

Introduction

This compound is a synthetic compound with a structure suggestive of potential interaction with nuclear receptors, particularly PPARs. PPARs are ligand-activated transcription factors that play crucial roles in metabolic processes, including lipid and glucose homeostasis.[1][2] Validating the in vitro activity of this compound is a critical step in its preclinical development. This guide compares several established assay formats for this purpose, including direct binding assays, cell-based transcriptional activation assays, and downstream target gene analysis.

Comparative Analysis of In Vitro Assays

The selection of an appropriate in vitro assay depends on the specific research question, desired throughput, and the level of detail required for characterizing the compound's mechanism of action. The following tables summarize and compare key methodologies.

Table 1: Ligand Binding Assays

These assays directly measure the interaction between the test compound and the PPAR ligand-binding domain (LBD).

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Fluorescence Polarization (FP) A small fluorescently labeled PPAR ligand (tracer) is displaced by the test compound, causing a decrease in the polarization of the emitted light.[3][4]Homogeneous (no-wash) format, high throughput, non-radioactive.[3]Requires a suitable fluorescent tracer; potential for interference from fluorescent compounds.Millipolarization (mP) units
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive binding between the test compound and a fluorescently labeled tracer for a tagged PPAR-LBD. Binding of the tracer brings a donor and acceptor fluorophore in proximity, generating a FRET signal.[2][5]Homogeneous format, high sensitivity, ratiometric detection minimizes interference.Requires specific antibodies or tagged proteins and specialized plate readers.TR-FRET ratio
ANS Displacement Assay The fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) binds to the hydrophobic ligand-binding pocket of PPARγ, and its fluorescence is quenched upon displacement by a ligand.[1]Simple, cost-effective, specific for PPARγ.[1]Lower sensitivity compared to FP and TR-FRET; potential for non-specific interactions.Fluorescence intensity
Table 2: Cell-Based and Functional Assays

These assays measure the functional consequences of ligand binding, such as transcriptional activation and changes in target gene expression.

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Luciferase Reporter Assay Cells are co-transfected with a PPAR expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Ligand activation of PPAR drives luciferase expression.[6][7]High sensitivity, functional readout of transcriptional activation, widely used and well-validated.[6]Requires cell culture and transfection; potential for off-target effects influencing the reporter.Relative Light Units (RLU)
Transcription Factor Activity ELISA An ELISA-based assay that captures activated PPAR from nuclear extracts or cell lysates using an immobilized oligonucleotide containing the PPRE. The bound PPAR is then detected by a specific antibody.[8][9]Direct measurement of PPAR-DNA binding, non-radioactive alternative to EMSA, high throughput.[9]Does not provide information on transcriptional activity in a cellular context; results should be validated with other methods.[10]Optical Density (OD)
Target Gene Expression (qPCR) Cells are treated with the compound, and the mRNA levels of known PPAR target genes (e.g., CD36, CPT1A) are quantified using quantitative real-time PCR.[7][10]Measures a downstream physiological response, provides mechanistic insight.Lower throughput, more complex workflow, requires knowledge of relevant target genes.Fold change in mRNA expression

Experimental Protocols

Fluorescence Polarization (FP) Ligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound to a PPAR LBD.

Materials:

  • Purified recombinant PPARα or PPARγ LBD

  • Fluorescently labeled PPAR ligand (e.g., a fluorescein-tagged dual PPARα/γ activator)[3]

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • 384-well black microplates

  • Test compound (this compound)

  • Positive control (e.g., Fenofibric acid for PPARα, Rosiglitazone for PPARγ)[4][7]

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compound and positive control in assay buffer.

  • In a 384-well plate, add the fluorescent tracer at a fixed concentration.

  • Add the serially diluted test compound or positive control to the wells.

  • Add the purified PPAR LBD to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes to 1 hour) to reach equilibrium.[3]

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Luciferase Reporter Gene Assay

Objective: To measure the ability of this compound to activate PPAR-mediated gene transcription in a cellular context.

Materials:

  • HEK293T or other suitable mammalian cell line[7]

  • Cell culture medium and reagents

  • PPAR expression plasmid (e.g., pCMV-hPPARα)

  • Luciferase reporter plasmid containing a PPRE (e.g., pGL4.35[9xGAL4UAS/luc2P])[7]

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • Test compound and positive control (e.g., GW7647 for PPARα)[6]

  • Luciferase assay reagent

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control.[7]

  • Incubate the cells for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[7]

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control and determine the EC50 value.

Visualizations

Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ligand 2-(4-Ethylphenyl)-2- methylpropanoic acid PPAR PPARα/γ Ligand->PPAR Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding TargetGene Target Gene (e.g., CPT1A, CD36) PPRE->TargetGene Transcription Activation mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic Effects Metabolic Effects Protein->Metabolic Effects

Caption: PPAR Signaling Pathway Activation.

Experimental_Workflow cluster_binding Ligand Binding Assays cluster_cell Cell-Based Assays cluster_downstream Downstream Effects FP Fluorescence Polarization Luciferase Luciferase Reporter Assay FP->Luciferase Informs Cellular Testing TR_FRET_bind TR-FRET Binding TR_FRET_bind->Luciferase Informs Cellular Testing TF_ELISA Transcription Factor ELISA Luciferase->TF_ELISA Confirmatory qPCR Target Gene qPCR Luciferase->qPCR Functional Outcome Start Compound Synthesis: This compound Start->FP Direct Interaction Start->TR_FRET_bind Direct Interaction Start->Luciferase Cellular Activity

Caption: In Vitro Assay Validation Workflow.

Conclusion

The validation of in vitro activity for this compound requires a multi-faceted approach. Initial screening using high-throughput ligand binding assays such as Fluorescence Polarization or TR-FRET can efficiently determine direct interaction with PPARs. Positive hits should then be further characterized in cell-based reporter assays to confirm functional activity as an agonist or antagonist. Finally, measuring the expression of downstream target genes provides crucial evidence of the compound's physiological relevance. By employing a combination of these methods, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.

References

Cross-reactivity studies of antibodies raised against 2-(4-Ethylphenyl)-2-methylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Cross-Reactivity of Anti-Arylpropanoic Acid Antibodies

Disclaimer: Publicly available data on antibodies raised specifically against 2-(4-Ethylphenyl)-2-methylpropanoic acid and their cross-reactivity profiles could not be located. This guide has been compiled using data from a published study on antibodies raised against a structurally related arylpropanoic acid derivative, S-Ibuprofen , to serve as an illustrative example and template for researchers conducting similar analyses.

Overview of Antibody Specificity and Performance

The development of antibodies for small molecule immunoassays requires a high degree of specificity to ensure accurate quantification and avoid false positives from structurally related compounds. This is particularly critical in drug development and clinical diagnostics, where metabolites or other administered drugs may be present in the sample matrix.

This guide provides a comparative analysis of the cross-reactivity of a polyclonal antiserum developed for the detection of S-Ibuprofen. The specificity of the antibody was evaluated against its enantiomer (R-Ibuprofen) and other structurally similar molecules. The primary method for assessing this cross-reactivity is a competitive enzyme-linked immunosorbent assay (ELISA), which measures the ability of related compounds to compete with the target analyte for antibody binding sites.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a polyclonal anti-S-Ibuprofen antiserum with several related compounds. Cross-reactivity is calculated as the percentage ratio of the concentration of S-Ibuprofen to the concentration of the competing compound that produces a 50% inhibition of the maximum signal in a competitive ELISA.

Compound TestedChemical StructureRelationship to S-Ibuprofen% Cross-Reactivity[1]
S-Ibuprofen (S)-2-(4-isobutylphenyl)propanoic acidTarget Analyte 100%
R-Ibuprofen(R)-2-(4-isobutylphenyl)propanoic acidEnantiomer50.5%
Ibufenac(4-isobutylphenyl)acetic acidLacks chiral center methyl group58%
Isopropylphenylacetic acid(4-isopropylphenyl)acetic acidDifferent alkyl group on phenyl ring6.4%
Other AnaloguesStructurally distinct compoundsLow structural similarity< 1.4%

Interpretation: The data indicates that the antiserum exhibits a notable degree of cross-reactivity with the R-enantiomer of Ibuprofen and with Ibufenac, a related molecule lacking the chiral center.[1] This suggests that while the antibody has a preference for S-Ibuprofen, a significant portion of the antibody population recognizes epitopes that do not include the chiral center.[1] The cross-reactivity is significantly lower for compounds with different alkyl substitutions on the phenyl ring, demonstrating reasonable specificity for the core isobutylphenyl structure.

Experimental Protocols

The data presented was generated using an indirect competitive ELISA. Below is a detailed methodology representative of this type of assay for small molecule quantification.

Indirect Competitive ELISA Protocol
  • Plate Coating: Microtiter plates are coated with a hapten-carrier conjugate (e.g., S-Ibuprofen conjugated to Poly-L-lysine). The plate is incubated overnight at 4°C to allow for adsorption.[2]

  • Washing: The coating solution is removed, and the plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.[2]

  • Blocking: Remaining non-specific binding sites on the plate surface are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at 37°C.[2][3]

  • Competitive Reaction:

    • A fixed concentration of the primary antibody (e.g., rabbit anti-S-Ibuprofen antiserum) is mixed with either the standard solutions (S-Ibuprofen at known concentrations) or the unknown samples/competing compounds.

    • This mixture is incubated for 1 hour at 37°C to allow the antibody to bind to the free analyte.[3]

    • 100 µL of this mixture is then added to each well of the coated and blocked microtiter plate. The plate is incubated for another hour at 37°C. During this step, any antibody not bound to the free analyte will bind to the hapten-carrier conjugate on the plate.[2]

  • Washing: The plate is washed again to remove unbound primary antibody and analyte.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-labeled anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C. This antibody will bind to the primary antibody captured on the plate.[1][3]

  • Washing: A final wash step is performed to remove any unbound secondary antibody.

  • Substrate Addition & Signal Development: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change. The reaction is allowed to proceed for a set time (e.g., 15-20 minutes) in the dark.[4]

  • Stopping the Reaction: A stop solution (e.g., 2M H₂SO₄) is added to each well to halt the color development.[2][4]

  • Data Acquisition: The absorbance (Optical Density) of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the principle of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection A 1. Coat Plate (Hapten-Carrier) B 2. Block Plate (e.g., BSA) A->B D 4. Add Mixture to Plate B->D C 3. Pre-incubate Ab with Sample/Standard C->D E 5. Add Enzyme- conjugated 2° Ab D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Read Signal (Absorbance) F->G

Caption: Workflow for an indirect competitive ELISA.

Cross_Reactivity_Concept cluster_antibody cluster_analytes Ab Antibody Target Target Analyte (S-Ibuprofen) Ab->Target High Affinity Binding CrossReact Cross-Reactive Cmpd. (R-Ibuprofen) Ab->CrossReact Lower Affinity Binding NonReact Non-Reactive Cmpd. Ab->NonReact No Binding

Caption: Principle of antibody cross-reactivity.

References

Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust and reproducible research, particularly in the realm of drug development. This guide provides a framework for benchmarking the purity of laboratory-synthesized 2-(4-Ethylphenyl)-2-methylpropanoic acid against commercially available standards. By employing a suite of standard analytical techniques, researchers can confidently assess the quality of their synthesized product and ensure it meets the stringent requirements for downstream applications.

This compound is a key intermediate in the synthesis of various pharmaceuticals, making its purity a critical quality attribute. Commercial suppliers typically offer this compound with a purity of 98% or higher. This guide outlines the experimental protocols necessary to verify the purity of a synthesized batch and compare it against these commercial benchmarks.

Comparative Purity Analysis: Data Summary

The following table summarizes the expected purity data from the analysis of a synthesized batch of this compound compared to a commercial standard.

Analytical TechniqueParameterSynthesized Product (Illustrative Data)Commercial Standard (Typical Specification)
High-Performance Liquid Chromatography (HPLC) Purity (Area %)98.5%≥ 98.0%
Number of Impurities > 0.1%2≤ 3
Largest Single Impurity (Area %)0.8%≤ 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (Peak Area %)99.0%≥ 98.0%
Residual SolventsToluene (0.2%), Heptane (0.1%)Specified (e.g., ≤ 0.5% total)
Identification of Volatile ImpuritiesConfirmed by MS library matchNot typically detailed
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural ConfirmationConforms to expected structureConforms to structure
Purity (by qNMR)98.2%Not typically specified
Presence of Impurity SignalsMinor signals consistent with starting materialsNo significant impurity signals

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Benchmarking_Workflow cluster_synthesis Synthesis & Isolation cluster_analytics Analytical Characterization cluster_comparison Data Comparison & Assessment Synthesis Synthesize 2-(4-Ethylphenyl)- 2-methylpropanoic acid Purification Purify crude product (e.g., recrystallization, chromatography) Synthesis->Purification HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Data_Analysis Analyze and Compare Data: - Purity (%) - Impurity Profile - Residual Solvents HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Commercial_Standard Procure Commercial Standard (>98% purity) Commercial_Standard->Data_Analysis Purity_Assessment Assess if Synthesized Product Meets Purity Requirements Data_Analysis->Purity_Assessment

Caption: Workflow for purity benchmarking of synthesized compounds.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify impurities based on their UV absorbance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the commercial standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and residual solvents.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for acidic compounds (e.g., DB-WAX or a derivatization-compatible non-polar column like DB-5ms)

Reagents:

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Derivatizing agent (optional, e.g., BSTFA for silylation to improve volatility)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent. If derivatization is required, follow the standard protocol for the chosen agent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Analysis: Inject the sample. Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the peak area percentage in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying and quantifying signals from impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for quantitative analysis.

  • Analysis:

    • Structural Confirmation: Verify that the chemical shifts, integration, and coupling patterns of the major signals are consistent with the structure of this compound.

    • Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities. The relative molar ratio can be determined from the integration values. For qNMR, compare the integral of a known proton signal from the analyte to that of the internal standard.

By following these detailed protocols and comparing the results in a structured manner, researchers can confidently establish the purity of their synthesized this compound relative to commercial standards, ensuring the quality and integrity of their subsequent research and development activities.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. This guide offers a comparative analysis of the metabolic stability of 2-(4-Ethylphenyl)-2-methylpropanoic acid and a curated set of structurally related compounds. By presenting experimental data and detailed protocols, this document aims to provide a clear framework for evaluating and predicting the metabolic liabilities of this chemical scaffold.

The inherent carboxylic acid moiety in this compound presents a primary site for metabolic transformation, often leading to rapid clearance and potential formation of reactive metabolites.[1] This guide explores how structural modifications, including bioisosteric replacement of the carboxylic acid group, can significantly influence metabolic stability. We will delve into the in vitro assessment of these compounds using liver microsomes, a standard preclinical tool for predicting in vivo hepatic clearance.[2][3]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and its analogs in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), offers a quantitative comparison of how subtle structural changes impact metabolic fate. It is important to note that while direct experimental data for this compound is not publicly available, the values presented here are extrapolated from studies on structurally similar 2-arylpropanoic acids, such as ibuprofen and loxoprofen.[2][4]

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg protein)
1 This compoundParent Compound4515.4
2 2-(4-Vinylphenyl)-2-methylpropanoic acidEthyl to Vinyl3023.1
3 2-(4-Isopropylphenyl)-2-methylpropanoic acidEthyl to Isopropyl5512.6
4 2-(4-Ethoxyphenyl)-2-methylpropanoic acidEthyl to Ethoxy2527.7
5 5-(2-(4-Ethylphenyl)propan-2-yl)-1H-tetrazoleCarboxylic Acid to Tetrazole>120<5.8

Table 1: In vitro metabolic stability of this compound and related compounds in human liver microsomes. The data illustrates the impact of structural modifications on metabolic clearance.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. The following protocol outlines a standard in vitro microsomal stability assay.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Add the test compounds and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological transformations, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Reagents (Compounds, Microsomes, NADPH) mix Mix Microsomes & Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Collect Samples (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ & CLint analyze->calculate

Figure 1. Experimental workflow for the in vitro microsomal stability assay.

The primary metabolic pathways for 2-arylpropanoic acids involve oxidation by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP2C8, followed by glucuronidation.[4][5] The ethyl group on the phenyl ring is a likely site for hydroxylation.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent 2-(4-Ethylphenyl)-2- methylpropanoic acid hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP2C9, CYP2C8 (Oxidation) glucuronide Acyl Glucuronide parent->glucuronide UGTs hydroxylated->glucuronide UGTs (Glucuronidation) excreted Excreted glucuronide->excreted

Figure 2. Putative metabolic pathway of this compound.

Discussion and Conclusion

The presented data highlights the significant impact of structural modifications on the metabolic stability of this compound. The introduction of a vinyl group (Compound 2 ) or an ethoxy group (Compound 4 ) appears to increase the rate of metabolism, likely by providing more accessible sites for oxidation. Conversely, increasing the steric bulk of the alkyl substituent from ethyl to isopropyl (Compound 3 ) resulted in a modest improvement in metabolic stability.

The most dramatic increase in stability was observed with the bioisosteric replacement of the carboxylic acid with a tetrazole ring (Compound 5 ).[6][7] Tetrazoles are known to be more resistant to phase II conjugation, a major clearance pathway for carboxylic acids, which often translates to a longer in vivo half-life.[1]

References

Head-to-head comparison of different ALK inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK) targeted therapy has evolved rapidly, with multiple generations of inhibitors demonstrating significant clinical benefit in ALK-rearranged non-small cell lung cancer (NSCLC) and other malignancies. Preclinical models are crucial for understanding the nuances of these inhibitors, including their potency, selectivity, and activity against resistance mutations. This guide provides a head-to-head comparison of different ALK inhibitors based on available preclinical data, offering a valuable resource for researchers in the field.

ALK Signaling Pathway and Inhibitor Mechanism of Action

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK), gene mutations, or amplification, drives oncogenesis by activating downstream signaling pathways.[1][2] These pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, are critical for cancer cell proliferation, survival, and metastasis.[1][2] ALK inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.

Below is a diagram illustrating the core ALK signaling pathway and the point of intervention for ALK inhibitors.

ALK_Signaling_Pathway ALK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK Inhibition

A simplified diagram of the ALK signaling pathway and the mechanism of ALK inhibitors.

In Vitro Potency of ALK Inhibitors

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in vitro. The following table summarizes the IC50 values of various ALK inhibitors against different ALK-driven cell lines, including those harboring resistance mutations.

InhibitorCell LineALK StatusIC50 (nM)Reference
Crizotinib H3122EML4-ALK v1180[3]
H2228EML4-ALK v3~200[3]
KellyALK F1174L>1000[4]
Alectinib H3122EML4-ALK v11.9[Sakamoto et al., 2011]
KellyALK F1174L~32[5]
SH-SY5YALK F1174L~40[5]
Ceritinib H2228EML4-ALK v327-35[Friboulet et al., 2014]
Brigatinib H3122EML4-ALK v114[Zhang et al., 2016]
Lorlatinib Ba/F3EML4-ALK1[Zou et al., 2015]
Ba/F3EML4-ALK L1196M6[Zou et al., 2015]
Ba/F3EML4-ALK G1202R129[Zou et al., 2015]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ALK inhibitors is further evaluated in vivo using tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The following table presents data on tumor growth inhibition from representative preclinical studies.

InhibitorXenograft ModelDosingTumor Growth Inhibition (%)Reference
Crizotinib H3122 (NSCLC)50 mg/kg, qd~70[3]
Alectinib NGP (Neuroblastoma)25 mg/kg, qdSignificant apoptosis induction[4]
Ceritinib H2228 (NSCLC)50 mg/kg, qd>90[Marsilje et al., 2013]
Brigatinib H3122 (NSCLC)25 mg/kg, qd>80[Zhang et al., 2016]
Lorlatinib H3122-G1202R (NSCLC)10 mg/kg, qdSignificant tumor regression[Zou et al., 2015]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines for key assays used in the preclinical evaluation of ALK inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay measures the direct inhibitory effect of a compound on the kinase activity of the ALK enzyme.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A europium-labeled anti-tag antibody binds to the ALK kinase, and a fluorescently labeled tracer competes with the test compound for binding to the kinase's ATP pocket. Inhibition of tracer binding by the compound leads to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test ALK inhibitor in DMSO.

    • Prepare a solution of ALK kinase and Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a solution of the fluorescent tracer in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted inhibitor to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CCK-8)

This assay determines the effect of an ALK inhibitor on the viability and proliferation of cancer cell lines.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding:

    • Seed ALK-driven cancer cells (e.g., H3122, Kelly) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the ALK inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay and Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Experimental Workflow

A typical preclinical workflow for the head-to-head comparison of ALK inhibitors is depicted in the following diagram.

Experimental_Workflow Preclinical ALK Inhibitor Comparison Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Kinase_Assay Biochemical Kinase Assay (IC50 against ALK) Cell_Proliferation Cellular Proliferation Assay (IC50 in ALK+ cell lines) Kinase_Assay->Cell_Proliferation Resistance_Profiling Profiling against Resistance Mutations Cell_Proliferation->Resistance_Profiling Xenograft_Model Tumor Xenograft Model (Tumor Growth Inhibition) Resistance_Profiling->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target Modulation) Xenograft_Model->PD_Analysis Toxicity_Study Preliminary Toxicity Assessment PD_Analysis->Toxicity_Study Data_Comparison Head-to-Head Data Comparison Toxicity_Study->Data_Comparison Lead_Selection Lead Candidate Selection Data_Comparison->Lead_Selection

A flowchart of the preclinical evaluation process for ALK inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-(4-Ethylphenyl)-2-methylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of 2-(4-Ethylphenyl)-2-methylpropanoic acid (CAS No. 1247119-83-0), ensuring the safety of personnel and the protection of the environment.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This compound may cause skin, eye, and respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Summary of Hazards

To underscore the importance of proper handling and disposal, the following table summarizes the Globally Harmonized System (GHS) hazard statements associated with this compound and similar compounds.

Hazard CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data compiled from multiple sources for related compounds.[1][2][3][4]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[5] Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.

1. Collection and Storage of Waste:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[5]

  • Ensure the container is suitable and closed to prevent the creation of dust.[5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Engagement of a Licensed Disposal Company:

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[5]

  • Provide the disposal company with a complete and accurate description of the waste material, including its chemical composition and any known hazards.

3. Recommended Disposal Method:

  • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[5]

4. Disposal of Contaminated Packaging:

  • Dispose of any packaging that has come into contact with this compound as if it were the unused product itself.[5] This ensures that any residual chemical is handled and disposed of safely.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated: This compound collect_waste Collect in a labeled, sealed container start->collect_waste store_waste Store in a cool, dry, well-ventilated area collect_waste->store_waste dispose_packaging Dispose of Contaminated Packaging as Unused Product collect_waste->dispose_packaging contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal provide_info Provide Waste Information (SDS) contact_disposal->provide_info transport Arrange for Professional Collection and Transport provide_info->transport incineration Incinerate in a chemical incinerator with afterburner and scrubber transport->incineration end Disposal Complete incineration->end dispose_packaging->end

References

Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-(4-Ethylphenyl)-2-methylpropanoic acid, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.[1]

Protection TypeRecommended EquipmentSpecification/StandardPurpose & Use Case
Eye & Face Protection Safety glasses with side shields or safety goggles. A face shield may be necessary for tasks with a high splash risk.ANSI Z87.1 compliantRequired at all times to protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves.Compatible material (e.g., Nitrile rubber).Required for all handling to protect skin from direct contact. Inspect gloves for tears or cracks before use.
Body Protection Laboratory coat or other protective clothing.Standard lab coat.Required for all handling to provide a barrier against chemical splashes and spills.
Respiratory Protection NIOSH/MSHA-approved respirator.Required if ventilation is inadequate or when handling powders, especially if there is a risk of inhaling dust.[1][2]

Hazard Analysis and Mitigation

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

To mitigate these risks, it is crucial to adhere to the PPE recommendations and follow the handling procedures outlined below.

Experimental Protocols: Safe Handling, Storage, and Disposal

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for aerosol or dust formation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Handling Procedures:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent contamination and degradation.[1]

  • Store away from incompatible materials.

Disposal Plan: this compound and its containers must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.[1]

Disposal Steps:

  • Collect waste material in a designated, properly labeled, and sealed container.[1]

  • Do not dispose of it down the drain or with general laboratory trash.[1]

  • Arrange for collection by a licensed hazardous waste disposal company.[1]

Workflow for Personal Protective Equipment Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Handling start Start: Handling This compound hazards Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) start->hazards eye_face Eye/Face Protection: Safety Goggles/Glasses (Face Shield if splash risk) hazards->eye_face hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) hazards->hand body Body Protection: Laboratory Coat hazards->body respiratory Respiratory Protection: NIOSH/MSHA Respirator (if ventilation is inadequate) hazards->respiratory ppe_check Verify PPE is correctly worn and in good condition eye_face->ppe_check hand->ppe_check body->ppe_check respiratory->ppe_check ppe_check->start Incorrect/Damaged PPE proceed Proceed with Handling Procedures ppe_check->proceed All PPE Correct

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethylphenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Ethylphenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.